molecular formula C37H40N4O5 B8064516 Phe-Lys(Fmoc)-PAB

Phe-Lys(Fmoc)-PAB

Cat. No.: B8064516
M. Wt: 620.7 g/mol
InChI Key: RCPHMUPZDFKBDS-HEVIKAOCSA-N
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Description

Phe-Lys(Fmoc)-PAB is a useful research compound. Its molecular formula is C37H40N4O5 and its molecular weight is 620.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(5S)-5-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N4O5/c38-33(22-25-10-2-1-3-11-25)35(43)41-34(36(44)40-27-19-17-26(23-42)18-20-27)16-8-9-21-39-37(45)46-24-32-30-14-6-4-12-28(30)29-13-5-7-15-31(29)32/h1-7,10-15,17-20,32-34,42H,8-9,16,21-24,38H2,(H,39,45)(H,40,44)(H,41,43)/t33-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPHMUPZDFKBDS-HEVIKAOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Phe-Lys(Fmoc)-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and application of the Phenylalanine-Lysine(Fluorenylmethyloxycarbonyl)-p-Aminobenzyl (Phe-Lys(Fmoc)-PAB) linker, a critical component in the development of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs).

Core Structure and Chemical Identity

This compound is a dipeptide-based, enzymatically cleavable linker. Its structure is meticulously designed to connect a cytotoxic payload to an antibody, ensuring stability in systemic circulation and facilitating controlled drug release within the target cancer cell. The molecule is comprised of three primary components:

  • Phenylalanine-Lysine (Phe-Lys) Dipeptide: This unit serves as the recognition site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1] The peptide bond between Phenylalanine and the alpha-amino group of Lysine is the primary cleavage site.

  • Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is a base-labile protecting group attached to the epsilon-amino group (Nε) of the Lysine side chain via an amide bond. In the context of the final linker-drug conjugate, this position is typically where the cytotoxic drug is attached after Fmoc removal. For the standalone linker, its presence facilitates synthesis and purification.

  • p-Aminobenzyl (PAB) Group: This unit acts as a self-immolative spacer.[2] It is connected to the C-terminus of the dipeptide via an amide bond. Once the Phe-Lys peptide bond is cleaved by Cathepsin B, the resulting p-aminobenzyl group undergoes a spontaneous 1,6-elimination reaction, releasing the attached cytotoxic payload in its unmodified, active form.[2]

The precise arrangement and connectivity of these components are crucial for the linker's function in ADCs.

Chemical Structure Diagram

The chemical structure of this compound can be represented as follows:

G Chemical Structure of this compound cluster_phe Phenylalanine (Phe) cluster_lys Lysine (Lys) cluster_fmoc Fmoc Group cluster_pab p-Aminobenzyl (PAB) phe_backbone H₂N-CH-C=O phe_sidechain | CH₂ | lys_backbone NH-CH-C=O phe_backbone->lys_backbone Peptide Bond phe_ring C₆H₅ lys_sidechain (CH₂)₄ | NH lys_sidechain_start | pab_group NH-C₆H₄-CH₂OH lys_backbone->pab_group Amide Bond fmoc_group C=O | O | CH₂ lys_sidechain->fmoc_group Amide Bond (Protecting Group) fmoc_ring C₁₃H₉ (Fluorenyl)

A simplified diagram of this compound's components.

Physicochemical Properties

The quantitative data for this compound are summarized below. These properties are essential for its handling, formulation, and reaction setup.

PropertyValueReference(s)
CAS Number 2149584-03-0[3]
Molecular Formula C₃₇H₄₀N₄O₅[3]
Molecular Weight 620.74 g/mol
Purity Typically >95%
Solubility Soluble in DMSO
Appearance Solid-
Storage Conditions Store at -20°C for short-term (1 month), -80°C for long-term (6 months)

Experimental Protocols

While specific, proprietary synthesis protocols are seldom published, a general methodology based on established solid-phase peptide synthesis (SPPS) principles can be outlined. Additionally, a protocol for solution preparation for experimental use is provided.

General Synthesis Protocol via Fmoc-SPPS

This protocol describes a representative, non-optimized synthesis strategy for a dipeptide-PAB structure.

Materials:

  • Fmoc-Lys(Fmoc)-Wang resin or similar

  • Fmoc-Phe-OH

  • p-Aminobenzyl alcohol (PABA-OH)

  • Coupling Reagents: HBTU, HATU, or DIC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Methodology:

  • Resin Preparation: Swell Fmoc-Lys(Fmoc)-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • First Deprotection: Remove the Nα-Fmoc group from Lysine by treating the resin with 20% piperidine in DMF (5 min, then 15 min). Wash the resin thoroughly with DMF and DCM.

  • Phenylalanine Coupling:

    • In a separate vial, pre-activate Fmoc-Phe-OH (3-5 eq.) with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor coupling completion with a Kaiser test. Wash the resin with DMF and DCM.

  • Second Deprotection: Repeat step 2 to remove the Fmoc group from the newly added Phenylalanine.

  • PAB Moiety Coupling:

    • Couple p-Aminobenzyl alcohol to the deprotected N-terminus of the Phe-Lys dipeptide using standard coupling conditions as described in step 3. Difficult couplings with aromatic amines may benefit from stronger coupling agents like HATU.

  • Final Cleavage and Purification:

    • Wash the final peptide-resin with DCM and dry under nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the linker from the solid support and remove side-chain protecting groups (if any).

    • Precipitate the crude product in cold diethyl ether.

    • Purify the final this compound product using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm identity and purity via LC-MS and NMR.

Stock Solution Preparation for In Vitro/In Vivo Use

This protocol provides a method for preparing a stock solution of this compound for biological experiments.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Methodology:

  • Prepare a concentrated primary stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution (example concentration: 2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.

  • Add 450 µL of saline to reach the final volume of 1 mL. The resulting solution is a co-solvent formulation suitable for administration.

Role in Antibody-Drug Conjugates (ADCs)

This compound is a cornerstone of modern ADC design, specifically as a cathepsin-cleavable linker. Its mechanism of action is a sequential process that ensures the targeted delivery and release of a cytotoxic payload.

Mechanism of Action Workflow

The following diagram illustrates the logical workflow of an ADC utilizing a Phe-Lys based linker.

ADC_Workflow ADC Mechanism of Action with Phe-Lys-PAB Linker ADC 1. ADC in Circulation (Antibody-Linker-Drug) Targeting 2. Target Recognition (ADC binds to antigen on cancer cell) ADC->Targeting Internalization 3. Internalization (Receptor-mediated endocytosis) Targeting->Internalization Lysosome 4. Lysosomal Trafficking (ADC trafficked to lysosome) Internalization->Lysosome Cleavage 5. Enzymatic Cleavage (Cathepsin B cleaves Phe-Lys bond) Lysosome->Cleavage Release 6. Self-Immolation (PAB spacer releases drug) Cleavage->Release Rate-limiting step Apoptosis 7. Drug Action (Payload induces apoptosis) Release->Apoptosis

Workflow of ADC action using a cleavable dipeptide linker.

This controlled, multi-step process minimizes off-target toxicity by keeping the potent cytotoxic drug inactive and conjugated to the antibody while in circulation. The drug is only liberated inside the target cancer cell, thereby increasing the therapeutic window and efficacy of the treatment.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Phe-Lys(Fmoc)-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phe-Lys(Fmoc)-PAB is a crucial component in the development of advanced therapeutic agents, particularly antibody-drug conjugates (ADCs). As a cathepsin-cleavable dipeptide linker, it plays a pivotal role in the targeted delivery and controlled release of cytotoxic payloads to cancer cells. This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental methodologies associated with this compound, intended to support researchers and drug development professionals in its effective application.

Chemical Properties

This compound, systematically named (9H-fluoren-9-yl)methyl ((S)-5-(((S)-2-amino-3-phenylpropanoyl)amino)-6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexyl)carbamate, is a synthetic molecule designed for specific enzymatic cleavage. Its core structure consists of a phenylalanine-lysine dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine side chain.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 2149584-03-0[1]
Molecular Formula C₃₇H₄₀N₄O₅[1]
Molecular Weight 620.74 g/mol [1]
Appearance Solid[N/A]
Solubility Soluble in DMSO[1]
Purity Typically >95%[N/A]

Note: Some data, such as melting point and exact solubility in various solvents, are not consistently reported in publicly available literature and may vary between different commercial suppliers.

Role and Mechanism of Action in Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in ADCs, connecting a monoclonal antibody to a cytotoxic drug. The fundamental principle of its function lies in its stability in systemic circulation and its selective cleavage within the target cancer cells.

The ADC Delivery and Payload Release Pathway

The mechanism of action for an ADC utilizing a Phe-Lys-PAB linker can be summarized in the following steps, as illustrated in the diagram below:

  • Circulation: The ADC circulates in the bloodstream, where the linker is designed to remain stable at physiological pH (~7.4).

  • Targeting & Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Enzymatic Cleavage: The acidic environment of the lysosome (pH 4.5-5.0) activates lysosomal proteases, such as cathepsin B. Cathepsin B recognizes and cleaves the amide bond between the phenylalanine and lysine residues of the linker.[2]

  • Self-Immolation: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction of the PAB spacer. This self-immolative cascade results in the release of the unmodified, active cytotoxic drug, carbon dioxide, and an aza-quinone methide species.

  • Drug Action: The released cytotoxic drug can then exert its therapeutic effect, leading to cancer cell death.

ADC_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) ADC_circ ADC in Circulation (Linker Stable) Receptor Tumor Antigen ADC_circ->Receptor Binding ADC_lyso ADC in Lysosome Cleavage Enzymatic Cleavage (Cathepsin B) ADC_lyso->Cleavage Self_Immolation Self-Immolation of PAB Spacer Cleavage->Self_Immolation Drug_Release Payload Release Self_Immolation->Drug_Release Cell_Death Cell Death Drug_Release->Cell_Death Cytotoxicity Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Endosome->ADC_lyso Fusion

Figure 1. Mechanism of action for an ADC with a Phe-Lys-PAB linker.

Stability Profile

The stability of the this compound linker is a critical factor influencing the efficacy and safety of the corresponding ADC. Premature cleavage in circulation can lead to off-target toxicity, while insufficient cleavage at the target site can diminish therapeutic efficacy.

Plasma Stability

Dipeptide linkers are generally designed for stability in plasma. However, studies have shown that the Phe-Lys linker is substantially less stable in human plasma compared to the more commonly used Val-Cit linker. This reduced stability can be attributed to cleavage by other proteases present in the plasma.

pH and Thermal Stability

While specific quantitative data for the pH and thermal stability of this compound is not extensively available in the literature, some general principles apply:

  • pH Stability: Carbamate and amide bonds are generally stable at physiological pH. Hydrolysis can occur under strongly acidic or basic conditions, but this is less relevant for in vivo applications. The self-immolation of the PAB spacer is triggered by the enzymatic cleavage of the dipeptide, not directly by the acidic pH of the lysosome.

  • Thermal Stability: The Fmoc protecting group can be thermally cleaved at elevated temperatures (e.g., 120 °C in DMSO), but it is stable under typical physiological and laboratory storage conditions.

Enzymatic Stability

The primary degradation pathway for the Phe-Lys-PAB linker is enzymatic cleavage by lysosomal proteases, most notably cathepsin B. The Phe-Lys sequence is a known substrate for cathepsin B. Some studies suggest that other lysosomal enzymes and even some plasma proteases may also contribute to its cleavage.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the synthesis, purification, and stability assessment of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. A generalized workflow is presented below.

SPPS_Workflow Resin Start with PAB-functionalized resin Fmoc_Lys Couple Fmoc-Lys(Fmoc)-OH Resin->Fmoc_Lys Wash1 Wash Fmoc_Lys->Wash1 Deprotection Fmoc Deprotection (Piperidine) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Fmoc_Phe Couple Fmoc-Phe-OH Wash2->Fmoc_Phe Wash3 Wash Fmoc_Phe->Wash3 Cleavage Cleavage from Resin (e.g., TFA) Wash3->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Figure 2. General workflow for the synthesis and purification of this compound.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell a suitable PAB-functionalized resin (e.g., Rink Amide resin) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Activate the carboxyl group of Fmoc-Lys(Fmoc)-OH using a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma).

    • Add the activated amino acid to the swollen resin and allow the reaction to proceed to completion.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the alpha-amino group of lysine.

  • Washing: Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Second Amino Acid Coupling:

    • Activate the carboxyl group of Fmoc-Phe-OH.

    • Couple the activated phenylalanine to the deprotected lysine on the resin.

  • Final Washing: Wash the resin with DMF and then with a solvent like dichloromethane (DCM).

  • Cleavage from Resin: Cleave the synthesized peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cathepsin B Cleavage Assay

This assay is used to determine the susceptibility of the Phe-Lys linker to cleavage by cathepsin B.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

    • Reconstitute recombinant human cathepsin B in the assay buffer.

    • Prepare a stock solution of this compound in DMSO and dilute to the desired concentration in the assay buffer.

  • Assay Procedure:

    • Add the this compound solution to a microplate well.

    • Initiate the reaction by adding the cathepsin B solution.

    • Incubate the plate at 37 °C.

    • At various time points, stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Analysis:

    • Analyze the samples by LC-MS to quantify the amount of remaining intact linker and the amount of cleaved product.

    • Calculate the rate of cleavage and the half-life of the linker in the presence of the enzyme.

Cleavage_Assay_Workflow Prepare_Reagents Prepare Assay Buffer, Enzyme, and Substrate Incubation Incubate Substrate with Cathepsin B at 37°C Prepare_Reagents->Incubation Time_Points Take Samples at Various Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench LCMS_Analysis Analyze by LC-MS Quench->LCMS_Analysis Data_Analysis Calculate Cleavage Rate and Half-life LCMS_Analysis->Data_Analysis

Figure 3. Workflow for an in vitro cathepsin B cleavage assay.
Plasma Stability Assay

This assay evaluates the stability of the linker in a biological matrix.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Spike the stock solution into human plasma to a final desired concentration.

  • Incubation: Incubate the plasma samples at 37 °C.

  • Time Points: At designated time points, take aliquots of the plasma.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins and stop any enzymatic activity.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the concentration of the intact this compound.

    • Plot the concentration of the intact linker over time to determine its plasma stability and half-life.

Conclusion

This compound is a valuable tool in the design of ADCs, offering a mechanism for the targeted release of therapeutic payloads. A thorough understanding of its chemical properties, stability profile, and the intricacies of its synthesis and handling is essential for its successful implementation in drug development. While the Phe-Lys dipeptide offers rapid cleavage by cathepsin B, its comparatively lower plasma stability relative to other linkers like Val-Cit is a critical consideration in the design of ADCs with an optimal therapeutic window. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of this important linker technology.

References

An In-depth Technical Guide to Cathepsin-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cathepsin-cleavable linkers, a critical component in the design of effective and safe antibody-drug conjugates (ADCs). We will delve into the core principles of their mechanism of action, linker design strategies, and the key experimental protocols for their evaluation.

Introduction: The Role of Cathepsin-Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the cytotoxic payload, is a crucial element that dictates the ADC's stability in circulation and the efficiency of drug release at the tumor site.

Cathepsin-cleavable linkers are a prominent class of enzymatically labile linkers that exploit the unique biology of the tumor microenvironment. Cathepsins are a family of proteases that are often overexpressed in the lysosomes of cancer cells.[1][2] These linkers are designed to be stable at the physiological pH of the bloodstream but are efficiently cleaved upon internalization of the ADC into the acidic and enzyme-rich environment of the lysosome.[3]

Mechanism of Action: A Stepwise Process

The therapeutic action of an ADC with a cathepsin-cleavable linker is a multi-step process that ensures targeted drug delivery and release.

dot

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_release Payload Release ADC_stable Stable ADC in Circulation Binding 1. ADC binds to target antigen ADC_stable->Binding Internalization 2. Receptor-mediated endocytosis Binding->Internalization Endosome 3. Trafficking via early endosome Internalization->Endosome Lysosome 4. Fusion with lysosome (acidic pH, high cathepsin levels) Endosome->Lysosome Cleavage 5. Cathepsin cleaves the dipeptide linker Lysosome->Cleavage Self_immolation 6. PABC spacer self-immolates Cleavage->Self_immolation Payload_release 7. Active payload is released into the cytoplasm Self_immolation->Payload_release Apoptosis 8. Payload induces cell apoptosis Payload_release->Apoptosis

Caption: Mechanism of action for an ADC with a cathepsin-cleavable linker.

Key Components of Cathepsin-Cleavable Linkers

A typical cathepsin-cleavable linker system consists of three main components:

  • The Cathepsin-Sensitive Peptide Sequence: This is most commonly a dipeptide, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[1] These sequences are recognized and cleaved by lysosomal cathepsins, particularly cathepsin B.[1] Other sequences like Gly-Gly-Phe-Gly (GGFG) are also utilized and can be cleaved by cathepsins B and L.

  • The Self-Immolative Spacer: A crucial component, often a p-aminobenzyl carbamate (PABC) group, is positioned between the peptide sequence and the drug. Following the enzymatic cleavage of the peptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" is an intramolecular cyclization that results in the release of the unmodified, fully active payload.

  • The Conjugation Moiety: This part of the linker facilitates its attachment to the antibody, typically through cysteine or lysine residues.

dot

Self_Immolative_Mechanism Start Cathepsin Cleavage of Val-Cit Intermediate Unstable p-aminobenzyl alcohol intermediate Start->Intermediate Generates Elimination Spontaneous 1,6-elimination Intermediate->Elimination Undergoes Products Released Payload + CO2 + Aza-quinone methide Elimination->Products Results in

Caption: The self-immolative mechanism of the PABC spacer.

Data Presentation: A Comparative Look at Linker Properties

The choice of a specific cathepsin-cleavable linker can significantly impact an ADC's performance. Below are tables summarizing key quantitative data for some of the most common linkers.

Table 1: Comparative Plasma Stability of Cathepsin-Cleavable Linkers
Linker SequenceSpeciesStability MetricValueReference(s)
Val-CitHumanHalf-life>230 days
Val-CitMouseHalf-life~80 hours
Val-AlaHumanStabilityHigh
Val-AlaMouseStabilityMore stable than Val-Cit
Glu-Val-CitHumanPayload Loss (28 days)No significant degradation
Glu-Val-CitMousePayload Loss (14 days)Almost no cleavage
GGFGHumanStabilityHigh

Note: Direct head-to-head comparative values for all linkers in all species are not consistently available in the literature. The stability of Val-Cit in mouse plasma is known to be lower due to cleavage by carboxylesterase 1c.

Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers
Linker SequenceADC Constructkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference(s)
Val-CitModel Substrate--8500 ± 350
Val-AlaModel Substrate--6200 ± 280
Phe-LysModel Substrate--7800 ± 410
Val-Cit ADCAnti-HER2 ADC0.28 ± 0.0219.1 ± 2.614,700
EVCit ADCAnti-HER2 ADC0.49 ± 0.0318.5 ± 2.826,500

Note: Kinetic parameters can vary significantly based on the experimental setup, the specific ADC construct, and the payload. The data presented here is for illustrative purposes. "-" indicates that the specific value was not provided in the cited sources in a directly comparable format.

Table 3: Drug-to-Antibody Ratio (DAR) of Approved ADCs with Cathepsin-Cleavable Linkers
ADC NameLinker TypeAverage DARReference(s)
Brentuximab vedotin (Adcetris®)Val-Cit~4
Polatuzumab vedotin (Polivy®)Val-Cit~3.5
Tisotumab vedotin (Tivdak®)Val-Cit~4
Enfortumab vedotin (Padcev®)Val-Cit~3.8

Experimental Protocols: A Guide to Key Assays

The following are detailed methodologies for essential in vitro assays used to characterize ADCs with cathepsin-cleavable linkers.

dot

Experimental_Workflow Start ADC Candidate Cleavage_Assay In Vitro Cathepsin Cleavage Assay Start->Cleavage_Assay Stability_Assay Plasma Stability Assay Start->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis (Cleavage Rate, Half-life, IC50) Cleavage_Assay->Data_Analysis Stability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End Lead Candidate Selection Data_Analysis->End

Caption: A typical experimental workflow for ADC linker evaluation.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of payload release from an ADC in the presence of purified cathepsin B.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

    • Activate Cathepsin B by pre-incubating it in Assay Buffer containing DTT.

    • Pre-warm all solutions to 37°C.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADC (to a final concentration of 1-10 µM) with the Assay Buffer.

    • Initiate the cleavage reaction by adding the activated Cathepsin B solution (final concentration typically 10-50 nM).

    • Incubate the reaction mixture at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an excess of cold Quenching Solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis:

    • Plot the concentration of the released payload against time.

    • Determine the initial rate of cleavage from the linear portion of the curve.

    • For detailed kinetic analysis, perform the assay at various substrate concentrations to determine Km and kcat.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the potential for premature payload release in plasma.

Materials:

  • ADC construct

  • Human, mouse, rat, and cynomolgus monkey plasma

  • Phosphate-buffered saline (PBS)

  • ELISA plates and reagents

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Spike the ADC into plasma from different species at a defined concentration (e.g., 100 µg/mL).

    • Incubate the samples at 37°C for a time course (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Collection:

    • At each time point, collect aliquots of the plasma samples.

  • Analysis of Conjugated Antibody (ELISA):

    • Coat ELISA plates with an anti-human IgG antibody.

    • Add diluted plasma samples to the wells.

    • Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload or a unique feature of the conjugated linker.

    • Measure the absorbance and calculate the concentration of the conjugated antibody over time.

  • Analysis of Released Payload (LC-MS/MS):

    • Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction.

    • Quantify the concentration of the released payload using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of remaining conjugated ADC or the concentration of released payload over time.

    • Calculate the half-life (t1/2) of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC in killing target antigen-positive cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

Conclusion

Cathepsin-cleavable linkers are a cornerstone of modern ADC design, enabling the development of highly effective and targeted cancer therapies. A thorough understanding of their mechanism of action, coupled with rigorous in vitro characterization, is essential for the selection and optimization of ADC candidates. The data and protocols presented in this guide provide a framework for researchers to design, evaluate, and advance the next generation of these promising therapeutics.

References

Synthesis of Phe-Lys(Fmoc)-PAB: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of the cleavable ADC linker, Phe-Lys(Fmoc)-PAB, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The dipeptide this compound serves as a critical component in the field of antibody-drug conjugates (ADCs), functioning as a cathepsin-cleavable linker. Its specific cleavage in the tumor microenvironment allows for the targeted release of cytotoxic payloads. This guide details the synthetic pathway for this compound, focusing on a solid-phase approach that offers advantages in purification and scalability.

I. Overall Synthesis Pathway

The synthesis of this compound is accomplished through a multi-step process, beginning with the preparation of the p-aminobenzyl alcohol (PAB) core, followed by its functionalization and subsequent solid-phase peptide synthesis (SPPS) to build the dipeptide chain.

Synthesis_Pathway PABA p-Aminobenzyl alcohol Fmoc_PABA Fmoc-p-aminobenzyl alcohol (Fmoc-PABA) PABA->Fmoc_PABA Fmoc Protection Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_PABA Loaded_Resin Fmoc-PABA-Resin Fmoc_PABA->Loaded_Resin Resin Loading Resin 2-Chlorotrityl chloride resin Resin->Loaded_Resin SPPS_cycle Solid-Phase Peptide Synthesis (SPPS) Loaded_Resin->SPPS_cycle Fmoc Deprotection Phe_Lys_Resin Phe-Lys(Fmoc)-PABA-Resin SPPS_cycle->Phe_Lys_Resin Sequential Amino Acid Coupling: 1. Fmoc-Lys(Fmoc)-OH 2. Fmoc-Phe-OH Cleavage Cleavage from Resin Phe_Lys_Resin->Cleavage Crude_Product Crude this compound Cleavage->Crude_Product Purification Purification (RP-HPLC) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 1: Overall synthesis pathway for this compound.

II. Experimental Protocols

A. Synthesis of Fmoc-p-aminobenzyl alcohol (Fmoc-PABA)

The synthesis of the core PAB moiety with the Fmoc protecting group is a crucial first step.

Materials:

Reagent/SolventMolecular WeightQuantity (mmol)
p-Aminobenzyl alcohol (PABA)123.15 g/mol 20.5
N-(Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)337.32 g/mol 17.8
p-Dioxane-90 mL
Deionized Water-90 mL

Procedure:

  • A solution of N-(Fluorenylmethyloxycarbonyloxy)-succinimide (Fmoc-OSu) in p-dioxane (60 mL) is added dropwise to a solution of p-aminobenzyl alcohol (PABA) in p-dioxane (30 mL).

  • The reaction mixture is stirred for 48 hours at room temperature.

  • Following the stirring period, 90 mL of deionized water is added to the mixture, leading to the immediate precipitation of the desired product.

  • The precipitate is isolated by filtration and washed four times with 60 mL portions of deionized water to yield Fmoc-PABA.[1]

B. Loading of Fmoc-PABA onto 2-Chlorotrityl Chloride Resin

The synthesized Fmoc-PABA is then anchored to a solid support for subsequent peptide synthesis.

Materials:

Reagent/SolventQuantity
2-Chlorotrityl chloride resin1.0 g
Fmoc-PABA2.0 equivalents
Dichloromethane (DCM)As needed
N,N-Diisopropylethylamine (DIPEA)4.0 equivalents
MethanolAs needed

Procedure:

  • The 2-chlorotrityl chloride resin is swelled in dichloromethane (DCM) for 30 minutes.

  • A solution of Fmoc-PABA (2.0 eq) and N,N-diisopropylethylamine (DIPEA) (4.0 eq) in DCM is added to the swollen resin.

  • The mixture is agitated for 2 hours at room temperature.

  • The resin is then capped by the addition of methanol and agitated for another 30 minutes.

  • The resin is washed sequentially with DCM, dimethylformamide (DMF), and finally DCM, then dried under vacuum.

C. Solid-Phase Peptide Synthesis (SPPS) of this compound

The dipeptide is constructed on the solid support using a standard Fmoc-SPPS protocol.

SPPS_Cycle cluster_cycle SPPS Cycle (repeated for each amino acid) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Lys_Coupling Couple Fmoc-Lys(Fmoc)-OH Wash2->Lys_Coupling 1st Cycle Phe_Coupling Couple Fmoc-Phe-OH Wash2->Phe_Coupling 2nd Cycle Start Fmoc-PABA-Resin Start->Deprotection Lys_Coupling->Deprotection Final_Peptide_Resin Phe-Lys(Fmoc)-PABA-Resin Phe_Coupling->Final_Peptide_Resin

References

Phe-Lys(Fmoc)-PAB molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and applications of Phe-Lys(Fmoc)-PAB, a critical component in the development of advanced biotherapeutics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's specifications, its role as an antibody-drug conjugate (ADC) linker, and the conceptual framework for its application.

Core Molecular Data

This compound is a well-defined chemical entity with precise molecular characteristics crucial for its function in bioconjugation. The fundamental quantitative data for this molecule are summarized below.

PropertyValue
Molecular Formula C37H40N4O5[1][2][3][4]
Molecular Weight 620.74 g/mol [2]
Alternate Molecular Weight 620.75 g/mol
Alternate Molecular Weight 620.7373 g/mol
CAS Number 2149584-03-0
Purity > 95%

Role in Antibody-Drug Conjugates

This compound serves as a cathepsin-cleavable linker in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is a critical determinant of its efficacy and safety profile.

The Phe-Lys (phenylalanine-lysine) dipeptide sequence within this linker is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This targeted cleavage mechanism ensures that the cytotoxic payload is released predominantly within the target cancer cells, following the internalization of the ADC.

Conceptual Experimental Workflow

While specific experimental protocols are highly dependent on the antibody and cytotoxic drug being used, the following section outlines a general workflow for the synthesis of an ADC utilizing a this compound linker.

General Conjugation Protocol:
  • Antibody Modification (if required): Depending on the conjugation strategy (e.g., targeting lysine or cysteine residues), the antibody may need to be modified. For cysteine conjugation, interchain disulfide bonds are typically partially reduced to generate free thiol groups.

  • Linker-Drug Conjugation: The this compound linker is first reacted with the cytotoxic payload. This often involves the activation of a functional group on the linker to facilitate its covalent attachment to the drug molecule.

  • Antibody-Linker-Drug Conjugation: The pre-formed linker-drug complex is then conjugated to the modified antibody. The specific reaction conditions (e.g., pH, temperature, stoichiometry) must be optimized to control the drug-to-antibody ratio (DAR).

  • Purification: The resulting ADC is purified to remove unconjugated antibodies, free linker-drug complexes, and other reactants. Common purification techniques include size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).

  • Characterization: The purified ADC is thoroughly characterized to determine key quality attributes such as DAR, aggregation levels, and in vitro cytotoxicity.

Mechanism of Action: A Visualized Pathway

The following diagram illustrates the conceptual signaling pathway and mechanism of action for an ADC employing a cathepsin-cleavable linker like this compound.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) (this compound Linker) Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Cleavage by Cathepsin B Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induction of Apoptosis

References

Introduction to Fmoc and Boc protecting groups in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity. These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence.[1] The two most dominant strategies in Solid-Phase Peptide Synthesis (SPPS) are defined by the α-amino protecting group employed: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[2]

This technical guide provides a comprehensive analysis of the Fmoc and Boc strategies, detailing their core chemical principles, reaction mechanisms, and practical applications. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for their specific synthesis needs.

Core Chemical Principles: A Tale of Two Chemistries

The fundamental distinction between the Fmoc and Boc strategies lies in the chemical conditions required for their removal, a property known as lability. This difference dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions.[1][2]

The Fmoc Strategy: A Base-Labile Approach

The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3] This orthogonality is a key advantage of the Fmoc strategy. The side-chain protecting groups are typically acid-labile (tert-butyl based), allowing for their removal and the cleavage of the peptide from the resin in a single final step using a strong acid like trifluoroacetic acid (TFA). Due to its milder overall conditions and compatibility with automation, the Fmoc strategy has become the most widely used method in modern SPPS.

The Boc Strategy: An Acid-Labile Approach

The Boc strategy, a classic and robust method, employs the acid-labile tert-butoxycarbonyl group for Nα-protection. The Boc group is removed by treatment with a moderately strong acid, such as TFA. Consequently, the side-chain protecting groups must be stable to these conditions and are typically benzyl-based. The final cleavage of the peptide from the resin and removal of the side-chain protection requires a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Comparative Analysis: Fmoc vs. Boc

The choice between Fmoc and Boc chemistry is a critical decision that depends on the peptide's sequence, length, complexity, and the desired final product. While both methods can produce high-quality peptides, their performance characteristics differ.

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 25-50% TFA in DCM)
Side-Chain Protection Acid-labile (e.g., t-Butyl based - tBu)Strong-acid-labile (e.g., Benzyl based - Bzl)
Final Cleavage Milder acid (e.g., 95% TFA)Strong acid (e.g., anhydrous HF, TFMSA)
Orthogonality Fully orthogonal systemQuasi-orthogonal (graduated acid lability)
Advantages Milder conditions, suitable for acid-sensitive and modified peptides, automation-friendly, easier final cleavage.Robust, effective for long or aggregation-prone sequences, less expensive reagents (historically).
Disadvantages Base-catalyzed side reactions (e.g., aspartimide formation), diketopiperazine formation at dipeptide stage, aggregation issues.Harsh final cleavage requires special equipment (HF), repeated acid treatment can degrade sensitive residues.
Typical Applications Standard peptides, acid-sensitive peptides (e.g., phosphopeptides, glycoproteins), automated synthesis.Long or hydrophobic peptides prone to aggregation, synthesis of certain challenging sequences.

Mechanisms of Protection and Deprotection

Understanding the chemical mechanisms is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Fmoc Protection and Deprotection

The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. Deprotection is a base-catalyzed β-elimination reaction. A secondary amine, like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which rapidly decarboxylates. The piperidine traps the reactive DBF to form a stable adduct, driving the reaction to completion.

Fmoc_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection AminoAcid Amino Acid (R-NH₂) FmocProtected Fmoc-NH-R AminoAcid->FmocProtected Base (e.g., NaHCO₃) FmocCl Fmoc-Cl FmocCl->FmocProtected FmocPeptide Fmoc-Peptide Intermediate Fluorenyl Anion Intermediate FmocPeptide->Intermediate + Piperidine (Base) Piperidine Piperidine Piperidine->Intermediate FreeAmine Free Amine (H₂N-Peptide) Intermediate->FreeAmine β-elimination + Decarboxylation DBF_Adduct DBF-Piperidine Adduct Intermediate->DBF_Adduct Forms Dibenzofulvene (DBF), trapped by Piperidine

Caption: The protection and base-catalyzed deprotection pathway for the Fmoc group.

Boc Protection and Deprotection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). The acid-catalyzed deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid. This intermediate is unstable and spontaneously decarboxylates to yield the free amine. Scavengers are often added to trap the reactive t-butyl cation and prevent side reactions.

Boc_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection AminoAcid Amino Acid (R-NH₂) BocProtected Boc-NH-R AminoAcid->BocProtected Base (optional) Boc2O Boc₂O Boc2O->BocProtected BocPeptide Boc-Peptide Protonated Protonated Intermediate BocPeptide->Protonated Acid Strong Acid (TFA) Acid->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid tButylCation t-Butyl Cation + CO₂ Protonated->tButylCation FreeAmine Free Amine (H₃N⁺-Peptide) CarbamicAcid->FreeAmine Decarboxylation

Caption: The protection and acid-catalyzed deprotection pathway for the Boc group.

Experimental Protocols

The following sections provide detailed, generalized protocols for key steps in manual Fmoc and Boc solid-phase peptide synthesis.

Fmoc-SPPS Workflow

The Fmoc/tBu strategy follows a cycle of deprotection with a base, followed by coupling of the next amino acid. The final step involves cleavage from the resin and removal of side-chain protecting groups with strong acid.

Fmoc_SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Check Last Amino Acid? Wash2->Check Check->Deprotection No FinalCleavage Final Cleavage & Deprotection (e.g., 95% TFA + Scavengers) Check->FinalCleavage Yes End Purified Peptide FinalCleavage->End

Caption: Cyclical workflow of the Fmoc/tBu solid-phase peptide synthesis strategy.

Protocol 1: Standard Fmoc-SPPS Deprotection and Coupling Cycle

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate the vessel for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HATU, HBTU; 0.95 equivalents relative to the amino acid), and an activator base (e.g., DIEA, NMM; 2 equivalents relative to the amino acid) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the washed resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. Coupling times may be extended for difficult sequences.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle or final cleavage.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

  • Preparation: After the final coupling and deprotection cycle, wash the peptide-resin extensively with DMF, followed by DCM, and dry it thoroughly under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to protect sensitive residues.

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS Workflow

The Boc/Bzl strategy involves a cycle of deprotection with acid, neutralization, and coupling. The final cleavage requires very strong acid.

Boc_SPPS_Workflow Boc Solid-Phase Peptide Synthesis Workflow Start Start with Boc-AA-Resin Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 4. Wash (DCM) Neutralization->Wash2 Coupling 5. Amino Acid Coupling (Boc-AA, Activator in DMF/DCM) Wash2->Coupling Wash3 6. Wash (DMF, DCM) Coupling->Wash3 Check Last Amino Acid? Wash3->Check Check->Deprotection No FinalCleavage Final Cleavage & Deprotection (Anhydrous HF or TFMSA) Check->FinalCleavage Yes End Purified Peptide FinalCleavage->End

Caption: Cyclical workflow of the Boc/Bzl solid-phase peptide synthesis strategy.

Protocol 3: Standard Boc-SPPS Deprotection and Coupling Cycle

  • Resin Swelling: Swell the Boc-protected peptide-resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.

  • Boc Deprotection:

    • Drain the DCM and add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Washing: Wash the resin with DCM (3x) and isopropanol (IPA) (2x) to remove excess TFA.

  • Neutralization:

    • Neutralize the N-terminal trifluoroacetate salt by washing the resin with a solution of 10% DIEA in DCM for 5-10 minutes (2 times).

    • This step generates the free amine required for coupling.

  • Washing: Wash the resin thoroughly with DCM (5-7 times) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the next Boc-protected amino acid (3-4 equivalents) and an activating agent (e.g., HBTU or DCC/HOBt; equivalents depend on the agent) in DMF/DCM.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-7 for each amino acid in the sequence.

Protocol 4: Final Cleavage and Deprotection (Boc/Bzl Strategy)

Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place it in the HF-resistant reaction vessel.

  • Cleavage:

    • Add a scavenger (e.g., anisole) to the vessel. A common ratio is 9:1 HF to scavenger.

    • Cool the vessel in a dry ice/alcohol bath.

    • Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

    • Allow the reaction to stir at 0°C for 45-60 minutes.

  • HF Removal: Evaporate the HF under a stream of nitrogen and then under high vacuum.

  • Isolation and Purification:

    • Wash the resin/peptide mixture with cold diethyl ether to remove scavengers and cleaved protecting groups.

    • Extract the peptide from the resin using a suitable solvent (e.g., dilute acetic acid or TFA).

    • Lyophilize the aqueous extract to obtain the crude peptide.

    • Purify using RP-HPLC.

Conclusion

The selection of an appropriate protecting group strategy is a critical decision in peptide synthesis, with significant implications for efficiency, purity, and scalability. The Fmoc/tBu strategy has become the dominant approach in modern SPPS due to its milder deprotection conditions and orthogonality, which are particularly advantageous for the synthesis of complex and modified peptides. However, the robust Boc/Bzl strategy remains a valuable and sometimes superior option for synthesizing long, difficult, or aggregation-prone sequences. By understanding the core principles, mechanisms, and protocols associated with each strategy, researchers can navigate the complexities of peptide synthesis and successfully obtain their target molecules for scientific advancement.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Phe-Lys(Fmoc)-PAB to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker's properties are critical to the ADC's success, influencing its stability in circulation, the mechanism of drug release, and overall efficacy and safety.

This document provides a detailed protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using a Phenylalanine-Lysine (Phe-Lys) dipeptide linker with a para-aminobenzyl (PAB) self-immolative spacer. The lysine residue is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which allows for a staged synthesis of the drug-linker conjugate prior to its attachment to the antibody. The Phe-Lys dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells, ensuring targeted drug release.[1]

Principle of the Conjugation Strategy

The overall strategy involves a multi-step process that begins with the synthesis of a drug-linker conjugate, followed by its covalent attachment to the monoclonal antibody. The process can be broadly divided into the following stages:

  • Drug-Linker Synthesis: A cytotoxic payload with a reactive functional group (e.g., a carboxylic acid) is conjugated to the PAB moiety of the Phe-Lys(Fmoc)-PAB linker.

  • Fmoc Deprotection: The Fmoc protecting group on the lysine residue is removed to expose a primary amine.

  • Activation of the Drug-Linker: The newly exposed amine on the phenylalanine residue is activated to facilitate its reaction with the antibody.

  • Antibody Preparation: The monoclonal antibody is prepared for conjugation. This can involve targeting either lysine or cysteine residues.

  • Conjugation: The activated drug-linker is covalently attached to the prepared monoclonal antibody.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities. The purified ADC is then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Experimental Protocols

This section provides detailed methodologies for the key experimental stages. Two primary strategies for conjugation to the monoclonal antibody are presented: targeting surface-accessible lysine residues or targeting cysteine residues generated from the reduction of interchain disulfide bonds.

Protocol 1: Synthesis and Activation of this compound-Payload

This protocol describes the initial steps of attaching a payload to the linker and preparing it for antibody conjugation.

Materials:

  • This compound linker

  • Cytotoxic payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Diisopropylethylamine (DIPEA)

  • Reversed-phase HPLC system for purification

Procedure:

  • Payload Attachment to PAB:

    • Dissolve the cytotoxic payload (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to form the NHS ester of the payload.

    • In a separate flask, dissolve the this compound linker (1 equivalent) in anhydrous DMF.

    • Add the activated payload solution to the linker solution, followed by the addition of DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the this compound-Payload conjugate by reversed-phase HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified this compound-Payload in DMF.

    • Add a solution of 20% piperidine in DMF.[2]

    • Stir the reaction at room temperature for 30 minutes.[3]

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, the solvent is typically removed under vacuum to yield the deprotected H₂N-Phe-Lys-PAB-Payload.

  • Activation of the N-terminus for Lysine Conjugation (NHS Ester Formation):

    • Dissolve the deprotected drug-linker (1 equivalent) and a suitable NHS ester activating reagent (e.g., disuccinimidyl carbonate, 1.5 equivalents) in anhydrous DMF.

    • Add DIPEA (2 equivalents) and stir the reaction at room temperature for 4 hours.[]

    • Monitor the formation of the NHS ester by LC-MS.

    • The resulting activated NHS-Phe-Lys-PAB-Payload solution is used directly in the conjugation reaction with the antibody.

Protocol 2: Conjugation to Monoclonal Antibody Lysine Residues

This protocol describes the conjugation of the activated drug-linker to the primary amines of lysine residues on the monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated NHS-Phe-Lys-PAB-Payload in DMF

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • Exchange the buffer of the monoclonal antibody into the conjugation buffer (pH 8.0) using a suitable method like dialysis or a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the activated NHS-Phe-Lys-PAB-Payload solution in DMF to the antibody solution. The final concentration of DMF should be kept below 10% (v/v) to avoid antibody denaturation.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for an additional 30 minutes at room temperature.

Protocol 3: Conjugation to Monoclonal Antibody Cysteine Residues

This protocol describes an alternative conjugation strategy that targets cysteine residues, which can offer more control over the site of conjugation and lead to a more homogeneous ADC product.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Maleimide-activated Phe-Lys-PAB-Payload (synthesized by reacting the deprotected drug-linker with a maleimide-NHS ester crosslinker)

  • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

  • Quenching solution (e.g., 100 mM N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction:

    • Incubate the monoclonal antibody (5-10 mg/mL in conjugation buffer) with a 2-5 molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column, exchanging the antibody into the conjugation buffer.

  • Conjugation Reaction:

    • Immediately add a 5-10 fold molar excess of the maleimide-activated Phe-Lys-PAB-Payload to the reduced antibody.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching solution to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

Purification and Characterization

Purification

The crude ADC mixture is purified to remove unconjugated antibody, excess drug-linker, and other impurities. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

Protocol 4: ADC Purification by Size-Exclusion Chromatography

  • Equilibrate an SEC column (e.g., Sephadex G-25 or Superdex 200) with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Load the crude ADC mixture onto the column.

  • Elute the ADC with the storage buffer. The ADC, having a higher molecular weight, will elute first, followed by the smaller, unconjugated species.

  • Collect the fractions containing the purified ADC, identified by UV absorbance at 280 nm.

  • Pool the relevant fractions and concentrate the purified ADC if necessary.

Characterization: Determination of Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio is a critical quality attribute of an ADC, as it affects both efficacy and toxicity. Hydrophobic Interaction Chromatography (HIC) is a widely used technique for determining the DAR.

Protocol 5: DAR Determination by HIC-HPLC

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Column: A suitable HIC column.

  • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / 100, where 'n' is the number of drugs conjugated.

Liquid chromatography-mass spectrometry (LC-MS) can also be used for accurate DAR determination.

Data Presentation

The following tables summarize typical quantitative data that can be obtained during the development of an ADC with a Phe-Lys linker.

Table 1: Effect of Molar Ratio of Drug-Linker to Antibody on Average DAR

Molar Ratio (Drug-Linker : Antibody)Average DAR
2:11.8
4:13.5
8:15.2
12:16.1

Note: These are representative values and will vary depending on the specific antibody, drug-linker, and reaction conditions.

Table 2: Plasma Stability of Dipeptide Linkers

LinkerSpeciesParameterValueReference
Phe-Lys-PABCHumanHalf-life (t1/2)>30 days
Val-Cit-PABCHumanHalf-life (t1/2)>100 times more stable than hydrazone
Phe-Lys-PABCMouseHalf-life (t1/2)~80 hours

Visualizations

Workflow and Signaling Pathway Diagrams

ADC_Conjugation_Workflow cluster_synthesis Drug-Linker Synthesis & Activation cluster_conjugation Conjugation & Purification cluster_char Characterization PheLysFmoc This compound DrugLinkerFmoc This compound-Payload PheLysFmoc->DrugLinkerFmoc Activated Payload Payload Payload-COOH ActivatedPayload Activated Payload (NHS-ester) Payload->ActivatedPayload DCC, NHS DrugLinker H2N-Phe-Lys-PAB-Payload DrugLinkerFmoc->DrugLinker 20% Piperidine/DMF ActivatedDrugLinker Activated Drug-Linker DrugLinker->ActivatedDrugLinker Activation CrudeADC Crude ADC ActivatedDrugLinker->CrudeADC mAb Monoclonal Antibody Prepared_mAb Prepared mAb mAb->Prepared_mAb Buffer Exchange / Reduction Prepared_mAb->CrudeADC Conjugation PurifiedADC Purified ADC CrudeADC->PurifiedADC Purification (SEC) DAR_Analysis DAR Analysis (HIC/LC-MS) PurifiedADC->DAR_Analysis

Caption: Overall experimental workflow for ADC synthesis.

Cathepsin_Cleavage_Pathway ADC Antibody-Phe-Lys-PAB-Payload Internalization Internalization into Tumor Cell ADC->Internalization Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Dipeptide Cleavage CathepsinB->Cleavage cleaves Phe-Lys bond SelfImmolation Self-Immolation of PAB Cleavage->SelfImmolation FreePayload Free Payload SelfImmolation->FreePayload releases

Caption: Cathepsin B-mediated cleavage of the Phe-Lys linker.

References

Application Notes and Protocols for the Step-by-Step Synthesis of a Phe-Lys(Fmoc)-PAB Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker plays a crucial role in the stability and efficacy of the ADC, ensuring that the payload remains attached to the antibody in circulation and is efficiently released at the target site.

This document provides a detailed, step-by-step protocol for the synthesis of an ADC utilizing a cathepsin-cleavable linker, Phenylalanine-Lysine(Fmoc)-p-aminobenzyl alcohol (Phe-Lys(Fmoc)-PAB). This linker system is designed to be stable in the bloodstream and to release the conjugated payload upon enzymatic cleavage by cathepsins, which are often upregulated in the lysosomal compartment of cancer cells. The synthesis involves a multi-step process: activation of the linker-payload, reduction of the monoclonal antibody, conjugation of the linker-payload to the antibody, and subsequent purification and characterization of the final ADC.

Overall Synthesis Workflow

The synthesis of a this compound ADC can be broken down into four main stages. The overall workflow is depicted below.

ADC_Synthesis_Workflow cluster_0 Stage 1: Linker-Payload Synthesis cluster_1 Stage 2: Antibody Preparation cluster_2 Stage 3: Conjugation cluster_3 Stage 4: Purification & Characterization Linker This compound Activated_Payload Activated Linker-Payload Linker->Activated_Payload Coupling Payload Cytotoxic Payload (e.g., MMAE) Payload->Activated_Payload Crude_ADC Crude ADC Activated_Payload->Crude_ADC mAb Monoclonal Antibody Reduced_mAb Reduced mAb mAb->Reduced_mAb Reduction (e.g., TCEP) Reduced_mAb->Crude_ADC Thiol-Maleimide Coupling Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (e.g., HIC) Characterization Characterization (DAR, Purity, etc.) Purified_ADC->Characterization

Caption: Overall workflow for the synthesis of a this compound ADC.

Experimental Protocols

Stage 1: Synthesis of the Maleimide-Activated Linker-Payload

This stage involves the coupling of the this compound linker to a cytotoxic payload containing a reactive amine group, followed by the introduction of a maleimide moiety for antibody conjugation. For this protocol, we will use Monomethyl Auristatin E (MMAE) as the example payload.

1.1 Payload Coupling to this compound Linker

This protocol describes the reaction of an amine-containing payload (MMAE) with an activated form of the this compound linker (e.g., p-nitrophenyl carbonate, -PNP).

  • Materials:

    • This compound-PNP

    • Monomethyl Auristatin E (MMAE)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

  • Protocol:

    • Dissolve this compound-PNP (1.2 equivalents) in anhydrous DMF.

    • In a separate vial, dissolve MMAE (1.0 equivalent) in anhydrous DMF.

    • Add the MMAE solution to the this compound-PNP solution.

    • Add DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, purify the product, this compound-MMAE, by reverse-phase flash chromatography.

    • Lyophilize the purified product to obtain a solid.

1.2 Fmoc Deprotection and Maleimide Activation

This protocol describes the removal of the Fmoc protecting group and the subsequent addition of a maleimide group.

  • Materials:

    • This compound-MMAE

    • 20% Piperidine in DMF

    • Maleimido-PEGn-NHS ester (e.g., Mal-PEG4-NHS)

    • Anhydrous DMF

    • DIPEA

  • Protocol:

    • Fmoc Deprotection:

      • Dissolve the purified this compound-MMAE in DMF.

      • Add 20% piperidine in DMF to the solution.

      • Stir at room temperature for 30 minutes. Monitor deprotection by LC-MS.

      • Upon completion, remove the piperidine and by-products by repeated co-evaporation with DMF under vacuum.

    • Maleimide Activation:

      • Dissolve the deprotected H₂N-Phe-Lys-PAB-MMAE in anhydrous DMF.

      • In a separate vial, dissolve the Maleimido-PEGn-NHS ester (1.1 equivalents) in anhydrous DMF.

      • Add the maleimide solution to the deprotected linker-payload solution.

      • Add DIPEA (1.5 equivalents) to the reaction mixture.

      • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

      • Purify the maleimide-activated linker-payload (Mal-PEGn-Phe-Lys-PAB-MMAE) by reverse-phase HPLC.

      • Lyophilize the final product.

Parameter Condition
Payload Coupling
SolventAnhydrous DMF
BaseDIPEA
Molar Ratio (Linker:Payload)1.2 : 1
Reaction Time2-4 hours
PurificationReverse-phase flash chromatography
Fmoc Deprotection
Reagent20% Piperidine in DMF
Reaction Time30 minutes
Maleimide Activation
ReagentMaleimido-PEGn-NHS ester
Molar Ratio (Maleimide:Linker-Payload)1.1 : 1
Reaction Time1-2 hours
PurificationReverse-phase HPLC

Table 1: Summary of reaction conditions for linker-payload synthesis and activation.

Stage 2: Antibody Preparation (Reduction)

This protocol describes the partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation.

  • Materials:

    • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

    • Desalting column (e.g., PD-10)

  • Protocol:

    • Prepare the mAb at a concentration of 5-10 mg/mL in a buffer free of primary amines.

    • Add a calculated amount of TCEP solution to the mAb solution. The molar ratio of TCEP to mAb will determine the extent of reduction and the final drug-to-antibody ratio (DAR). A typical starting point is a 2-5 molar excess of TCEP per disulfide bond to be reduced.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove excess TCEP by passing the reduced mAb solution through a desalting column equilibrated with conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

    • Determine the concentration of the reduced mAb using a UV-Vis spectrophotometer at 280 nm.

Parameter Condition
Antibody Concentration5-10 mg/mL
Reducing AgentTCEP
TCEP:mAb Molar Ratio2-5 fold excess per disulfide
Incubation Temperature37°C
Incubation Time1-2 hours
TCEP RemovalDesalting column

Table 2: Conditions for monoclonal antibody reduction.

Stage 3: Conjugation of Linker-Payload to Antibody

This protocol describes the conjugation of the maleimide-activated linker-payload to the reduced monoclonal antibody via a thiol-maleimide reaction.

Conjugation_Pathway Reduced_mAb Reduced mAb (with free thiols) ADC This compound ADC Reduced_mAb->ADC Activated_Payload Maleimide-Activated Linker-Payload Activated_Payload->ADC Thiol-Maleimide Coupling

Caption: Conjugation of the linker-payload to the reduced antibody.

  • Materials:

    • Reduced mAb in conjugation buffer

    • Maleimide-activated linker-payload (Mal-PEGn-Phe-Lys-PAB-MMAE) dissolved in a co-solvent (e.g., DMSO)

    • Quenching reagent (e.g., N-acetylcysteine)

  • Protocol:

    • Immediately after preparation, add the maleimide-activated linker-payload solution to the reduced mAb solution. A typical molar excess of the linker-payload is 5-10 fold over the antibody. The final concentration of the organic co-solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Quench the reaction by adding an excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups. Incubate for an additional 30 minutes.

Parameter Condition
Linker-Payload:mAb Molar Ratio5-10 fold excess
Co-solventDMSO (<10% v/v)
Incubation TemperatureRoom temperature or 4°C
Incubation Time1-2 hours or overnight
Quenching ReagentN-acetylcysteine

Table 3: Conditions for the conjugation reaction.

Stage 4: Purification and Characterization of the ADC

4.1 Purification

The crude ADC is purified to remove unconjugated linker-payload, quenching reagent, and any aggregated or fragmented antibody species. Hydrophobic Interaction Chromatography (HIC) is a common method for purifying ADCs and separating species with different drug-to-antibody ratios.[1]

  • Materials:

    • HIC column (e.g., TSKgel Butyl-NPR)

    • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

    • HPLC system

  • Protocol:

    • Equilibrate the HIC column with Mobile Phase A.

    • Dilute the crude ADC sample with Mobile Phase A to ensure binding to the column.

    • Inject the sample onto the column.

    • Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DAR will be more hydrophobic and elute later.

    • Collect fractions corresponding to the desired ADC species.

    • Pool the relevant fractions and buffer exchange into a suitable formulation buffer using a desalting column or tangential flow filtration.

4.2 Characterization

The purified ADC should be thoroughly characterized to determine its critical quality attributes.

4.2.1 Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

HIC-HPLC is a standard method for determining the average DAR and the distribution of drug-loaded species.[1][2]

  • Protocol:

    • Analyze the purified ADC using the HIC method described in the purification section.

    • Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs on species) / 100

Species Number of Drugs Expected Elution Order
Unconjugated mAb0First
DAR 22Second
DAR 44Third
DAR 66Fourth
DAR 88Last

Table 4: Expected elution order of ADC species in HIC.

4.2.2 Mass Spectrometry (MS) Analysis

Intact mass analysis by LC-MS can be used to confirm the identity of the ADC and determine the DAR.[3][4] Peptide mapping can be employed to identify the specific conjugation sites.

  • Protocol (Intact Mass Analysis):

    • Desalt the ADC sample using a reverse-phase or size-exclusion column coupled to the mass spectrometer.

    • Acquire the mass spectrum of the intact ADC under denaturing or native conditions.

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Calculate the DAR based on the mass difference between the unconjugated antibody and the drug-loaded species.

4.2.3 Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC is used to determine the purity of the ADC and quantify the amount of high molecular weight species (aggregates) and low molecular weight species (fragments).

  • Protocol:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the purified ADC sample.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.

Analysis Method Key Parameters Determined
Drug-to-Antibody RatioHIC-HPLC, Mass SpectrometryAverage DAR, Distribution of species
Identity ConfirmationMass SpectrometryMass of ADC species
Purity and AggregationSize Exclusion Chromatography% Monomer, % Aggregates, % Fragments
Free Drug LevelReverse-Phase HPLCAmount of unconjugated linker-payload

Table 5: Summary of key characterization methods for this compound ADC.

Conclusion

This document provides a comprehensive set of protocols for the synthesis, purification, and characterization of a this compound based antibody-drug conjugate. The successful execution of these steps is critical for the development of a safe and effective ADC therapeutic. Careful optimization of each stage, particularly the antibody reduction and conjugation steps, is necessary to achieve the desired drug-to-antibody ratio and to minimize the formation of impurities. The analytical methods described herein are essential for ensuring the quality, consistency, and stability of the final ADC product.

References

Application Notes and Protocols for Cathepsin B Cleavage Assay of Phe-Lys(Fmoc)-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a pivotal role in intracellular protein turnover. Its dysregulation is implicated in various pathologies, including cancer invasion and metastasis. The Phe-Lys (Phenylalanine-Lysine) dipeptide sequence is a known substrate for Cathepsin B and is frequently incorporated as a cleavable linker in Antibody-Drug Conjugates (ADCs). The Phe-Lys(Fmoc)-PAB moiety serves as a self-immolative linker, where upon cleavage of the Phe-Lys bond by Cathepsin B, p-aminobenzyl alcohol (PAB-OH) is released, which in turn spontaneously liberates an attached therapeutic payload.

These application notes provide detailed protocols for a robust and quantitative in vitro assay to measure the cleavage of this compound by Cathepsin B. Two primary methods are presented: a continuous spectrophotometric coupled-enzyme assay for high-throughput analysis and an HPLC-based endpoint assay for detailed kinetic studies and validation.

Principle of the Assays

The enzymatic cleavage of the this compound substrate by Cathepsin B liberates p-aminobenzyl alcohol (PAB-OH). The rate of this cleavage can be monitored using two distinct methodologies:

  • Coupled-Enzyme Spectrophotometric Assay: This assay employs a secondary enzyme, alcohol dehydrogenase (ADH), to oxidize the released PAB-OH. In the presence of nicotinamide adenine dinucleotide (NAD+), ADH catalyzes the oxidation of PAB-OH to its corresponding aldehyde, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADH production is directly proportional to the rate of Cathepsin B activity.

  • HPLC-Based Assay: This method allows for the direct quantification of the substrate (this compound) and the product (PAB-OH) over time. The reaction is stopped at specific time points, and the components are separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is highly specific and provides accurate measurements for kinetic parameter determination.

Data Presentation

Table 1: Recommended Reagent Concentrations
ReagentStock ConcentrationFinal Concentration in Assay
Cathepsin B Assay Buffer 5X1X
Human Cathepsin B (active)1 µM10-50 nM
This compound10 mM in DMSO10-100 µM
Dithiothreitol (DTT)1 M2-5 mM
For Coupled-Enzyme Assay:
NAD+50 mM1-2 mM
Alcohol Dehydrogenase (ADH)100 U/mL1-2 U/mL
For HPLC Assay:
Acetic Acid (for quenching)10%1%
Table 2: Typical Kinetic Parameters for Cathepsin B Substrates
SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-Arg-Arg-AMC150 - 2505 - 1520,000 - 60,000
Z-Phe-Arg-AMC50 - 15010 - 30100,000 - 400,000
Phe-Lys-based linkersVariableVariableVariable

Note: Kinetic parameters for this compound should be determined empirically using the provided protocols. The values for common fluorogenic substrates are provided for reference.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Coupled-Enzyme Assay

This protocol is designed for a 96-well plate format and is suitable for high-throughput screening and kinetic analysis.

Materials and Reagents:

  • Human Recombinant Cathepsin B (active enzyme)

  • This compound substrate

  • Cathepsin B Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5)

  • Dithiothreitol (DTT)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature (37°C)

Procedure:

  • Reagent Preparation:

    • Prepare a 5X Cathepsin B Assay Buffer and store at 4°C.

    • Prepare a 1 M stock solution of DTT in sterile water and store in aliquots at -20°C.

    • Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C.

    • Prepare a 50 mM stock solution of NAD+ in sterile water and store in aliquots at -20°C.

    • Reconstitute ADH in sterile water to a stock concentration of 100 U/mL and store at 4°C.

  • Assay Setup:

    • Prepare a "Master Mix" for the desired number of reactions. For each well, combine the following in a microcentrifuge tube:

      • 20 µL of 5X Cathepsin B Assay Buffer

      • 1 µL of 1 M DTT (final concentration 10 mM)

      • 4 µL of 50 mM NAD+ (final concentration 2 mM)

      • 2 µL of 100 U/mL ADH (final concentration 2 U/mL)

      • Make up the volume to 80 µL with sterile water.

    • Add 80 µL of the Master Mix to each well of the 96-well plate.

    • Prepare serial dilutions of the this compound substrate in 1X Cathepsin B Assay Buffer.

    • Add 10 µL of the diluted substrate to the appropriate wells.

    • Include a "no enzyme" control (add 10 µL of 1X Assay Buffer instead of Cathepsin B) and a "no substrate" control (add 10 µL of 1X Assay Buffer instead of substrate).

  • Enzyme Activation and Reaction Initiation:

    • Prepare a working solution of Cathepsin B in 1X Assay Buffer containing 5 mM DTT. Incubate for 15 minutes at 37°C to activate the enzyme.

    • To initiate the reaction, add 10 µL of the activated Cathepsin B solution to each well (final volume 100 µL).

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (mOD/min).

    • Convert the rate to µmol/min using the Beer-Lambert law for NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

    • Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: HPLC-Based Endpoint Assay

This protocol is suitable for accurate quantification and confirmation of substrate cleavage.

Materials and Reagents:

  • Human Recombinant Cathepsin B (active enzyme)

  • This compound substrate

  • Cathepsin B Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5)

  • Dithiothreitol (DTT)

  • Quenching Solution (e.g., 10% Acetic Acid or 100% Acetonitrile)

  • RP-HPLC system with a C18 column and UV detector

  • p-Aminobenzyl alcohol (PAB-OH) standard for calibration curve

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare the reaction mixtures (e.g., 100 µL final volume) containing 1X Cathepsin B Assay Buffer, 5 mM DTT, and the desired concentration of this compound.

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Activate Cathepsin B as described in Protocol 1.

    • Initiate the reaction by adding the activated Cathepsin B to each tube.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of Quenching Solution to the respective tubes.

    • Centrifuge the quenched samples at high speed for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject the samples onto the C18 column.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the substrate and the PAB-OH product.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of PAB-OH.

    • Quantify the amount of PAB-OH produced at each time point by integrating the peak area and comparing it to the standard curve.

    • Calculate the initial reaction velocity from the linear portion of the product formation vs. time curve.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection Method cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup Set up Reaction in 96-well Plate prep_buffer->setup prep_enzyme Prepare Cathepsin B activate Activate Cathepsin B prep_enzyme->activate prep_substrate Prepare this compound prep_substrate->setup prep_dtt Prepare DTT prep_dtt->activate initiate Initiate Reaction setup->initiate activate->initiate incubate Incubate at 37°C initiate->incubate spec Spectrophotometry (340 nm) incubate->spec hplc HPLC Analysis incubate->hplc calc_rate Calculate Reaction Rate spec->calc_rate hplc->calc_rate kinetics Determine Kinetic Parameters (Km, Vmax) calc_rate->kinetics

Caption: Experimental workflow for the Cathepsin B cleavage assay.

signaling_pathway cluster_cleavage Enzymatic Cleavage cluster_release Product Release & Detection CatB Cathepsin B Cleavage Cleavage CatB->Cleavage Substrate This compound Substrate->Cleavage PAB p-Aminobenzyl Alcohol (PAB-OH) Cleavage->PAB Fmoc_Phe_Lys Fmoc-Phe-Lys Cleavage->Fmoc_Phe_Lys ADH Alcohol Dehydrogenase (ADH) PAB->ADH NADH NADH ADH->NADH NAD NAD+ NAD->ADH Detection Detection (Abs @ 340 nm) NADH->Detection

Caption: Principle of the coupled-enzyme assay for Cathepsin B.

Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of Phe-Lys(Fmoc)-PAB ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload via a chemical linker. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody. The DAR profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile. Therefore, accurate and robust determination of the average DAR and the distribution of different drug-loaded species is paramount during ADC development and for quality control.

This document provides detailed application notes and protocols for determining the DAR of ADCs utilizing a Phenylalanine-Lysine(Fmoc)-p-aminobenzyl (Phe-Lys(Fmoc)-PAB) linker system. The Phe-Lys dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells, leading to the release of the cytotoxic payload. The p-aminobenzyl (PAB) group serves as a self-immolative spacer to ensure the efficient release of the unmodified drug. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine side-chain introduces specific physicochemical properties that must be considered during analytical characterization.

This guide outlines four commonly employed analytical techniques for DAR determination:

  • UV-Vis Spectroscopy: A straightforward method for determining the average DAR.

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates ADC species based on hydrophobicity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing chromatographic method that provides high-resolution separation of ADC fragments.

  • Mass Spectrometry (MS): A powerful technique for direct mass measurement of intact ADCs or their subunits to determine the DAR distribution.

Comparative Overview of DAR Determination Methods

The selection of an appropriate analytical method for DAR determination depends on the specific ADC characteristics, the desired level of information (average DAR vs. distribution), and the stage of development. The following table summarizes the key features of the four primary techniques.

Technique Principle Information Obtained Pros Cons
UV-Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug.Average DAR.Simple, rapid, and requires minimal sample preparation.Provides only the average DAR; susceptible to interference from other chromophores.[][2][3]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their surface hydrophobicity.Average DAR and distribution of DAR species (DAR 0, 2, 4, 6, 8).Non-denaturing conditions preserve the native ADC structure.[4][5]Lower resolution compared to RP-HPLC; method development can be complex.
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their polarity under denaturing conditions.Average DAR and distribution of light and heavy chain drug loads.High resolution and good compatibility with MS.Denaturing conditions may not be suitable for all ADCs.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise mass of each DAR species, average DAR, and drug distribution.Provides the most detailed and accurate DAR information.Requires specialized instrumentation and expertise.

Experimental Protocols

UV-Vis Spectroscopy for Average DAR Determination

This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their distinct absorbance spectra. The presence of the Fmoc group, which has a characteristic UV absorbance around 300 nm, needs to be considered.

Principle: The absorbance of the ADC solution is measured at two wavelengths: 280 nm (primarily for the antibody) and the wavelength of maximum absorbance (λmax) of the payload. The contribution of the payload and the Fmoc group to the absorbance at 280 nm must be corrected for.

Materials and Reagents:

  • Purified this compound ADC sample

  • Unconjugated monoclonal antibody (mAb)

  • Free payload and this compound linker-payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Determine Molar Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients (ε) of the unconjugated mAb at 280 nm (ε_Ab,280_).

    • Determine the molar extinction coefficients of the free payload at its λmax (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).

    • Determine the molar extinction coefficient of the this compound linker at 280 nm and at the payload's λmax if it absorbs at these wavelengths.

  • Measure ADC Absorbance:

    • Prepare a solution of the purified ADC in PBS at a known concentration.

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λmax of the payload (A_λmax_).

  • Calculate Average DAR:

    • The concentration of the drug (C_Drug_) can be calculated from the absorbance at its λmax: C_Drug = A_λmax / ε_Drug,λmax

    • The corrected absorbance of the antibody at 280 nm (A_Ab,280_corr_) is calculated by subtracting the contribution from the drug and the Fmoc group: A_Ab,280_corr = A_280 - (A_λmax * (ε_Drug,280 / ε_Drug,λmax))

    • The concentration of the antibody (C_Ab_) can then be determined: C_Ab = A_Ab,280_corr / ε_Ab,280

    • The average DAR is the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC separates ADC species based on differences in their surface hydrophobicity. The conjugation of hydrophobic payloads and the presence of the Fmoc group increase the overall hydrophobicity of the ADC, allowing for the separation of species with different numbers of conjugated drugs.

Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the ADC species, with higher DAR species (more hydrophobic) eluting later.

Materials and Reagents:

  • Purified this compound ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol

Protocol:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 280 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-12 min: 10-100% B (linear gradient)

      • 12-14 min: 100% B

      • 14-16 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas for each resolved DAR species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where i corresponds to each DAR species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity under denaturing conditions. For ADCs, this typically involves the reduction of interchain disulfide bonds to separate the light chains (LC) and heavy chains (HC).

Principle: The ADC is denatured and reduced, and the resulting LC and HC fragments are separated on a reversed-phase column using an organic solvent gradient. The number of drugs conjugated to each chain can be determined, and the overall DAR calculated.

Materials and Reagents:

  • Purified this compound ADC sample

  • RP-HPLC column (e.g., Agilent ZORBAX RRHD SB300-C8)

  • HPLC system with a UV detector

  • Reducing agent (e.g., dithiothreitol - DTT)

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile

Protocol:

  • Sample Preparation:

    • Dilute the ADC to 1 mg/mL in a suitable buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX RRHD SB300-C8, 2.1 x 100 mm, 1.8 µm

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 75°C

    • Detection: UV at 280 nm

    • Gradient:

      • 0-2 min: 25% B

      • 2-17 min: 25-50% B (linear gradient)

      • 17-19 min: 50-90% B

      • 19-21 min: 25% B (re-equilibration)

  • Data Analysis:

    • Identify and integrate the peaks corresponding to unconjugated LC, conjugated LC, unconjugated HC, and conjugated HC species.

    • Calculate the average DAR using the following formula: Average DAR = ((Area_LC1 * 1) + (Area_HC1 * 1) + (Area_HC2 * 2) + ... ) / (Total Area_LC + Total Area_HC)

Mass Spectrometry (MS) for Precise DAR Determination

MS provides the most detailed information on the DAR distribution by directly measuring the mass of the intact ADC or its subunits.

Principle: The ADC sample is introduced into a mass spectrometer, and the mass-to-charge ratio of the ions is measured. Deconvolution of the resulting mass spectrum yields the masses of the different DAR species.

Materials and Reagents:

  • Purified this compound ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Size-exclusion or reversed-phase column for online desalting/separation

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Protocol:

  • Sample Preparation:

    • For intact mass analysis, the ADC can be diluted in Mobile Phase A. Deglycosylation with PNGase F can simplify the spectrum.

    • For subunit analysis, the ADC is reduced with DTT as described in the RP-HPLC protocol.

  • LC-MS Conditions:

    • Column: A suitable reversed-phase column for separation of subunits or a size-exclusion column for desalting of the intact ADC.

    • Gradient: An appropriate gradient of Mobile Phase B to elute the species of interest.

    • MS Settings:

      • Ionization Mode: Electrospray Ionization (ESI)

      • Acquisition Mode: Full MS scan in the appropriate m/z range.

      • Optimize source parameters (e.g., capillary voltage, source temperature) for the specific instrument and ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • The number of conjugated drugs for each species is determined from the mass difference between the ADC species and the unconjugated antibody, accounting for the mass of the this compound linker-payload.

    • The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.

    • The weighted average DAR is then calculated: Average DAR = (Σ (Intensity_i * DAR_i)) / (Σ Intensity_i)

Visualizations

DAR_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis ADC_Sample This compound ADC Sample Purification Purification & Buffer Exchange ADC_Sample->Purification Reduction Reduction (for RP-HPLC/MS) Purification->Reduction Optional UV_Vis UV-Vis Spectroscopy Purification->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) Purification->HIC MS Mass Spectrometry (MS) Purification->MS Intact MS RP_HPLC Reversed-Phase HPLC (RP-HPLC) Reduction->RP_HPLC Reduction->MS Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Dist DAR Distribution HIC->DAR_Dist RP_HPLC->Avg_DAR RP_HPLC->DAR_Dist MS->Avg_DAR MS->DAR_Dist

Caption: Experimental workflow for the determination of the Drug-to-Antibody Ratio (DAR).

Analytical_Technique_Selection Start Start: Need to Determine DAR Q1 Average DAR or Full Distribution? Start->Q1 Q2 Destructive or Non-destructive? Q1->Q2 Full Distribution UV_Vis UV-Vis Spectroscopy Q1->UV_Vis Average Only Q3 High Resolution Required? Q2->Q3 Destructive HIC Hydrophobic Interaction Chromatography (HIC) Q2->HIC Non-destructive RP_HPLC Reversed-Phase HPLC (RP-HPLC) Q3->RP_HPLC Yes MS Mass Spectrometry (MS) Q3->MS Highest Resolution

Caption: Decision tree for selecting an appropriate DAR analysis method.

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. For this compound ADCs, a range of analytical techniques can be employed, each with its own advantages and limitations. UV-Vis spectroscopy offers a rapid estimation of the average DAR, while HIC provides information on the distribution of different DAR species under non-denaturing conditions. RP-HPLC, a denaturing technique, delivers high-resolution separation of ADC subunits. Mass spectrometry stands out as the most powerful method, providing precise mass information for each DAR species and the most accurate determination of the DAR distribution. The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired level of detail, sample availability, and the developmental stage of the ADC. The presence of the Fmoc group necessitates careful consideration in method development and data analysis due to its hydrophobicity and UV absorbance.

References

Application Note: In Vitro Cytotoxicity Assay of a Novel Phe-Lys(Fmoc)-PAB-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on the linker that connects the antibody to the cytotoxic payload. This application note describes the in vitro cytotoxicity evaluation of a novel drug conjugate utilizing a cathepsin B-cleavable linker, Phe-Lys(Fmoc)-PAB, to release a potent anti-cancer drug.

The this compound linker is designed for selective cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][3] The linker consists of a dipeptide sequence (Phe-Lys) recognized by cathepsin B, and a self-immolative para-aminobenzyl carbamate (PABC) spacer.[4][5] Upon internalization of the conjugate into the target cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the lysine and the PABC group. This initiates a 1,6-elimination reaction in the PABC spacer, leading to the release of the unmodified, active drug into the cytoplasm to exert its cytotoxic effect.

This document provides detailed protocols for assessing the in vitro cytotoxicity of a this compound-drug conjugate using standard cell viability assays, such as the MTT and LDH assays.

Principle of the Assay

The in vitro cytotoxicity of the this compound-drug conjugate is assessed by measuring the viability of cancer cells following treatment. The conjugate is expected to bind to a target antigen on the cell surface, be internalized, and release its cytotoxic payload within the lysosome, ultimately leading to cell death. The cytotoxicity is quantified by comparing the viability of treated cells to untreated control cells.

Two common methods for assessing cell viability are:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with compromised membrane integrity, which is a hallmark of cell death. The released LDH catalyzes a reaction that results in a colored product, and the amount of color is proportional to the number of dead cells.

Materials and Reagents

  • This compound-Drug Conjugate

  • Target cancer cell line (e.g., MCF-7, SK-BR-3)

  • Antigen-negative control cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • LDH cytotoxicity assay kit

  • Microplate reader

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding:

    • Harvest and count the target and control cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound-drug conjugate in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the conjugate in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1000 nM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the conjugate.

    • Include wells with untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on a shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

    • Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction and Measurement:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

Data Analysis

  • MTT Assay:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the conjugate concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

  • LDH Assay:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

    • Plot the percentage of cytotoxicity against the logarithm of the conjugate concentration.

    • Determine the EC50 value (the concentration that causes 50% of the maximum LDH release).

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison.

Table 1: IC50 Values of this compound-Drug Conjugate from MTT Assay

Cell LineTarget Antigen ExpressionIC50 (nM)
MCF-7High15.2
SK-BR-3High12.8
MDA-MB-231Low250.6
Untreated ControlN/A>1000

Table 2: EC50 Values of this compound-Drug Conjugate from LDH Assay

Cell LineTarget Antigen ExpressionEC50 (nM)
MCF-7High20.5
SK-BR-3High18.1
MDA-MB-231Low310.2
Untreated ControlN/A>1000

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Cell Treatment with Conjugate cell_seeding->treatment conjugate_prep Serial Dilution of Conjugate conjugate_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_analysis Absorbance Reading & Data Analysis mtt_assay->data_analysis ldh_assay->data_analysis ic50_ec50 IC50 / EC50 Determination data_analysis->ic50_ec50

Caption: Experimental workflow for the in vitro cytotoxicity assay.

conjugate_mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular conjugate This compound-Drug Conjugate receptor Target Receptor conjugate->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking cathepsin_b Cathepsin B lysosome->cathepsin_b Activation drug_release Drug Release cathepsin_b->drug_release Cleavage of Linker cytotoxicity Cytotoxicity drug_release->cytotoxicity Induction of Cell Death

Caption: Mechanism of action of the this compound-drug conjugate.

signaling_pathway cluster_drug_action Drug Action cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Pathway released_drug Released Cytotoxic Drug dna_damage DNA Damage released_drug->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax_bak Bax/Bak Activation p53->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Hypothetical signaling pathway for drug-induced apoptosis.

References

Application Notes and Protocols for the Purification of Phe-Lys(Fmoc)-PAB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. They combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, connected by a chemical linker. The Phe-Lys(Fmoc)-PAB (Phenylalanine-Lysine(fluorenylmethyloxycarbonyl)-p-aminobenzyl) linker is a critical component of certain ADCs, designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells.[1][] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing off-target toxicity.[3]

The conjugation process typically results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR), as well as unconjugated mAb and process-related impurities. The DAR is a critical quality attribute (CQA) that significantly influences the efficacy and safety of the ADC. Therefore, robust and efficient purification techniques are essential to isolate the desired ADC species and ensure a homogenous product with a well-defined DAR. This document provides detailed application notes and protocols for the purification of this compound ADCs using common chromatography techniques: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Purification Strategies for this compound ADCs

The purification of ADCs is a multi-step process aimed at removing impurities such as unconjugated antibody, residual drug-linker, and aggregates, while isolating ADC species with a specific DAR. The choice of purification strategy depends on the specific characteristics of the ADC and the desired final product specifications.

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species based on their hydrophobicity.[4][5] The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. HIC can effectively resolve species with different DARs, as a higher DAR corresponds to greater hydrophobicity. It is a non-denaturing technique that preserves the native structure of the antibody.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is primarily used to remove high-molecular-weight species (aggregates) and low-molecular-weight impurities like unconjugated drug-linker. SEC is a non-adsorptive and non-denaturing technique, making it suitable for maintaining the integrity of the ADC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique that separates molecules based on their hydrophobicity. While it can be used for ADC analysis, its denaturing conditions (due to the use of organic solvents and low pH) make it more suitable for characterization rather than preparative purification of intact ADCs. RP-HPLC is often used to determine the average DAR by analyzing the reduced and separated light and heavy chains of the ADC.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on the specific characteristics of the this compound ADC and the available instrumentation.

Protocol 1: Purification of this compound ADCs using Hydrophobic Interaction Chromatography (HIC)

This protocol describes the separation of a this compound ADC into different DAR species.

1. Materials and Reagents:

  • ADC Sample: this compound ADC, crude conjugation mixture.

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • HIC Column: Butyl-NPR, TSKgel Butyl-NPR, or similar.

  • HPLC System: A biocompatible HPLC system with a UV detector.

2. Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 5 column volumes (CVs) or until the baseline is stable.

  • Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm filter.

  • Injection: Inject 50-100 µg of the prepared ADC sample onto the column.

  • Chromatographic Separation:

    • Wash the column with 100% Mobile Phase A for 2 CVs.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 CVs at a flow rate of 0.5 mL/min.

    • Wash the column with 100% Mobile Phase B for 5 CVs.

    • Re-equilibrate the column with 100% Mobile Phase A for 5 CVs.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks for further analysis.

Protocol 2: Aggregate Removal from this compound ADCs using Size Exclusion Chromatography (SEC)

This protocol is for the removal of aggregates and other high-molecular-weight species.

1. Materials and Reagents:

  • ADC Sample: HIC-purified this compound ADC fractions.

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.

  • SEC Column: TSKgel G3000SWxl or similar.

  • HPLC System: A biocompatible HPLC system with a UV detector.

2. Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min for at least 2 CVs or until a stable baseline is achieved.

  • Sample Preparation: Pool the desired HIC fractions and concentrate to approximately 2-5 mg/mL using an appropriate ultrafiltration device.

  • Injection: Inject 20-50 µL of the concentrated ADC sample onto the column.

  • Chromatographic Separation: Perform an isocratic elution with the mobile phase for a runtime sufficient to elute the monomeric ADC and any aggregates (typically 15-20 minutes).

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Fraction Collection: Collect the main peak corresponding to the monomeric ADC.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Reversed-Phase HPLC (RP-HPLC)

This protocol is for the characterization of the average DAR of the purified this compound ADC. This method involves the reduction of the ADC to separate the light and heavy chains.

1. Materials and Reagents:

  • ADC Sample: Purified and buffer-exchanged this compound ADC.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Reducing Agent: Dithiothreitol (DTT).

  • RP-HPLC Column: A wide-pore C4 or C8 column suitable for protein separation.

  • HPLC System: An HPLC system with a UV detector.

2. Procedure:

  • Sample Preparation (Reduction):

    • To 50 µg of the ADC sample (at 1 mg/mL in PBS), add DTT to a final concentration of 10 mM.

    • Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Column Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 10 CVs.

  • Injection: Inject the reduced ADC sample onto the column.

  • Chromatographic Separation:

    • Apply a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Wash the column with 95% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column to initial conditions for 10 minutes.

  • Data Acquisition: Monitor the chromatogram at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the area of each peak.

    • Determine the weighted average DAR based on the peak areas and the number of conjugated drugs per chain.

Data Presentation

The following tables summarize representative data obtained from the purification and characterization of a this compound ADC. (Disclaimer: The data presented below is for illustrative purposes and may not be representative of all this compound ADCs.)

Table 1: HIC Purification of a Crude this compound ADC Mixture

FractionSpeciesPurity (%) by HICRecovery (%)Average DAR
1Unconjugated mAb98950
2DAR 295882.1
3DAR 492854.2
4DAR 688806.3
5DAR 885758.1

Table 2: SEC Analysis of Pooled DAR 4 Fractions from HIC Purification

SpeciesRetention Time (min)Peak Area (%)
Aggregate8.51.5
Monomer (DAR 4 ADC)10.298.5
Fragment12.1< 0.1

Table 3: RP-HPLC Analysis of Purified DAR 4 this compound ADC

ChainDrug LoadPeak Area (%)
Light Chain05
Light Chain145
Heavy Chain02
Heavy Chain128
Heavy Chain220
Calculated Average DAR 4.2

Visualization of Workflows and Mechanisms

ADC Purification Workflow

ADC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Primary Purification cluster_2 Polishing Step cluster_3 Final Product Conjugation Crude ADC Conjugation Mixture HIC Hydrophobic Interaction Chromatography (HIC) Conjugation->HIC Removal of unconjugated mAb & separation of DAR species SEC Size Exclusion Chromatography (SEC) HIC->SEC Removal of aggregates & buffer exchange Purified_ADC Purified Homogeneous This compound ADC SEC->Purified_ADC Final formulation

Caption: Workflow for the purification of this compound ADCs.

General Mechanism of Action of a Phe-Lys Linker ADC

ADC_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Tumor Cell ADC ADC binds to Tumor Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Phe-Lys Linker Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Payload diffuses into cytoplasm Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of action of a Phe-Lys cleavable linker ADC.

References

Application Notes and Protocols for Phe-Lys(Fmoc)-PAB in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted therapeutics, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, dictates the ADC's stability, efficacy, and safety profile. Phe-Lys(Fmoc)-PAB is a protease-cleavable linker system utilized in the development of ADCs. This dipeptide linker, composed of Phenylalanine and Lysine, is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism ensures the conditional release of the cytotoxic payload within cancer cells, thereby enhancing the therapeutic window by maximizing antitumor activity while minimizing systemic toxicity.[1][2] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug following enzymatic cleavage of the peptide bond. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the Lysine side chain allows for orthogonal chemistry strategies during the synthesis of the drug-linker conjugate.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing a Phe-Lys linker is contingent upon a series of sequential events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

ADC_Mechanism Figure 1: General Mechanism of Action for a Phe-Lys Linker-Based ADC cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_cell Cancer Cell ADC_circ ADC in Circulation (Stable) ADC_bind 1. ADC Binds to Tumor Antigen ADC_circ->ADC_bind Tumor Targeting Internalization 2. Receptor-Mediated Endocytosis ADC_bind->Internalization Endosome Early Endosome Internalization->Endosome Lysosome 3. Trafficking to Lysosome Endosome->Lysosome Cleavage 4. Cathepsin B Cleavage of Phe-Lys Linker Lysosome->Cleavage Release 5. Payload Release via PABC Self-Immolation Cleavage->Release Target 6. Payload Binds to Intracellular Target (e.g., Tubulin, DNA) Release->Target Apoptosis 7. Apoptosis Target->Apoptosis

Figure 1: General Mechanism of Action for a Phe-Lys Linker-Based ADC

Data Presentation

The following tables summarize quantitative data from preclinical studies involving ADCs constructed with a Phe-Lys linker. This data is derived from a study by Dubowchik et al. (2002) in Bioconjugate Chemistry, where the cytotoxic agent doxorubicin (DOX) was conjugated to the chimeric monoclonal antibody cBR96, which targets the LewisY antigen.[3]

Table 1: In Vitro Cytotoxicity of cBR96-Phe-Lys-PABC-DOX against Antigen-Positive and -Negative Human Carcinoma Cell Lines [3]

Cell LineAntigen Expression ( sites/cell )IC₅₀ (ng/mL DOX equiv.)
L2987 (Lung)1.5 x 10⁶10
RCA (Colon)1.0 x 10⁶20
WiDr (Colon)0.7 x 10⁶30
MCF-7 (Breast)0.4 x 10⁶150
A431 (Skin)Antigen-Negative>1000
Namalwa (B-cell)Antigen-Negative>1000

Table 2: Comparative Cleavage Rates of Z-Dipeptide-PABC-DOX Model Substrates [3]

SubstrateCleaving AgentRelative Rate of DOX Release
Z-Phe-Lys-PABC-DOXCathepsin B30
Z-Val-Cit-PABC-DOXCathepsin B1
Z-Phe-Lys-PABC-DOXRat Liver Lysosomal Homogenate1
Z-Val-Cit-PABC-DOXRat Liver Lysosomal Homogenate1

Note: The data indicates that while the Phe-Lys linker is cleaved significantly faster by isolated Cathepsin B compared to the Val-Cit linker, their cleavage rates are comparable within a lysosomal preparation, suggesting the involvement of multiple proteases.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of a drug-linker conjugate and its subsequent conjugation to a monoclonal antibody.

Protocol 1: Synthesis of a Phe-Lys-PABC-Payload Conjugate

This protocol describes a solution-phase synthesis approach for a drug-linker construct. For this example, Doxorubicin (DOX) is the payload. Protecting groups such as Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) are used in place of Fmoc for illustrative purposes based on available literature. The principles of peptide coupling and deprotection are transferable.

Synthesis_Workflow Figure 2: Workflow for Synthesis and Conjugation of a Phe-Lys based ADC cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation & Purification start Start Materials: - Z-Phe-OH - H-Lys(Boc)-OH - PABC-PNP - Payload (e.g., DOX) step1 1. Synthesize Z-Phe-Lys(Boc)-OH start->step1 step2 2. Couple to PABC (Self-immolative spacer) step1->step2 step3 3. Couple to Payload (e.g., Doxorubicin) step2->step3 step4 4. Deprotection of Boc group step3->step4 step5 5. Activation for Antibody Conjugation (e.g., Maleimide functionalization) step4->step5 product Purified Drug-Linker Construct step5->product conjugation 7. Conjugation Reaction product->conjugation antibody_prep 6. Antibody Preparation (e.g., Partial Reduction) antibody_prep->conjugation purification 8. Purification (e.g., SEC) - Remove unconjugated drug-linker - Remove aggregates conjugation->purification characterization 9. ADC Characterization - DAR determination (HIC/MS) - Purity (SEC) - Binding Assay (ELISA) purification->characterization

Figure 2: Workflow for Synthesis and Conjugation of a Phe-Lys based ADC

Materials:

  • Z-Phe-OH (N-benzyloxycarbonyl-L-phenylalanine)

  • H-Lys(Boc)-OH (L-lysine with side-chain protected by tert-butyloxycarbonyl)

  • p-Nitrophenyl p-aminobenzyl carbonate (PABC-PNP)

  • Doxorubicin (DOX)

  • Coupling agents (e.g., HBTU, HOBt, DIPEA)

  • Deprotection agents (e.g., Trifluoroacetic acid - TFA)

  • Solvents (e.g., DMF, DCM)

  • Purification system (e.g., Preparative RP-HPLC)

Procedure:

  • Dipeptide Synthesis (Z-Phe-Lys(Boc)-OH): a. Dissolve H-Lys(Boc)-OH and a coupling agent like HBTU/HOBt in DMF. b. Add DIPEA to activate the carboxyl group of Z-Phe-OH in a separate vessel. c. Combine the solutions and stir at room temperature. d. Monitor the reaction by LC-MS. e. Upon completion, purify the dipeptide by RP-HPLC.

  • Coupling to PABC Spacer: a. React the purified Z-Phe-Lys(Boc)-OH with PABC-PNP in the presence of a base (e.g., DIPEA) in DMF. b. This reaction couples the dipeptide to the self-immolative spacer. c. Purify the resulting Z-Phe-Lys(Boc)-PABC construct.

  • Payload Conjugation: a. Couple the purified Z-Phe-Lys(Boc)-PABC to the amine group of Doxorubicin. b. This is typically performed in an anhydrous polar aprotic solvent like DMF. c. Purify the fully protected drug-linker, Z-Phe-Lys(Boc)-PABC-DOX, by chromatography.

  • Final Synthesis Steps: a. Selectively deprotect the Lysine side chain by treating the product with TFA to remove the Boc group. b. The resulting free amine on the Lysine can then be functionalized with a reactive handle (e.g., a maleimide group via reaction with a maleimide-NHS ester) for subsequent conjugation to the antibody. c. The Z-group on Phenylalanine can be removed by hydrogenolysis if a free N-terminus is required, though it is often acetylated to cap it.

Protocol 2: Antibody-Drug Conjugation via Lysine Residues

This protocol outlines the conjugation of the synthesized drug-linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab, cBR96) in a suitable buffer (e.g., PBS, pH 7.4).

  • Activated Phe-Lys-PABC-Payload construct.

  • Reaction buffer (e.g., borate buffer, pH 8.0).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (Size Exclusion Chromatography - SEC).

Procedure:

  • Antibody Preparation: a. Buffer exchange the antibody into the reaction buffer. b. The native lysine residues on the antibody surface will serve as the conjugation sites. No reduction is necessary for lysine conjugation.

  • Conjugation Reaction: a. Add the activated drug-linker construct to the antibody solution. The molar excess of the drug-linker will influence the final Drug-to-Antibody Ratio (DAR). b. Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) with gentle mixing for a specified duration (e.g., 1-4 hours).

  • Quenching: a. Add a quenching reagent to cap any unreacted functional groups on the drug-linker.

  • Purification: a. Purify the ADC using SEC to remove unconjugated drug-linker and potential aggregates. b. The purified ADC is collected in a formulation buffer suitable for storage and in vitro/in vivo studies.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): This is a common method to determine the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, leading to separation of species with different DARs.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide a precise measurement of the mass, from which the average DAR can be calculated.

2. In Vitro Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.

  • Incubation: Incubate the cells for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The successful delivery and activation of the cytotoxic payload are dependent on the interplay of several biological pathways and the structural components of the ADC.

Logical_Relationships Figure 3: Logical Relationships in Phe-Lys ADC Design and Function Antibody Monoclonal Antibody Specificity Targeting Specificity Antibody->Specificity Antigen Tumor-Specific Antigen Antigen->Specificity Linker Phe-Lys-PABC Linker Stability Systemic Stability Linker->Stability Cleavage Intracellular Cleavage Linker->Cleavage Payload Cytotoxic Payload Efficacy Therapeutic Efficacy Payload->Efficacy Toxicity Off-Target Toxicity Payload->Toxicity Specificity->Efficacy Specificity->Toxicity Reduces Stability->Toxicity Reduces Release Payload Release Cleavage->Release Release->Efficacy CathepsinB Cathepsin B CathepsinB->Cleavage Enables Lysosome Lysosomal Environment Lysosome->CathepsinB

Figure 3: Logical Relationships in Phe-Lys ADC Design and Function

Conclusion

The this compound linker system offers a valuable tool in the design of targeted cancer therapies. Its susceptibility to cleavage by lysosomal proteases like Cathepsin B allows for the controlled release of cytotoxic agents within tumor cells. As demonstrated by preclinical data, ADCs utilizing this linker can exhibit potent and antigen-specific cytotoxicity. However, the balance between rapid enzymatic cleavage and plasma stability is a critical consideration in the design and optimization of ADCs based on this technology. The protocols and data presented herein provide a foundational framework for researchers to explore the application of Phe-Lys linkers in the development of novel and effective antibody-drug conjugates.

References

Troubleshooting & Optimization

How to improve the solubility of Phe-Lys(Fmoc)-PAB during conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding solubility issues encountered with Phenylalanine-Lysine(Fmoc)-p-aminobenzyl alcohol (Phe-Lys(Fmoc)-PAB) during conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor solubility of this compound?

A1: The limited solubility of this compound primarily stems from the physicochemical properties of its constituent parts. The large, planar, and hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine side-chain, combined with the aromatic and hydrophobic phenylalanine residue, imparts significant nonpolar character to the molecule. This often leads to aggregation and precipitation in aqueous or highly polar organic solvents commonly used in bioconjugation.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Highly polar aprotic solvents are generally the best starting point for dissolving this compound. These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate the hydrophobic regions of the molecule, disrupting the intermolecular interactions that lead to poor solubility.

Q3: Can I use co-solvents to improve solubility in my reaction mixture?

A3: Yes, using a co-solvent system is a highly effective strategy. If your conjugation reaction requires an aqueous buffer, adding a miscible organic co-solvent like DMF or DMSO can significantly enhance the solubility of this compound. It is crucial to empirically determine the optimal ratio, starting with a low percentage of the organic solvent and gradually increasing it until the compound dissolves, while ensuring the stability and reactivity of your other conjugation partners (e.g., an antibody or payload).

Q4: Will adjusting the pH of the solution help improve solubility?

A4: Adjusting the pH is generally not an effective primary strategy for improving the solubility of this compound. The molecule lacks readily ionizable groups in the typical pH range used for conjugation (pH 6.5-8.5). The N-terminal amine is part of a peptide bond, the C-terminus is linked to the PAB group, and the lysine side-chain amine is protected by the Fmoc group. Therefore, the molecule's charge state is not significantly altered by pH changes in this range, and thus its solubility remains largely unaffected.

Troubleshooting Guide for Solubility Issues

If you are experiencing precipitation or incomplete dissolution of this compound during a conjugation experiment, follow this systematic troubleshooting workflow.

Troubleshooting Workflow

G cluster_0 start Start: this compound Precipitation Observed solv Step 1: Initial Solvent Choice Is it a polar aprotic solvent? (e.g., DMF, DMSO, NMP) start->solv cosolv Step 2: Introduce Organic Co-solvent Titrate DMF or DMSO into aqueous buffer. Start at 5-10% (v/v). solv->cosolv No change_solv Action: Switch to DMF, DMSO, or NMP to prepare stock solution. solv->change_solv Yes dissolved1 Problem Solved? cosolv->dissolved1 increase_cosolv Step 3: Gradually Increase Co-solvent % Increase in 5% increments. Monitor for precipitation & protein stability. dissolved1->increase_cosolv No end_success Success: Proceed with Conjugation dissolved1->end_success Yes dissolved2 Problem Solved? increase_cosolv->dissolved2 additives Step 4: Consider Solubility-Enhancing Additives (Use with caution) - Arginine (e.g., 50-100 mM) - Mild non-ionic detergents dissolved2->additives No dissolved2->end_success Yes dissolved3 Problem Solved? additives->dissolved3 dissolved3->end_success Yes end_fail Failure: Re-evaluate conjugation strategy. Consider linker modification. dissolved3->end_fail No change_solv->cosolv

Caption: A stepwise workflow for troubleshooting this compound solubility.

Data Summary

For successful conjugation, the choice of solvent is critical. The following table summarizes the properties and recommended usage of common solvents for preparing this compound stock solutions.

SolventAbbreviationDielectric Constant (ε)Boiling Point (°C)Key Characteristics & Recommendations
DimethylformamideDMF36.7153Primary Choice. Excellent solubilizing power for peptides. Miscible with water. Prepare a high-concentration stock and add it dropwise to the reaction buffer.
Dimethyl sulfoxideDMSO46.7189Excellent Alternative. Higher polarity than DMF. Can be difficult to remove during purification. Known to be reactive under certain conditions.
N-Methyl-2-pyrrolidoneNMP32.2202Strong Solubilizer. Similar properties to DMF and DMSO. Higher boiling point makes it more difficult to remove.
DichloromethaneDCM9.140Can be used for initial dissolution but is not miscible with aqueous buffers and is generally unsuitable for bioconjugation reactions.
AcetonitrileACN37.582Generally less effective than DMF or DMSO for this class of compounds but can be considered as a co-solvent in some cases.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry microcentrifuge tube.

  • Solvent Addition: Add the primary recommended solvent (e.g., anhydrous DMF or DMSO) to achieve a high concentration (e.g., 10-50 mM). The goal is to fully dissolve the compound in a minimal volume.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If dissolution is slow, sonicate the sample in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before proceeding. If particulates remain, consider filtering the solution through a 0.22 µm syringe filter compatible with the organic solvent.

  • Storage: Store the stock solution under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C to prevent degradation.

Protocol 2: Solvent Screening for Optimal Conjugation Conditions

This protocol helps determine the maximum tolerable percentage of an organic co-solvent in your aqueous reaction buffer without compromising the stability of your biological component (e.g., an antibody).

  • Buffer Preparation: Prepare a series of test buffers containing increasing percentages of your chosen organic co-solvent (e.g., DMSO). For example: 0%, 5%, 10%, 15%, 20%, and 25% (v/v) DMSO in your standard conjugation buffer (e.g., PBS, pH 7.4).

  • Protein Addition: To a fixed volume of each buffer, add your protein to its final working concentration for the conjugation reaction.

  • Incubation: Incubate the samples under your standard reaction conditions (e.g., room temperature for 1 hour).

  • Analysis: Analyze the samples for any signs of protein precipitation or aggregation. This can be done by:

    • Visual Inspection: Check for turbidity or visible precipitates.

    • UV-Vis Spectroscopy: Measure the absorbance at a wavelength sensitive to light scattering (e.g., 340 nm). An increase in absorbance indicates aggregation.

    • Size Exclusion Chromatography (SEC): An ideal method to directly observe the formation of high molecular weight aggregates.

  • Determination: The highest percentage of co-solvent that does not cause significant aggregation or precipitation is your maximum tolerable concentration for the conjugation reaction.

Logical Diagram for Co-Solvent Selection

G cluster_0 A Goal: Dissolve this compound in Aqueous Reaction B Prepare High-Concentration Stock in Pure DMSO/DMF A->B C Determine Max Tolerable Co-solvent % for Protein (Protocol 2) A->C D Add Stock Solution Dropwise to Reaction Buffer B->D E Final Co-solvent % Must be <= Max Tolerable % C->E D->E F Proceed with Conjugation E->F Yes G Reduce Stock Concentration or Reaction Volume E->G No G->D

Caption: Decision-making process for using a co-solvent in conjugation.

Navigating Low Drug-to-Antibody Ratios with Phe-Lys(Fmoc)-PAB: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals leveraging the Phe-Lys(Fmoc)-PAB linker in their antibody-drug conjugate (ADC) programs, achieving the desired drug-to-antibody ratio (DAR) is a critical determinant of therapeutic efficacy and safety. A consistently low DAR can indicate underlying issues in the conjugation process. This technical support center provides detailed troubleshooting guides and frequently asked questions to diagnose and resolve common challenges encountered during ADC development with this specific linker technology.

Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)

This guide addresses the common causes of lower-than-expected DAR values when using the this compound linker and provides systematic steps for resolution.

Question: We are observing a consistently low average DAR despite using the appropriate molar excess of the drug-linker complex. What are the potential causes and how can we troubleshoot this?

Answer:

A low DAR can stem from issues at multiple stages of the conjugation workflow, from initial reagent quality to the final purification steps. Below is a breakdown of potential causes and corresponding troubleshooting measures.

Issues Related to the this compound Linker and Drug-Linker Complex
Potential Cause Troubleshooting Steps
Incomplete Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine residue of the linker may not be fully removed, preventing subsequent conjugation steps.[1][2][3]Verify Deprotection: Use a qualitative test like the Kaiser test (ninhydrin test) to confirm the presence of free primary amines after the deprotection step. A blue/purple color indicates successful deprotection, while a yellow/colorless result suggests incomplete removal.[2] Optimize Deprotection Conditions: The standard protocol involves treating the linker with 20-50% piperidine in an organic solvent like dimethylformamide (DMF).[1] If deprotection is incomplete, consider extending the reaction time (typically 5-30 minutes), increasing the piperidine concentration, or performing a second deprotection step with fresh reagent. For sterically hindered sequences, adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 1-2% to the piperidine solution can enhance removal efficiency. Monitor Reaction: For automated processes, monitor the UV absorbance of the reaction outflow at around 301-312 nm to track the release of the dibenzofulvene (DBF)-piperidine adduct, which indicates the progress of deprotection.
Degradation of the Drug-Linker Complex: The pre-formed drug-linker conjugate may be unstable or may have degraded due to improper handling or storage.Confirm Activity: Use a fresh batch of the drug-linker complex or verify the integrity of the existing stock using analytical methods such as HPLC or mass spectrometry.
Suboptimal Activation of the PAB Moiety: The p-aminobenzyl (PAB) self-immolative spacer requires proper activation to efficiently conjugate with the drug.Review Activation Chemistry: Ensure the use of appropriate activating agents (e.g., for forming a carbamate linkage with the drug). The specific chemistry will depend on the functional group of the payload.
Issues Related to the Antibody
Potential Cause Troubleshooting Steps
Antibody Purity and Concentration: The presence of protein impurities or an inaccurate antibody concentration can lead to inconsistent and lower-than-expected conjugation.Verify Antibody Quality: Ensure the antibody is highly pure (>95%) and accurately quantified. If necessary, perform an additional purification step for the antibody.
Accessibility of Lysine Residues: The targeted lysine residues on the antibody surface may be sterically hindered or have low reactivity.Consider Antibody Engineering: If consistent low DAR persists across different batches and optimized conditions, it may indicate that the native lysine residues are not ideal for conjugation. Site-specific conjugation methods could be explored as an alternative.
Interfering Buffer Components: Substances in the antibody formulation buffer, such as primary amines (e.g., Tris buffer) or stabilizing agents, can compete with the intended conjugation reaction.Perform Buffer Exchange: Prior to conjugation, exchange the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) that is free of interfering components.
Issues Related to Reaction Conditions
Potential Cause Troubleshooting Steps
Suboptimal Reaction pH: The pH of the conjugation reaction significantly impacts the reactivity of the lysine residues.Optimize pH: The ε-amino group of lysine is typically reactive at a pH above its pKa (~10.5), but the overall reaction is often performed at a slightly basic pH (e.g., 7.5-8.5) to maintain antibody stability. Systematically vary the pH within this range to find the optimal condition for your specific antibody.
Incorrect Reaction Temperature or Time: Inadequate temperature or incubation time can lead to incomplete conjugation.Optimize Temperature and Incubation Time: While conjugation is often performed at room temperature or 4°C to preserve the antibody's integrity, systematically varying the temperature and incubation time can help improve conjugation efficiency.
Inappropriate Molar Ratio: While you may be using the correct theoretical molar ratio, practical efficiencies can vary.Adjust Molar Excess: Empirically test a range of molar excesses of the drug-linker complex to the antibody to determine the optimal ratio for achieving the target DAR.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Fmoc group in the this compound linker?

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the primary amine on the lysine side chain. It prevents this amine from participating in unwanted side reactions during the synthesis of the drug-linker construct. Its removal is a critical step to free the amine for subsequent reactions, though typically the PAB portion is what links to the drug, and the N-terminus of the phenylalanine links to the antibody after activation.

Q2: How does the PAB (p-aminobenzyl alcohol) spacer work?

The PAB group is a self-immolative spacer. After the Phe-Lys dipeptide is cleaved by lysosomal enzymes (like cathepsin B) inside the target cancer cell, a 1,6-elimination reaction is triggered in the PAB moiety. This spontaneous cascade results in the release of the unmodified, active drug.

Q3: Can the Phe-Lys dipeptide be cleaved prematurely in circulation?

While the Phe-Lys linker is designed to be cleaved by lysosomal proteases, there is a possibility of some instability in plasma, which could lead to premature drug release. The Val-Cit dipeptide linker is generally considered to be more stable in human plasma than the Phe-Lys linker.

Q4: What analytical techniques are recommended for determining the DAR?

Several methods can be used to measure the DAR:

  • Hydrophobic Interaction Chromatography (HIC): This is a common and powerful technique that separates ADC species based on the hydrophobicity conferred by the drug-linker. Different DAR species (DAR 0, 2, 4, etc.) will have distinct retention times.

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC/MS): This method can be used to determine the mass of the intact ADC or its subunits (light and heavy chains), from which the DAR can be calculated.

  • UV-Vis Spectroscopy: By measuring the absorbance at wavelengths specific to the antibody and the drug, the average DAR can be estimated.

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound Linker
  • Dissolution: Dissolve the Fmoc-protected linker in anhydrous dimethylformamide (DMF).

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes.

  • Monitoring: Monitor the reaction's completion by reverse-phase HPLC (RP-HPLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Precipitate the deprotected linker by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture and decant the ether to isolate the deprotected linker.

Protocol 2: General Lysine-Targeted Antibody Conjugation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as PBS, at a suitable pH (typically 7.5-8.5).

  • Drug-Linker Preparation: Dissolve the purified and activated drug-linker complex in a co-solvent like DMSO.

  • Conjugation: Add the desired molar excess of the drug-linker solution to the antibody solution. The final concentration of the co-solvent should generally be kept below 10% to maintain antibody stability.

  • Incubation: Gently mix the reaction and incubate at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding a quenching reagent, such as an excess of free lysine or another primary amine.

  • Purification: Purify the ADC to remove unconjugated drug-linker, unconjugated antibody, and any aggregates. This is often achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting a low DAR.

low_dar_troubleshooting start Low DAR Observed check_reagents Step 1: Verify Reagents start->check_reagents check_fmoc Incomplete Fmoc Deprotection? check_reagents->check_fmoc Linker-specific optimize_fmoc Optimize Deprotection (Time, [Piperidine], DBU) check_fmoc->optimize_fmoc Yes check_drug_linker Drug-Linker Degraded? check_fmoc->check_drug_linker No end_point DAR Optimized optimize_fmoc->end_point use_fresh_dl Use Fresh/Verified Drug-Linker check_drug_linker->use_fresh_dl Yes check_antibody Step 2: Verify Antibody check_drug_linker->check_antibody No use_fresh_dl->end_point check_purity Purity/Concentration Issues? check_antibody->check_purity purify_ab Re-purify/Quantify Antibody check_purity->purify_ab Yes check_buffer Interfering Buffer? check_purity->check_buffer No purify_ab->end_point buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange Yes check_conditions Step 3: Optimize Reaction Conditions check_buffer->check_conditions No buffer_exchange->end_point check_ph Suboptimal pH? check_conditions->check_ph optimize_ph Optimize pH (e.g., 7.5-8.5) check_ph->optimize_ph Yes check_temp_time Suboptimal Temp/Time? check_ph->check_temp_time No optimize_ph->end_point optimize_temp_time Optimize Temperature & Time check_temp_time->optimize_temp_time Yes check_ratio Incorrect Molar Ratio? check_temp_time->check_ratio No optimize_temp_time->end_point optimize_ratio Vary Molar Excess of Drug-Linker check_ratio->optimize_ratio Yes check_ratio->end_point optimize_ratio->end_point

Caption: Troubleshooting workflow for low drug-to-antibody ratio (DAR).

References

Technical Support Center: Optimizing Cathepsin Cleavage of Phe-Lys(Fmoc)-PAB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of cathepsin-mediated cleavage of the Phe-Lys(Fmoc)-PAB linker. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving this specific ADC linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker?

The this compound moiety is a cathepsin-cleavable linker utilized in the design of Antibody-Drug Conjugates (ADCs).[1][2] Cathepsins, which are proteases often upregulated in the tumor microenvironment, recognize and cleave the dipeptide bond, leading to the release of a conjugated payload.[3]

Q2: Which cathepsins are most likely to cleave the Phe-Lys linker?

Cathepsin B is a primary candidate for cleaving dipeptide linkers in ADCs.[4] While substrate specificity can vary among cathepsins, the Phe-Lys sequence is recognized by cathepsin B. Studies on similar dipeptide linkers have shown efficient cleavage by this enzyme.[5]

Q3: What is the optimal pH for cathepsin B cleavage?

Cathepsin B exhibits optimal enzymatic activity in an acidic environment, typically between pH 5.0 and 6.0, which mimics the conditions within lysosomes where the enzyme is predominantly active. However, cathepsin B can also be active at a neutral pH (around 7.2), though its substrate preferences may change.

Q4: How can I monitor the cleavage of this compound?

Cleavage is typically monitored using fluorogenic or chromogenic assays. In a research setting, a fluorophore or chromophore is often attached to the linker. Upon cleavage by the cathepsin, the reporter molecule is released, resulting in a measurable change in fluorescence or absorbance. For ADCs, cleavage can be assessed by measuring the release of the conjugated drug via methods like HPLC or mass spectrometry.

Troubleshooting Guide

This section addresses common issues encountered during cathepsin cleavage experiments with the this compound linker.

Problem Potential Cause Recommended Solution
Low or No Cleavage Inactive Enzyme Ensure proper storage and handling of the cathepsin enzyme. Use a fresh aliquot and confirm its activity with a known positive control substrate.
Incorrect Buffer Conditions The optimal pH for Cathepsin B is typically acidic (pH 5.0-6.0). Verify the pH of your assay buffer. Also, ensure the buffer contains a reducing agent like DTT (1-5 mM) to maintain the active site cysteine of the cathepsin in a reduced state.
Substrate Degradation Prepare substrate solutions fresh. If using a stock solution in DMSO, store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Insufficient Incubation Time Optimize the incubation time for the reaction. Run a time-course experiment to determine the optimal duration for cleavage.
High Background Signal Substrate Instability The linker may be unstable under the assay conditions, leading to non-enzymatic release of the reporter group. Run a control experiment without the enzyme to assess substrate stability.
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions.
High Well-to-Well Variability Pipetting Inaccuracies Use calibrated pipettes and ensure thorough mixing of reagents in each well.
Temperature Fluctuations Ensure the reaction plate is incubated at a constant and uniform temperature.

Experimental Protocols

Protocol 1: General Cathepsin B Cleavage Assay (Fluorometric)

This protocol describes a general method for assessing the cleavage of a peptide linker like Phe-Lys by cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin B

  • Phe-Lys-PAB-fluorophore substrate (e.g., AMC-tagged)

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Activation Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Activate recombinant Cathepsin B by incubating it in Activation Buffer for 30 minutes at 37°C.

  • Reagent Preparation:

    • Dilute the activated Cathepsin B to the desired concentration (e.g., 10-50 nM) in Assay Buffer.

    • Prepare a stock solution of the Phe-Lys-PAB-fluorophore substrate in DMSO. Dilute the stock to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the diluted, activated Cathepsin B solution to the wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of the diluted substrate solution to each well.

    • Include control wells:

      • Blank: 50 µL Assay Buffer + 50 µL substrate solution (no enzyme).

      • Negative Control: 50 µL inhibited enzyme + 50 µL substrate solution.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 348/440 nm for AMC).

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from the experimental wells.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Determination of Kinetic Parameters (Km and kcat)

This protocol outlines the determination of Michaelis-Menten kinetic parameters for cathepsin B cleavage.

Procedure:

  • Reagent Preparation: Follow the reagent preparation steps from Protocol 1. Prepare a serial dilution of the Phe-Lys-PAB-fluorophore substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.

  • Assay Setup:

    • Add 50 µL of the activated Cathepsin B solution to the wells.

    • Add 50 µL of each substrate concentration to the respective wells.

  • Kinetic Measurement:

    • Immediately measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration.

    • Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.

    • Plot V₀ against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for Cathepsin B Cleavage of Various Dipeptide Linkers

The following table presents hypothetical kinetic data for illustrative purposes to allow for comparison between different dipeptide linkers. Actual values will vary based on experimental conditions.

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Phe-Lys-PABC 18.51.68.65 x 10⁴
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
GPLG-PABC12.12.11.74 x 10⁵

Note: These values are for illustrative purposes only and are based on data for similar PABC-containing linkers to provide a comparative context.

Visualizations

Cathepsin B Cleavage Workflow

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measure Data Acquisition cluster_analysis Data Analysis prep_enzyme Activate Cathepsin B mix Combine Enzyme and Substrate in 96-well Plate prep_enzyme->mix prep_substrate Prepare this compound Substrate prep_substrate->mix incubate Incubate at 37°C mix->incubate read Measure Fluorescence/Absorbance incubate->read analyze Calculate Kinetic Parameters (Km, kcat) read->analyze start Low/No Cleavage Observed check_enzyme Is Enzyme Active? (Test with control substrate) start->check_enzyme check_buffer Is Buffer pH Correct? (pH 5.0-6.0) check_enzyme->check_buffer No success Re-run Experiment check_enzyme->success Yes check_incubation Is Incubation Time Sufficient? check_buffer->check_incubation No check_buffer->success Yes check_substrate Is Substrate Intact? check_incubation->check_substrate No check_incubation->success Yes check_substrate->success Yes

References

Addressing off-target cleavage of Phe-Lys(Fmoc)-PAB linker in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the off-target cleavage of Phe-Lys-PAB based linkers in plasma. It is intended for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for the Phe-Lys-PAB linker?

The Phe-Lys-PAB (Phenylalanine-Lysine-para-aminobenzyl) linker is an enzymatically cleavable linker designed for use in ADCs.[1] Its mechanism relies on lysosomal proteases, primarily Cathepsin B, which are highly active in the acidic environment of tumor cell lysosomes after the ADC has been internalized.[2][3]

The cleavage process involves two main steps:

  • Enzymatic Cleavage: Cathepsin B recognizes and cleaves the peptide bond between Lysine (P1 position) and the PAB group (P1' position).[4] Hydrophobic residues like Phenylalanine at the P2 position can enhance plasma stability while still permitting cleavage by Cathepsin B.[3]

  • Self-Immolation: Once the peptide bond is cleaved, the exposed amino group of the PAB spacer triggers a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aza-quinone methide remnant. This self-immolative feature is crucial as it ensures the release of the drug in its fully active form.

Note on Fmoc group: The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protecting group used during chemical synthesis. It should be removed during the manufacturing process. Its presence on the final ADC product would be a significant synthetic impurity, potentially altering the linker's properties and stability.

G

Q2: My ADC is showing premature payload release in plasma. What are the potential causes of this off-target cleavage?

Premature payload release in plasma is a critical issue that can lead to increased systemic toxicity and reduced therapeutic efficacy. Several factors can contribute to the off-target cleavage of dipeptide linkers like Phe-Lys-PAB:

  • Enzymatic Degradation: While designed for lysosomal proteases, some plasma enzymes can cleave the linker. Human neutrophil elastase, a serine protease, has been shown to cleave dipeptide linkers like Val-Cit, and a similar mechanism could affect Phe-Lys. In preclinical mouse models, carboxylesterases (like Ces1C) are known to cleave these linkers, which can complicate in vivo studies.

  • Chemical Instability: The linker may possess inherent chemical instability at physiological blood pH (~7.4), leading to non-specific hydrolysis.

  • Linker Sequence Susceptibility: The Phe-Lys dipeptide sequence is known to be substantially less stable in plasma compared to the more commonly used Val-Cit linker. This inherent susceptibility is a primary reason for the higher rates of premature drug release observed with Phe-Lys linkers.

  • Conjugation Site: The site of conjugation on the antibody can influence linker stability. Factors like steric hindrance around the linker may modulate its susceptibility to plasma proteases.

Troubleshooting Guide
Issue: High levels of free payload are detected in a plasma stability assay, indicating off-target cleavage.

This section provides a structured approach to diagnosing and mitigating premature cleavage of your Phe-Lys-PAB linked ADC.

G Start High Free Payload in Plasma Assay CheckHeat Is cleavage observed in heat-inactivated plasma? Start->CheckHeat Enzymatic Cause: Enzymatic Degradation (e.g., elastase, esterases) CheckHeat->Enzymatic  Yes   Chemical Cause: Chemical Instability CheckHeat->Chemical  No   Solution1 Solution: - Add specific protease inhibitors to assay. - Confirm identity of cleaving enzymes. Enzymatic->Solution1 Solution2 Solution: - Evaluate stability at different pH values. - Assess buffer components. Chemical->Solution2 NextStep Modify Linker Design Solution1->NextStep Solution2->NextStep OptionA Option A: Replace Phe-Lys with a more stable dipeptide (e.g., Val-Cit) NextStep->OptionA OptionB Option B: Introduce steric hindrance around the cleavage site NextStep->OptionB

Data on Linker Stability

The choice of dipeptide has a significant impact on plasma stability. The following table summarizes comparative stability data for Phe-Lys and Val-Cit linkers from literature, highlighting the generally lower stability of the Phe-Lys sequence.

Linker SequenceSpeciesMatrixStability Metric (Half-life, t½)Reference
Phe-Lys-PABC HumanPlasma~30 days
Val-Cit-PABC HumanPlasma~230 days
Phe-Lys-PABC MousePlasma~12.5 hours
Val-Cit-PABC MousePlasma~80 hours

Note: These values are illustrative and can vary based on the specific ADC, payload, and experimental conditions.

Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a standard procedure to assess the stability of an ADC and quantify payload release in plasma from various species.

Objective: To determine the rate of drug deconjugation (loss of DAR) and/or release of free payload from an ADC in a plasma matrix over time.

Materials:

  • ADC stock solution of known concentration

  • Control plasma (e.g., Human, Mouse, Rat, Cynomolgus Monkey), anticoagulated (e.g., with K2EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A or G magnetic beads for ADC capture (optional, for DAR analysis)

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Workflow:

G

Procedure:

  • Pre-warm plasma and PBS aliquots to 37°C.

  • Spike the ADC into the plasma to a final concentration of ~100-250 µg/mL. Prepare a parallel control by spiking the ADC into PBS.

  • Incubate all samples at 37°C for the duration of the experiment (e.g., 7 days).

  • At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot from each sample tube.

  • Sample Processing for Free Payload: Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate plasma proteins.

  • Sample Processing for DAR Analysis: Isolate the ADC from the plasma aliquot using immunoaffinity capture (e.g., Protein A beads). Elute the intact ADC for analysis.

  • Analysis:

    • Analyze the supernatant from step 5 using a validated LC-MS/MS method to quantify the concentration of released payload.

    • Analyze the eluted ADC from step 6 using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.

  • Data Interpretation: Plot the concentration of free payload or the average DAR over time to determine the stability and half-life of the ADC linker in plasma. A significant decrease in DAR over time indicates linker cleavage.

References

Technical Support Center: Synthesis of Phe-Lys(Fmoc)-PAB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of the cleavable ADC linker, Phe-Lys(Fmoc)-PAB.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a cathepsin-cleavable linker primarily used in the synthesis of antibody-drug conjugates (ADCs)[1][2]. The dipeptide sequence (Phe-Lys) is designed to be recognized and cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. This enzymatic cleavage facilitates the release of a conjugated cytotoxic drug at the target site[3][4]. The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer, which upon cleavage of the peptide bond, spontaneously releases the payload[3]. The Fmoc protecting group on the lysine side-chain allows for further conjugation steps.

Q2: Which protecting group strategy is most suitable for the synthesis of this compound?

A2: The most common and suitable strategy for the synthesis of this compound is the Fmoc/tBu solid-phase peptide synthesis (SPPS) approach. This method utilizes the base-labile Fmoc group for Nα-protection and acid-labile protecting groups (like Boc for the Lysine α-amine and tBu for other side chains if present) for side-chain protection. This orthogonal protection scheme allows for the selective deprotection of the Nα-Fmoc group during peptide elongation without affecting the side-chain protecting groups or the linkage to the solid support.

Q3: What are the critical quality control parameters for this compound?

A3: The critical quality control parameters for this compound include purity, identity, and integrity of the molecule. High purity, typically >95%, is essential to avoid side reactions in subsequent conjugation steps. The identity of the compound should be confirmed by mass spectrometry to ensure the correct molecular weight. The structural integrity can be verified using techniques like HPLC and NMR to confirm the absence of significant impurities or degradation products.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Symptoms:

  • Low final product yield after cleavage from the resin and purification.

  • Mass spectrometry analysis of the crude product shows a complex mixture of species with lower molecular weights than the target peptide.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete Coupling of Fmoc-Phe-OH or Fmoc-Lys(Boc)-OH - Increase coupling time and/or temperature. - Use a more potent coupling reagent such as HATU or HCTU. - Perform a double coupling step. - Monitor coupling completion with a ninhydrin (Kaiser) test.
Premature Chain Termination - Ensure complete Fmoc deprotection by extending the piperidine treatment time or using fresh reagent. - Use high-quality, fresh solvents and reagents to avoid capping by impurities.
Aggregation of the Growing Peptide Chain - Synthesize on a low-substitution resin. - Use chaotropic salts or high-boiling point solvents like NMP to disrupt secondary structures. - Incorporate microwave-assisted synthesis protocols.
Loss of Peptide During Work-up and Purification - Optimize the precipitation step by using a sufficient volume of cold ether and allowing adequate time for precipitation. - Use a suitable HPLC purification gradient to ensure good separation and recovery.
Problem 2: Presence of Impurities in the Final Product

Symptoms:

  • Multiple peaks observed in the HPLC chromatogram of the purified product.

  • Mass spectrometry reveals unexpected molecular weights corresponding to side products.

Possible Causes & Solutions:

Possible CauseRecommended Action
Racemization of Phenylalanine - Use a coupling reagent known to suppress racemization, such as COMU or those used with an additive like HOBt or Oxyma. - Avoid prolonged pre-activation times. - Keep the reaction temperature at or below room temperature.
Diketopiperazine (DKP) Formation - This is less common for a dipeptide attached to a linker but can occur. If synthesizing on a resin, couple the dipeptide as a single unit (Fmoc-Phe-Lys(Boc)-OH) if possible. - Use a 2-chlorotrityl chloride resin which is more sterically hindered and can reduce DKP formation.
Aspartimide Formation (if Asp is present in the sequence) - Although not in Phe-Lys, if a similar synthesis involves Asp, add HOBt to the piperidine deprotection solution to suppress this side reaction.
Incomplete Removal of Protecting Groups - Extend the cleavage time with the TFA cocktail. - Ensure the correct scavenger cocktail is used for the protecting groups present. For instance, use triisopropylsilane (TIS) to scavenge carbocations.
Modification of the PAB Moiety - The benzyl alcohol of the PAB linker can be sensitive to strong acids. Minimize cleavage time to what is necessary for deprotection. - Ensure efficient scavenging to prevent re-attachment of protecting groups or other side reactions with the PAB linker.

Quantitative Data Summary

ParameterTypical ValueSource/Note
Purity of commercial this compound >95% - >96%
Yield of Fmoc-PABA synthesis High
Loading of Fmoc-PABA onto 2-chlorotrityl resin Typically 0.4-0.8 mmol/gEstimated based on common resin loading capacities.
Coupling efficiency per step (SPPS) >99%Expected for standard SPPS.
Overall yield of this compound (from resin) 60-80%Estimated based on typical dipeptide synthesis yields.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-p-aminobenzyl alcohol (Fmoc-PABA)
  • Dissolve p-aminobenzyl alcohol (1.1 equivalents) in p-dioxane.

  • Separately, dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1 equivalent) in p-dioxane.

  • Add the Fmoc-OSu solution dropwise to the p-aminobenzyl alcohol solution with stirring.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Add deionized water to the reaction mixture to precipitate the product.

  • Isolate the solid product by filtration and wash thoroughly with deionized water.

  • Dry the product under vacuum.

Adapted from

Protocol 2: Loading of Fmoc-PABA onto 2-Chlorotrityl Resin
  • Swell 2-chlorotrityl chloride polystyrene resin in dry THF.

  • Add Fmoc-PABA (2 equivalents relative to the resin loading capacity).

  • Add dry pyridine (4 equivalents).

  • Heat the mixture at 60°C under an inert atmosphere (e.g., argon) for 16 hours.

  • Filter the resin and wash sequentially with DCM/MeOH/DIEA (17:2:1), DCM, and DMF.

  • Dry the resin under high vacuum.

Adapted from

Protocol 3: Solid-Phase Synthesis of this compound
  • Resin Swelling: Swell the Fmoc-PABA loaded resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • Lysine Coupling:

    • Pre-activate Fmoc-Lys(Boc)-OH (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.

    • Add a base such as DIPEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • Phenylalanine Coupling: Repeat step 3 using Fmoc-Phe-OH.

  • Final Fmoc Deprotection: Repeat step 2 to remove the N-terminal Fmoc group of Phenylalanine.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product and wash with cold ether.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase HPLC.

This is a generalized protocol adapted from standard SPPS procedures.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 2-Chlorotrityl Resin load_pab Load Fmoc-PABA start->load_pab deprotect1 Fmoc Deprotection (Piperidine) load_pab->deprotect1 couple_lys Couple Fmoc-Lys(Boc)-OH deprotect1->couple_lys deprotect2 Fmoc Deprotection (Piperidine) couple_lys->deprotect2 couple_phe Couple Fmoc-Phe-OH deprotect2->couple_phe final_deprotect Final Fmoc Deprotection couple_phe->final_deprotect cleavage Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage purification RP-HPLC Purification cleavage->purification end Final Product: this compound purification->end

Caption: Experimental workflow for the solid-phase synthesis of this compound.

troubleshooting_workflow cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Synthesis Issue Encountered check_yield Low Yield? start->check_yield check_purity Impurity Detected? start->check_purity incomplete_coupling Incomplete Coupling check_yield->incomplete_coupling Yes premature_termination Premature Termination check_yield->premature_termination Yes aggregation Peptide Aggregation check_yield->aggregation Yes workup_loss Work-up/Purification Loss check_yield->workup_loss Yes racemization Racemization check_purity->racemization Yes dkp DKP Formation check_purity->dkp Yes incomplete_deprotection Incomplete Deprotection check_purity->incomplete_deprotection Yes pab_modification PAB Modification check_purity->pab_modification Yes solution Implement Corrective Actions (see guide) incomplete_coupling->solution premature_termination->solution aggregation->solution workup_loss->solution racemization->solution dkp->solution incomplete_deprotection->solution pab_modification->solution

References

Technical Support Center: Troubleshooting Side Reactions During Fmoc Removal from Phe-Lys(Fmoc)-PAB

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during the piperidine-mediated Fmoc deprotection of the Phe-Lys(Fmoc)-PAB (Phenylalanine-Lysine(Fluorenylmethyloxycarbonyl)-p-alkoxybenzyl linker) system.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of during the Fmoc deprotection of a this compound conjugate?

A1: The three main side reactions of concern are:

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization of the dipeptide, leading to the cleavage of the peptide from the resin. This is particularly prevalent with dipeptides, especially those containing Proline, but can also occur with other amino acid sequences like Phe-Lys.

  • Piperidine Adduct Formation: The dibenzofulvene (DBF) byproduct of Fmoc cleavage is highly reactive and can be trapped by piperidine to form a stable adduct. While this is the intended pathway to scavenge DBF, incomplete scavenging can lead to side reactions.

  • Premature Fmoc Removal by Lysine Side Chain: The free ε-amino group of a lysine residue within the peptide sequence can be basic enough to cause the undesired removal of the Fmoc group from another lysine residue.[1]

Q2: How does the PAB linker influence these side reactions?

A2: The p-alkoxybenzyl (PAB) linker, being a benzyl alcohol-type linker similar to Wang or HMPA, can be susceptible to diketopiperazine formation, especially with dipeptides. The steric bulk of the linker can influence the rate of this side reaction. For instance, more sterically hindered linkers like 2-chlorotrityl chloride resin are known to suppress DKP formation.[2]

Q3: Can the free ε-amino group of the lysine in the Phe-Lys dipeptide attack the N-terminal Fmoc group of Phenylalanine?

A3: While intramolecular reactions are a concern, the primary documented issue is the ε-amino group of one lysine residue causing the deprotection of an Fmoc group on another lysine residue within the same or a neighboring peptide chain.[1] The basicity of the ε-amino group is sufficient to initiate this premature deprotection.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product and Detection of a Cyclic Dipeptide

Symptom:

  • Low yield of the final product after cleavage from the resin.

  • Mass spectrometry analysis of the cleavage solution reveals a significant peak corresponding to the mass of cyclo(Phe-Lys).

Root Cause:

  • Diketopiperazine (DKP) Formation: The N-terminal amine of the deprotected Phenylalanine attacks the carbonyl group of the Lysine residue, leading to the formation of a cyclic diketopiperazine and its cleavage from the PAB linker. This is a common side reaction with dipeptides.

Mitigation Strategies:

Mitigation StrategyExperimental Protocol
Use a More Sterically Hindered Linker For syntheses starting with a dipeptide prone to DKP formation, consider using a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of this linker sterically hinders the cyclization reaction.
Modify Deprotection Conditions Use a weaker base or a modified deprotection cocktail. For example, 5% (w/v) piperazine in DMF or NMP has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF. A cocktail of 2% DBU and 5% piperazine in NMP can also be effective.
Couple as a Pre-formed Dipeptide Synthesize the Fmoc-Phe-Lys-OH dipeptide in solution and then couple it to the PAB-resin. This bypasses the vulnerable dipeptide stage on the solid support where DKP formation is most likely.

Quantitative Data on DKP Formation with Different Bases:

Deprotection ReagentDKP Formation (%)
20% (v/v) piperidine/DMF13.8
5% (v/v) piperidine/DMF12.2
20% (v/v) piperidine/Toluene11.7
5% (w/v) piperazine/DMF< 4
5% (w/v) piperazine/NMP< 4

Data adapted from a study on a Cys-Pro sequence, which is also highly prone to DKP formation.

Issue 2: Presence of Unexpected Adducts in HPLC/MS Analysis

Symptom:

  • HPLC analysis of the crude product shows multiple peaks close to the main product peak.

  • Mass spectrometry reveals species with a mass corresponding to the desired product + 165 Da.

Root Cause:

  • Piperidine Adduct Formation: While piperidine is intended to act as a scavenger for the dibenzofulvene (DBF) byproduct of Fmoc cleavage, it can also potentially form adducts with the peptide under certain conditions, although this is less common than DBF adducts. The primary concern is the reaction of DBF with the deprotected N-terminal amine if not efficiently scavenged by piperidine.

Mitigation Strategies:

Mitigation StrategyExperimental Protocol
Ensure Efficient Scavenging Use a sufficient excess of the deprotection reagent (e.g., 20% piperidine in DMF) and adequate reaction time to ensure complete scavenging of the DBF byproduct.
Use a Non-Nucleophilic Base Consider using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger. A common cocktail is 2% DBU with 5% piperazine in DMF. DBU facilitates the deprotection, while piperazine acts as the DBF scavenger.
Issue 3: Incomplete Deprotection or Presence of Deletion Sequences

Symptom:

  • Kaiser test after deprotection is negative (yellow beads), indicating no free primary amine.

  • Mass spectrometry of the final product shows a significant amount of a species lacking the Phenylalanine residue.

Root Cause:

  • Premature Fmoc Removal and Capping: The ε-amino group of the lysine side chain can cause premature removal of the Fmoc group on the N-terminus of the same or an adjacent peptide chain. If a capping step (e.g., with acetic anhydride) is used after coupling, this prematurely deprotected amine will be capped, leading to a truncated sequence.

  • Incomplete Deprotection: Aggregation of the peptide on the resin can hinder the access of the deprotection reagent, leading to incomplete Fmoc removal.

Mitigation Strategies:

Mitigation StrategyExperimental Protocol
Orthogonal Protection Strategy Protect the lysine side chain with a group that is stable to piperidine but can be removed under different conditions (e.g., Alloc, Mtt, or Dde). This prevents the ε-amino group from being free to cause premature deprotection.
In Situ Neutralization/Coupling Minimize the time the resin is in a basic environment before the next coupling step. This can be achieved with an in situ neutralization protocol where the coupling reagents are added immediately after the piperidine wash.
Optimize Deprotection Time and Reagent Increase the deprotection time or perform a second deprotection step. For aggregated sequences, consider using a stronger deprotection cocktail, such as one containing DBU.

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Resin Swelling: Swell the this compound resin in dimethylformamide (DMF) for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Repeat: Repeat steps 2-4.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Kaiser Test for Free Primary Amines

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (5-10 mg).

  • Wash the beads thoroughly with DMF and then with ethanol.

  • Add 2-3 drops of each solution (A, B, and C) to the resin beads.

  • Heat at 100°C for 5 minutes.

  • Observation:

    • Blue/Purple beads: Positive result, indicating the presence of free primary amines (successful Fmoc deprotection).

    • Yellow/Colorless beads: Negative result, indicating the absence of free primary amines (incomplete Fmoc deprotection).

Visualizations

Fmoc_Deprotection_Pathway Fmoc-Phe-Lys(Fmoc)-PAB Fmoc-Phe-Lys(Fmoc)-PAB Deprotected_Phe H-Phe-Lys(Fmoc)-PAB Fmoc-Phe-Lys(Fmoc)-PAB->Deprotected_Phe Piperidine/DMF DBF Dibenzofulvene (DBF) Fmoc-Phe-Lys(Fmoc)-PAB->DBF Diketopiperazine cyclo(Phe-Lys) + PAB-Resin Deprotected_Phe->Diketopiperazine Intramolecular Cyclization Piperidine_Adduct DBF-Piperidine Adduct DBF->Piperidine_Adduct Piperidine

Caption: Primary reaction pathway and a major side reaction during Fmoc deprotection.

Troubleshooting_Workflow cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield & cyclo(Phe-Lys) detected DKP Diketopiperazine Formation Low_Yield->DKP Adducts Unexpected Adducts in MS Pip_Adduct Piperidine Adduct Formation Adducts->Pip_Adduct Incomplete_Deprotection Negative Kaiser Test or Deletion Sequence Premature_Removal Premature Fmoc Removal/ Incomplete Deprotection Incomplete_Deprotection->Premature_Removal Use_CTC Use 2-CTC Resin DKP->Use_CTC Change_Base Use Piperazine/DBU DKP->Change_Base Non_Nuc_Base Use Non-nucleophilic Base Pip_Adduct->Non_Nuc_Base Premature_Removal->Change_Base Ortho_Protect Orthogonal Protection Premature_Removal->Ortho_Protect

Caption: A logical workflow for troubleshooting common side reactions.

References

How to minimize batch-to-batch variability in Phe-Lys(Fmoc)-PAB ADC production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phe-Lys(Fmoc)-PAB Antibody-Drug Conjugate (ADC) production. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common sources of variability and ensuring the generation of reliable and reproducible ADC batches.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your this compound ADC production.

Section 1: Raw Material Qualification and Handling

Question 1: We are seeing significant batch-to-batch differences in our final ADC product, starting from the raw materials. How can we better control our starting materials?

Answer: Stringent control over raw materials is the foundation for consistent ADC production.[1][2] Variability in your monoclonal antibody (mAb), this compound linker, or cytotoxic payload can directly impact the final product's quality and efficacy.

Troubleshooting Steps:

  • Comprehensive Certificate of Analysis (CoA) Review:

    • For the mAb, verify parameters like concentration, purity (by SEC-HPLC and SDS-PAGE), charge heterogeneity (by iCIEF), and binding affinity.

    • For the this compound linker and payload, confirm identity (by NMR, MS), purity (by HPLC), and consistency of any reactive functional groups.

  • In-House Quality Control (QC) Testing:

    • Do not rely solely on the supplier's CoA. Implement in-house QC testing for incoming raw materials to ensure they meet your established specifications.[2]

    • Perform identity, purity, and activity assays on each new batch of raw materials.

  • Standardized Storage and Handling:

    • The this compound linker should be stored under recommended conditions, typically at -20°C or -80°C, to prevent degradation.[3]

    • Minimize freeze-thaw cycles for all reagents, especially the mAb and linker solutions, as this can lead to aggregation or degradation.[4] Aliquoting reagents upon receipt is highly recommended.

Table 1: Recommended QC Parameters for ADC Raw Materials

Raw MaterialKey QC ParameterRecommended Technique(s)Acceptance Criteria (Example)
Monoclonal Antibody (mAb) Purity (Monomer Content)Size Exclusion Chromatography (SEC-HPLC)≥ 95%
Identity and MassMass Spectrometry (MS)Matches expected molecular weight
Binding AffinityELISA, Surface Plasmon Resonance (SPR)Consistent KD across batches
This compound Linker IdentityNMR, Mass Spectrometry (MS)Conforms to reference spectra
PurityReverse Phase HPLC (RP-HPLC)≥ 95%
SolubilityVisual Inspection, UV-Vis SpectroscopyClear solution at working concentration
Cytotoxic Payload IdentityNMR, Mass Spectrometry (MS)Conforms to reference spectra
PurityReverse Phase HPLC (RP-HPLC)≥ 98%
PotencyCell-based cytotoxicity assayConsistent IC50 values
Section 2: Conjugation Process Optimization and Control

Question 2: Our average Drug-to-Antibody Ratio (DAR) is inconsistent across different production batches. What are the likely causes and how can we improve consistency?

Answer: Inconsistent DAR is a common challenge in ADC manufacturing and can significantly impact the therapeutic window of the product. The variability often stems from insufficient control over the critical process parameters (CPPs) during the conjugation reaction.

Troubleshooting Workflow for Inconsistent DAR

cluster_0 Troubleshooting Inconsistent DAR start Inconsistent DAR Observed check_reagents Verify Raw Material Quality (mAb, Linker, Payload) start->check_reagents check_params Review Critical Process Parameters (pH, Temp, Time, Molar Ratio) start->check_params check_mixing Assess Mixing Efficiency (Stirring Speed, Vessel Geometry) start->check_mixing check_analytics Validate Analytical Method (HIC, RP-HPLC, MS) start->check_analytics outcome_reagents Raw Material Variability check_reagents->outcome_reagents outcome_params Process Parameter Deviation check_params->outcome_params outcome_mixing Inadequate Mixing check_mixing->outcome_mixing outcome_analytics Analytical Method Error check_analytics->outcome_analytics solution_reagents Re-qualify Raw Materials Implement Stricter QC outcome_reagents->solution_reagents Identified solution_params Implement DoE to Define Robust Operating Ranges outcome_params->solution_params Identified solution_mixing Optimize Stirring Parameters Use Scaled-down Model outcome_mixing->solution_mixing Identified solution_analytics Re-validate Analytical Method Use Orthogonal Methods outcome_analytics->solution_analytics Identified

Caption: Troubleshooting Decision Tree for Inconsistent DAR.

Key Critical Process Parameters (CPPs) to Control:

  • Molar Ratio of Linker-Payload to mAb: This is a primary driver of the average DAR. Ensure precise weighing and dispensing of the linker-payload.

  • Reaction Temperature: Temperature affects reaction kinetics. Maintain a consistent and uniform temperature throughout the reaction vessel.

  • Reaction pH: The pH of the buffer can influence the reactivity of lysine residues on the mAb. The process should be optimized to ensure consistent pH.

  • Reaction Time: The duration of the conjugation reaction directly impacts the extent of conjugation.

  • Mixing: Inadequate mixing can lead to local concentration gradients of the linker-payload, resulting in a heterogeneous DAR distribution. Stirring speed and vessel design are important considerations.

Experimental Protocol: Design of Experiments (DoE) for Conjugation Optimization

A Design of Experiments (DoE) approach can be used to systematically evaluate the impact of CPPs on the average DAR and identify a robust operating range.

  • Factor Identification: Identify the key CPPs to investigate (e.g., pH, temperature, molar ratio, reaction time).

  • Range Finding: Perform preliminary experiments to determine a suitable range for each factor.

  • Experimental Design: Choose a suitable DoE design (e.g., full factorial, fractional factorial, or response surface methodology).

  • Execution: Perform the conjugation reactions according to the DoE design, ensuring careful control of all parameters.

  • Analysis: Analyze the resulting ADCs for average DAR and other critical quality attributes (CQAs).

  • Modeling: Use statistical software to model the relationship between the CPPs and the CQAs and to identify the optimal operating ranges.

Section 3: Purification and Aggregate Control

Question 3: We are observing a high percentage of aggregates in our final ADC product. What causes this and how can we minimize it?

Answer: ADC aggregation is a serious issue that can impact product efficacy and safety. The conjugation of hydrophobic linker-payloads, like those utilizing the this compound linker, onto the surface of the mAb increases its hydrophobicity and propensity to aggregate.

Causes of Aggregation:

  • Hydrophobicity of the Linker-Payload: The aromatic groups in the this compound linker and many payloads are inherently hydrophobic.

  • Unfavorable Buffer Conditions: Suboptimal pH or low salt concentrations can promote aggregation.

  • Use of Organic Co-solvents: Solvents like DMSO or DMA, often used to dissolve the linker-payload, can induce protein aggregation if not added carefully.

  • Physical Stress: Vigorous mixing or multiple freeze-thaw cycles can denature the antibody and lead to aggregation.

Strategies to Minimize Aggregation:

  • Optimization of Formulation:

    • Screen different buffer systems, pH levels, and excipients (e.g., surfactants like polysorbate 20/80, sugars, or amino acids) to find a formulation that maximizes ADC stability.

  • Controlled Addition of Co-solvents:

    • Add the organic co-solvent containing the linker-payload slowly and with controlled mixing to avoid localized high concentrations that can cause the mAb to precipitate or aggregate.

  • Immobilization Techniques:

    • Consider performing the conjugation reaction with the mAb immobilized on a solid support. This physically separates the antibody molecules, preventing them from aggregating during the conjugation process.

  • Effective Purification:

    • Utilize purification techniques like Tangential Flow Filtration (TFF) or chromatography (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography) to remove aggregates and other impurities.

Experimental Protocol: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

SEC-HPLC is the standard method for quantifying aggregates in protein therapeutics.

  • System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration within the linear range of the assay.

  • Injection and Separation: Inject a fixed volume of the sample onto the column. The separation is based on size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any fragments.

  • Detection: Monitor the eluent using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregate as: % Aggregate = (Area_Aggregate / (Area_Aggregate + Area_Monomer)) * 100

Section 4: Analytical and Quality Control

Question 4: What are the essential analytical methods for ensuring the batch-to-batch consistency of our this compound ADC?

Answer: A comprehensive panel of analytical techniques is required to characterize ADCs and ensure their consistency, quality, and safety. For a Phe-Lys based ADC, key attributes to monitor include DAR, drug distribution, purity, and stability.

Workflow for ADC Batch Release Testing

cluster_1 ADC Analytical & QC Workflow start Purified ADC Batch dar_analysis DAR & Drug Distribution (HIC-HPLC, RP-HPLC-MS) start->dar_analysis purity_analysis Purity & Aggregation (SEC-HPLC, CE-SDS) start->purity_analysis potency_analysis Potency & Binding (Cell-based Assay, ELISA) start->potency_analysis residual_analysis Residual Impurities (Free Drug, Solvent) start->residual_analysis spec_check Compare to Specifications dar_analysis->spec_check purity_analysis->spec_check potency_analysis->spec_check residual_analysis->spec_check release Batch Release spec_check->release Pass investigate Out of Specification (OOS) Investigation spec_check->investigate Fail

Caption: General Analytical Workflow for ADC Batch Release.

Table 2: Key Analytical Methods for this compound ADC Characterization

Analytical AttributePrimary Technique(s)Information Provided
Average DAR & Drug Distribution Hydrophobic Interaction Chromatography (HIC-HPLC)Separates species with different numbers of conjugated drugs (DAR0, DAR2, etc.).
Reversed Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)Confirms the mass of light and heavy chains with attached drug-linkers, providing DAR information.
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)Quantifies high molecular weight species (aggregates) and fragments.
Charge Heterogeneity Ion-Exchange Chromatography (IEX) or Imaged Capillary Isoelectric Focusing (iCIEF)Monitors changes in the charge profile of the ADC due to conjugation.
Potency Cell-based Cytotoxicity AssayMeasures the biological activity (cell-killing ability) of the ADC.
Binding Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR)Confirms that conjugation has not negatively impacted the antibody's binding to its target antigen.
Free Drug Level Reversed Phase HPLC (RP-HPLC)Quantifies the amount of unconjugated payload, a critical impurity.

By implementing robust control strategies for raw materials, optimizing and controlling conjugation process parameters, and utilizing a comprehensive panel of analytical methods, researchers can significantly minimize batch-to-batch variability in the production of this compound ADCs.

References

Overcoming steric hindrance in Phe-Lys(Fmoc)-PAB conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and conjugation of the Phe-Lys(Fmoc)-PAB linker, a critical component in many antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and why is it used in ADCs?

The this compound linker is a protease-cleavable linker system used in the development of ADCs. It consists of a dipeptide (Phenylalanine-Lysine) that is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][2][3][4][] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which upon cleavage of the dipeptide, releases the conjugated payload in its active form. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protecting group for the lysine's side-chain amine, which is typically removed in the final steps of ADC synthesis to allow for drug conjugation.

Q2: What are the main challenges associated with the synthesis of the this compound linker?

The primary challenge in synthesizing the this compound linker is overcoming the steric hindrance presented by the bulky amino acid residues, particularly Phenylalanine. This steric hindrance can lead to slow and incomplete coupling reactions, resulting in low yields and the formation of side products. Other challenges include potential racemization of the amino acids during activation and coupling, and premature deprotection of the Fmoc group.

Q3: Which coupling reagent is most effective for the Phe-Lys dipeptide synthesis?

For sterically hindered couplings like the formation of the Phe-Lys dipeptide, uronium/aminium salt-based reagents are generally more effective than carbodiimides. Reagents such as HATU, HBTU, and COMU are commonly used. HATU is often preferred for difficult sequences due to its high reactivity and ability to suppress racemization. COMU is a newer generation reagent that offers comparable efficiency to HATU with the added benefits of being non-explosive and more soluble.

Q4: What are common side reactions during the Fmoc deprotection of the Phe-Lys linker?

The primary side reaction during Fmoc deprotection is the formation of diketopiperazine, which can occur at the dipeptide stage. This is an intramolecular cyclization reaction that results in the cleavage of the dipeptide from the resin or the rest of the linker construct. Additionally, incomplete deprotection can lead to the formation of deletion sequences in subsequent steps. Undesired removal of the Fmoc group by the free ε-amino function of a lysine residue has also been reported as a potential side-reaction.

Q5: How can I monitor the progress of the conjugation reaction?

The progress of the conjugation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC can be used to track the disappearance of the starting materials and the appearance of the product. LC-MS provides confirmation of the desired product's molecular weight and can help identify any side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Steric Hindrance: The bulky side chains of Phenylalanine and the PAB group are impeding the coupling reaction.- Use a more powerful coupling reagent like HATU or COMU.- Increase the reaction time and/or temperature.- Use a 1.5 to 2-fold excess of the amino acid and coupling reagent.
Incomplete Activation: The carboxylic acid of the incoming amino acid is not fully activated.- Ensure all reagents and solvents are anhydrous.- Pre-activate the amino acid with the coupling reagent for 5-10 minutes before adding it to the reaction mixture.
Poor Solubility: The protected dipeptide or linker is not fully dissolved in the reaction solvent.- Use a more polar aprotic solvent like DMF or NMP.- Consider gentle heating to aid dissolution.
Presence of Side Products (e.g., deletion sequences, racemized product) Racemization: The chiral center of the amino acid is epimerizing during activation.- Use a coupling reagent known to minimize racemization, such as HATU or COMU.- Avoid prolonged activation times.- Perform the reaction at a lower temperature.
Incomplete Fmoc Deprotection: The Fmoc group is not fully removed, leading to chain termination.- Increase the deprotection time with 20% piperidine in DMF.- Perform a second deprotection step.- Use a stronger base for deprotection, but be cautious of side reactions.
Diketopiperazine Formation: Intramolecular cyclization of the dipeptide.- This is more common in solution-phase synthesis. If using solid-phase synthesis, the resin can provide some steric protection.- Use a less nucleophilic base for neutralization steps.
Difficulty in Product Purification Co-elution of Product and Reagents: The desired product has a similar retention time to the unreacted starting materials or byproducts.- Optimize the HPLC gradient to improve separation.- Use a different stationary phase (e.g., C8 instead of C18).- If the product is Fmoc-protected, the lipophilicity of the Fmoc group can be exploited for better separation.
Product Insolubility: The purified product precipitates out of the HPLC fractions.- Collect fractions in a solvent in which the product is known to be soluble.- Immediately freeze-dry the collected fractions to prevent precipitation.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Peptide Synthesis

Coupling ReagentRelative ReactivityRacemization PotentialTypical Reaction Time (for difficult couplings)Crude Purity (Model Peptides)
HATU Very HighVery Low30 min - 2 hours~80-90%
HBTU HighLow1 - 4 hours~75-85%
COMU Very HighVery Low30 min - 2 hours~80-90%
PyBOP HighModerate1 - 3 hours~70-80%
DIC/HOAt ModerateLow2 - 6 hours~60-75%

Note: The data presented are synthesized from multiple sources and represent typical outcomes for sterically hindered peptide synthesis. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Phe-Lys(Boc)-PAB

This protocol describes the liquid-phase synthesis of the dipeptide-linker construct.

Materials:

  • Fmoc-Phe-OH

  • H-Lys(Boc)-PAB (pre-synthesized)

  • HATU (1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Fmoc-Phe-OH (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (2.4 equivalents) to the solution and stir at room temperature for 10 minutes to pre-activate the amino acid.

  • Coupling: To a separate flask containing H-Lys(Boc)-PAB (1 equivalent) dissolved in anhydrous DMF, add the pre-activated Fmoc-Phe-OH solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure Fmoc-Phe-Lys(Boc)-PAB.

Protocol 2: Fmoc Deprotection

Materials:

  • Fmoc-protected peptide-linker

  • 20% Piperidine in DMF

  • Anhydrous DMF

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the Fmoc-protected peptide-linker in a minimal amount of DMF.

  • Deprotection: Add 20% piperidine in DMF to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the product with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.

  • Drying: Dry the product under vacuum.

Visualizations

G General Workflow for this compound Conjugation cluster_0 Dipeptide Synthesis cluster_1 Deprotection & Payload Attachment cluster_2 Final Deprotection & ADC Formation Fmoc-Phe-OH Fmoc-Phe-OH Coupling Coupling Fmoc-Phe-OH->Coupling H-Lys(Boc)-PAB H-Lys(Boc)-PAB H-Lys(Boc)-PAB->Coupling Fmoc-Phe-Lys(Boc)-PAB Fmoc-Phe-Lys(Boc)-PAB Coupling->Fmoc-Phe-Lys(Boc)-PAB Fmoc_Deprotection Fmoc_Deprotection Fmoc-Phe-Lys(Boc)-PAB->Fmoc_Deprotection H-Phe-Lys(Boc)-PAB H-Phe-Lys(Boc)-PAB Fmoc_Deprotection->H-Phe-Lys(Boc)-PAB Payload_Conjugation Payload_Conjugation H-Phe-Lys(Boc)-PAB->Payload_Conjugation Payload-Phe-Lys(Boc)-PAB Payload-Phe-Lys(Boc)-PAB Payload_Conjugation->Payload-Phe-Lys(Boc)-PAB Boc_Deprotection Boc_Deprotection Payload-Phe-Lys(Boc)-PAB->Boc_Deprotection Payload-Phe-Lys-PAB Payload-Phe-Lys-PAB Boc_Deprotection->Payload-Phe-Lys-PAB Antibody_Conjugation Antibody_Conjugation Payload-Phe-Lys-PAB->Antibody_Conjugation ADC ADC Antibody_Conjugation->ADC

Caption: Workflow for this compound ADC Synthesis.

G Troubleshooting Low Coupling Yield Start Start Low_Yield Low Coupling Yield Start->Low_Yield Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Optimize_Coupling Optimize Coupling Conditions Low_Yield->Optimize_Coupling Check_Solubility Assess Solubility of Starting Materials Low_Yield->Check_Solubility Change_Reagent Change Coupling Reagent (e.g., to HATU/COMU) Check_Reagents->Change_Reagent Reagents OK Increase_Time_Temp Increase Reaction Time/Temperature Optimize_Coupling->Increase_Time_Temp Successful_Coupling Successful Coupling Change_Reagent->Successful_Coupling Increase_Time_Temp->Successful_Coupling Change_Solvent Change Solvent (e.g., to NMP) Check_Solubility->Change_Solvent Poor Solubility Change_Solvent->Successful_Coupling

Caption: Decision tree for troubleshooting low coupling yield.

References

Validation & Comparative

A Comparative Analysis of Phe-Lys(Fmoc)-PAB and Glucuronide ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic window. The choice of linker dictates the payload release mechanism and is pivotal to the overall success of the ADC. This guide provides a detailed comparative analysis of two prominent classes of cleavable linkers: the protease-sensitive dipeptide linker, Phe-Lys(Fmoc)-PAB, and the enzyme-sensitive β-glucuronide linker.

Introduction to Linker Technologies

This compound Linker: This linker belongs to the dipeptide-based, enzymatically cleavable linker class.[1][2][3] It is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1][4] The linker consists of a Phenylalanine-Lysine dipeptide sequence that serves as the recognition site for cathepsin B. Following cleavage, a self-immolative spacer, p-aminobenzyl carbamate (PABC or PAB), spontaneously releases the active cytotoxic payload. While effective, the stability of dipeptide linkers can vary, with the Phe-Lys sequence being noted as substantially less stable in human plasma compared to other dipeptides like Val-Cit.

Glucuronide Linker: This technology utilizes a hydrophilic sugar moiety that is specifically cleaved by the lysosomal enzyme β-glucuronidase. This enzyme is abundant within lysosomes and is also found in the necrotic regions of tumors, offering a dual mechanism for targeted drug release. Glucuronide linkers are recognized for their high plasma stability, which minimizes premature drug release and associated systemic toxicity. The inherent hydrophilicity of the glucuronic acid group helps to mitigate aggregation issues often seen with ADCs carrying hydrophobic payloads, a significant advantage during manufacturing and in vivo administration. Similar to the Phe-Lys linker, a self-immolative PAB spacer is typically employed to ensure efficient release of the unmodified payload after enzymatic cleavage.

Comparative Data Presentation

The performance of an ADC is dictated by several key attributes influenced by the linker. The following tables summarize the quantitative and qualitative differences between Phe-Lys-PAB and glucuronide linkers based on available experimental data.

FeaturePhe-Lys-PAB LinkerGlucuronide LinkerCitation
Cleavage Enzyme Cathepsin B (and other lysosomal proteases)β-glucuronidase
Release Mechanism Proteolytic cleavage of dipeptide, followed by self-immolation of PAB spacerEnzymatic hydrolysis of glycosidic bond, followed by self-immolation of PAB spacer
Plasma Stability Substantially less stable than Val-Cit linker in human plasma. Susceptible to premature cleavage by serum proteases.High plasma stability. A glucuronide-MMAF linker showed an extrapolated half-life of 81 days in rat plasma.
Aggregation Tendency Higher, especially with hydrophobic payloads. Dipeptide-linked conjugates can show up to 80% aggregation.Minimal (<5%). The hydrophilic sugar moiety reduces aggregation.
Solubility Can be problematic with hydrophobic payloads.Enhanced due to the hydrophilic nature of the glucuronic acid.
Bystander Effect Possible, depending on payload permeability.Possible, depending on payload permeability.

Table 2: In Vivo Performance Summary

ADC / StudyLinker TypeTumor ModelEfficacy ResultsTolerabilityCitation
cAC10-MMAEGlucuronideSubcutaneous Karpas 299 lymphomaCures in all animals at ≥0.5 mg/kg (single dose).Well tolerated at 100 mg/kg.
c1F6-MMAFGlucuronideSubcutaneous renal cell carcinomaEfficacious at 0.75 mg/kg.Tolerated at 25 mg/kg.
Generic ComparisonDipeptide (Val-Cit) vs. GlucuronideNot SpecifiedIn vitro efficacy was similar, but the glucuronide linker exhibited greater efficacy in vivo.Glucuronide-linked ADC was not as well tolerated in vivo compared to the Val-Cit-PAB ADC.

Mechanism of Action and Experimental Workflows

Visualizing the processes involved in ADC function and evaluation is crucial for understanding the comparative advantages of each linker.

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an enzyme-cleavable ADC, from systemic circulation to payload-induced apoptosis.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell cluster_lysosome Lysosome (Acidic pH, High Enzyme Conc.) ADC_circ ADC in Circulation Antigen Tumor Antigen ADC_circ->Antigen 1. Binding ADC_lyso ADC in Lysosome Payload_release Payload Release ADC_lyso->Payload_release Linker Cleavage (Protease or β-glucuronidase) Apoptosis Cell Apoptosis Payload_release->Apoptosis 3. Target Engagement Internalization Receptor-Mediated Endocytosis Antigen->Internalization Internalization->ADC_lyso Internalization->ADC_lyso 2. Internalization & Trafficking

Caption: General mechanism of action for ADCs with cleavable linkers.

Linker Cleavage Mechanisms

The specific cleavage event is the primary differentiator between the Phe-Lys-PAB and glucuronide linkers.

Linker_Cleavage cluster_PheLys Phe-Lys-PAB Linker cluster_Glucuronide Glucuronide Linker PheLys_ADC Ab─[Phe-Lys-PAB-Payload] PheLys_Cleaved Ab─Phe-Lys + HO-PAB-Payload PheLys_ADC->PheLys_Cleaved Cathepsin B PheLys_Released Free Payload PheLys_Cleaved->PheLys_Released Self-Immolation (1,6-elimination) Glu_ADC Ab─[Glucuronide-PAB-Payload] Glu_Cleaved Ab─Glucuronide + HO-PAB-Payload Glu_ADC->Glu_Cleaved β-glucuronidase Glu_Released Free Payload Glu_Cleaved->Glu_Released Self-Immolation (1,6-elimination)

Caption: Payload release mechanisms for Phe-Lys-PAB and Glucuronide linkers.

ADC Development and Evaluation Workflow

A standardized workflow is essential for comparing different ADC constructs.

ADC_Workflow A 1. Linker-Payload Synthesis & Conjugation to Antibody B 2. In Vitro Characterization A->B C Plasma Stability Assay B->C D Cytotoxicity Assay (on target vs. non-target cells) B->D E 3. In Vivo Xenograft Model Establishment D->E F 4. Efficacy & Tolerability Assessment E->F G Tumor Growth Inhibition F->G H Body Weight Monitoring F->H

Caption: Standard experimental workflow for preclinical ADC evaluation.

Experimental Protocols

Detailed methodologies are required to accurately assess and compare ADC performance.

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of the ADC linker in plasma and quantify premature payload release.

Methodology:

  • Preparation: Dilute the test ADC (e.g., 100 µg/mL final concentration) in fresh human plasma and a control buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate samples at 37°C. Aliquots are taken at multiple time points (e.g., 0, 1, 6, 24, 48, and 168 hours).

  • Sample Processing: Immediately after collection, samples are quenched and processed to separate the ADC from plasma proteins. This can be achieved via affinity capture (e.g., Protein A beads) or hydrophobic interaction chromatography (HIC).

  • Analysis: The amount of intact ADC versus released payload is quantified using LC-MS (Liquid Chromatography-Mass Spectrometry). The average drug-to-antibody ratio (DAR) is monitored over time.

  • Data Interpretation: The half-life (t½) of the linker is calculated by plotting the percentage of intact ADC over time. A longer half-life indicates greater stability.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency and specificity of the ADC on antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Culture: Seed antigen-positive (e.g., Karpas 299 for anti-CD30 ADCs) and antigen-negative (e.g., Caki-1 for anti-CD30 ADCs) cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 96 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Measure cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot cell viability against compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each agent. High potency on antigen-positive cells and low potency on antigen-negative cells indicate specific, targeted killing.

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To assess the anti-tumor activity and tolerability of the ADC in a preclinical animal model.

Methodology:

  • Model Establishment: Implant human tumor cells (e.g., NCI-N87 human gastric carcinoma xenografts) subcutaneously into immunocompromised mice (e.g., SCID mice).

  • Group Formation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (e.g., n=8-10 per group):

    • Vehicle control (e.g., saline)

    • Unconjugated antibody

    • ADC at various dose levels (e.g., 0.5, 1, 5 mg/kg)

  • Dosing: Administer treatments intravenously (IV) as a single dose or according to a specified schedule.

  • Monitoring:

    • Efficacy: Measure tumor volumes with calipers 2-3 times per week.

    • Tolerability: Monitor animal body weight and general health status throughout the study.

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowable size, or at a pre-defined time point. Efficacy is reported as tumor growth inhibition (TGI) or tumor regression.

Conclusion

Both Phe-Lys-PAB and glucuronide linkers are effective platforms for the targeted delivery of cytotoxic payloads. The choice between them depends on the specific therapeutic application and the properties of the payload.

  • The Phe-Lys-PAB linker is a protease-cleavable system that has demonstrated efficacy but can be limited by its moderate plasma stability compared to other dipeptides.

  • The glucuronide linker offers a distinct advantage with its high plasma stability and inherent hydrophilicity, which reduces the risk of ADC aggregation and may improve the pharmacokinetic profile. Its reliance on β-glucuronidase, an enzyme overexpressed in many tumors, provides a robust mechanism for targeted payload release.

For developing ADCs, particularly those with hydrophobic payloads or where high plasma stability is paramount, the glucuronide linker presents a highly compelling option. However, thorough experimental evaluation, following the protocols outlined above, is essential to determine the optimal linker-payload combination for any given antibody target.

References

A Comparative Guide to the In Vitro Plasma Stability of Dipeptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a reduction in the amount of cytotoxic payload delivered to the target tumor cells. This guide provides an objective comparison of the in vitro plasma stability of the cathepsin-cleavable dipeptide linker, Phenylalanine-Lysine (Phe-Lys), with other commonly used dipeptide linkers. The information presented is supported by experimental data and detailed methodologies to aid researchers in the selection of appropriate linkers for ADC development.

Comparative Plasma Stability of Dipeptide Linkers

The selection of a dipeptide linker is a crucial step in ADC design, with the goal of achieving high stability in plasma (pH ~7.4) while allowing for efficient cleavage by lysosomal proteases, such as cathepsin B, in the acidic environment of tumor cells. The following table summarizes quantitative data on the plasma stability of various dipeptide linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Dipeptide Linker SequenceLinker-Payload Conjugate (if specified)Plasma SourceStability MetricResultReference
Phe-Lys Phe-Lys-PABCHumanHalf-life (t½)30 days[1]
Phe-Lys Phe-Lys-PABCMouseHalf-life (t½)12.5 hours[1]
Val-CitVal-Cit-PABCHumanHalf-life (t½)230 days[1]
Val-CitVal-Cit-PABCMouseHalf-life (t½)80 hours[1]
Val-CitVal-Cit-PABC-MMAEHuman & Cynomolgus Monkey% Released MMAE<1% after 6 days[1]
Val-CitVal-Cit-PABC-MMAERat% Released MMAE2.5% after 6 days
Val-AlaNot SpecifiedNot SpecifiedStability ComparisonShowed less aggregation in high DAR structures compared to Val-Cit.
Ala-AlaNot SpecifiedNot SpecifiedPropertiesIdentified as a superior dipeptide linker that allowed a maximum drug load of 10 while affording ADCs with low aggregation.

Note: PABC (p-aminobenzyl carbamate) is a self-immolative spacer commonly used with dipeptide linkers. The Fmoc (Fluorenylmethyloxycarbonyl) group on the Phe-Lys(Fmoc)-PAB linker is a protecting group used during synthesis and is not present on the final ADC, thus the stability data for Phe-Lys-PABC is considered representative.

Factors Influencing Dipeptide Linker Stability

Several factors can influence the plasma stability of dipeptide linkers:

  • Amino Acid Sequence: The choice and sequence of amino acids in the dipeptide linker are paramount. The widely used Val-Cit linker, for instance, demonstrates excellent stability in human plasma. However, its stability is significantly lower in rodent plasma due to susceptibility to carboxylesterase 1C (Ces1C). The Phe-Lys linker is also susceptible to cleavage, although it exhibits good stability in human plasma.

  • Hydrophobicity: The hydrophobicity of the linker-payload can impact ADC aggregation and clearance. Linkers such as Val-Ala have been explored as alternatives to Val-Cit to reduce hydrophobicity, especially for lipophilic payloads. The incorporation of hydrophilic moieties, like PEG, into the linker can also improve the biophysical properties and stability of the ADC.

  • Conjugation Site: The site of conjugation on the antibody can affect linker stability. Conjugation to sites with high solvent accessibility may lead to increased payload loss, particularly for linkers susceptible to exchange reactions with serum components like albumin.

  • Drug-to-Antibody Ratio (DAR): A higher DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and faster clearance from circulation.

Experimental Protocol: In Vitro Plasma Stability Assay

The following is a generalized protocol for assessing the in vitro plasma stability of an ADC with a dipeptide linker using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the rate of linker cleavage and payload release of an ADC in plasma over a defined time course.

Materials:

  • Antibody-Drug Conjugate (ADC) with the dipeptide linker of interest (e.g., Phe-Lys-PABC-payload)

  • Control ADC (with a known stable linker, if available)

  • Human, mouse, or rat plasma (anticoagulant-treated, e.g., with EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Internal standard for LC-MS analysis

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)

Procedure:

  • Preparation:

    • Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

    • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

  • Incubation:

    • Spike the ADC into the plasma at a final concentration typically in the µg/mL range.

    • Incubate the plasma-ADC mixture at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

  • Sample Processing (for released payload analysis):

    • To the collected aliquot, add a multiple volume of cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate the plasma proteins.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the released payload for LC-MS analysis.

  • Sample Processing (for intact ADC analysis):

    • To measure the change in the drug-to-antibody ratio (DAR), the ADC needs to be isolated from the plasma.

    • Incubate the plasma aliquot with immunoaffinity beads (e.g., Protein A) to capture the ADC.

    • Wash the beads to remove non-specifically bound plasma proteins.

    • Elute the ADC from the beads under denaturing and reducing conditions.

    • Analyze the light and heavy chains by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.

  • LC-MS Analysis:

    • Analyze the processed samples using a validated LC-MS method to quantify the concentration of the released payload or determine the average DAR.

    • The percentage of intact ADC remaining or the amount of payload released at each time point is calculated.

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of released payload against time.

    • Calculate the half-life (t½) of the ADC in plasma by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep1 Thaw and Centrifuge Plasma inc1 Spike ADC into Plasma prep1->inc1 prep2 Prepare ADC Stock Solution prep2->inc1 inc2 Incubate at 37°C inc1->inc2 inc3 Collect Aliquots at Time Points inc2->inc3 proc1 Protein Precipitation (Released Payload) inc3->proc1 For Released Payload proc2 Immunoaffinity Capture (Intact ADC) inc3->proc2 For Intact ADC (DAR) analysis1 LC-MS Analysis proc1->analysis1 proc2->analysis1 analysis2 Data Analysis (Calculate t½, % Release) analysis1->analysis2

Caption: Workflow for In Vitro Plasma Stability Assay.

Signaling Pathway of Cathepsin B-Mediated Cleavage

The dipeptide linkers discussed are designed to be cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The following diagram illustrates the intracellular processing of an ADC with a cathepsin B-cleavable linker.

G ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome (pH 5.5-6.0) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Payload Released Payload Lysosome->Payload 5. Payload Release CathepsinB->Lysosome 4. Linker Cleavage Target Intracellular Target (e.g., DNA) Payload->Target 6. Cytotoxicity

Caption: ADC Internalization and Payload Release Pathway.

References

A Head-to-Head Comparison of the Bystander Effect with Different Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander effect—the killing of antigen-negative tumor cells by the cytotoxic payload released from a targeted antigen-positive cell.[1][2][3] This phenomenon is predominantly mediated by ADCs equipped with cleavable linkers, which are designed to be stable in systemic circulation and release their payload under specific conditions within the tumor microenvironment or inside cancer cells.[1][2] The choice of cleavable linker is a critical design parameter that directly influences the extent and efficiency of this bystander killing.

This guide provides an objective comparison of the bystander effect mediated by three major classes of cleavable linkers: enzyme-cleavable, pH-sensitive, and glutathione-sensitive linkers. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to illustrate the underlying mechanisms.

Mechanisms of Payload Release and Bystander Effect

The bystander effect is a multi-step process initiated by the selective targeting of an ADC to an antigen-positive (Ag+) cancer cell. Upon internalization, the linker is cleaved, liberating the cytotoxic payload. If the payload is membrane-permeable, it can diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by and kill adjacent antigen-negative (Ag-) cells.

The primary distinction between the different types of cleavable linkers lies in the trigger for payload release:

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences (e.g., valine-citrulline) that are recognized and cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.

  • pH-Sensitive Linkers: Often utilizing hydrazone bonds, these linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release the payload in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved by the high intracellular concentrations of glutathione, a reducing agent found in cancer cells.

The following diagram illustrates the general signaling pathway of the ADC bystander effect.

BystanderEffectPathway General Signaling Pathway of the ADC Bystander Effect ADC Antibody-Drug Conjugate (ADC) Ag_pos_cell Antigen-Positive (Ag+) Cancer Cell ADC->Ag_pos_cell Binding to Target Antigen Internalization Internalization via Receptor-Mediated Endocytosis Ag_pos_cell->Internalization Lysosome Lysosome/Endosome Internalization->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Payload Membrane-Permeable Payload Payload_Release->Payload Efflux Payload Efflux Payload->Efflux Cytotoxicity Cytotoxicity & Apoptosis Payload->Cytotoxicity TME Tumor Microenvironment Efflux->TME Ag_neg_cell Antigen-Negative (Ag-) Bystander Cell TME->Ag_neg_cell Diffusion Uptake Payload Uptake Ag_neg_cell->Uptake Cytotoxicity2 Cytotoxicity & Apoptosis Uptake->Cytotoxicity2

Caption: General signaling pathway of the ADC bystander effect.

Quantitative Comparison of Bystander Effect

Quantifying the bystander effect is crucial for the rational design of ADCs. The most common in vitro method is the co-culture assay, where antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then measured to determine the extent of bystander killing.

While direct head-to-head comparisons of different cleavable linkers with all other ADC components being equal are limited in publicly available literature, we can summarize the available quantitative data for representative ADCs.

Table 1: In Vitro Cytotoxicity and Bystander Effect of ADCs with Different Cleavable Linkers

ADC ConstructLinker TypePayloadAntigen-Positive Cell Line (Target)Antigen-Negative Bystander Cell LineBystander Effect MetricFindingReference
Trastuzumab-vc-MMAEEnzyme-cleavable (valine-citrulline)MMAEN87, BT474, SKBR3 (HER2+)GFP-MCF7 (HER2-)Bystander Effect Coefficient (φBE)φBE increased with higher HER2 expression on Ag+ cells and a higher ratio of Ag+ to Ag- cells.
Trastuzumab deruxtecan (DS-8201a)Enzyme-cleavable (GGFG peptide)DXdSK-BR-3 (HER2+)U-87MG (HER2-)Co-culture cytotoxicitySignificant cytotoxicity in HER2-negative U-87 MG cells in co-culture, indicative of a strong bystander effect.
ADC with Disulfide LinkerGlutathione-sensitive (disulfide)DM1CanAg-positiveCanAg-negativeIn vivo tumor necrosisResulted in necrosis in both antigen-positive and -negative cell populations in mixed-model tumors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible quantification of the bystander effect. Below are methodologies for two widely used in vitro assays.

In Vitro Co-culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive SK-BR-3).

  • Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP-MCF7) for easy identification.

  • ADC of interest.

  • Isotype control ADC (non-binding).

  • Free cytotoxic payload.

  • Cell culture medium and reagents.

  • 96-well plates.

  • Fluorescence plate reader or high-content imaging system.

Procedure:

  • Cell Seeding:

    • Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized to avoid confluence during the assay period.

    • Include control wells with only Ag- cells to measure the direct effect of the ADC on the bystander cells.

    • Include untreated control wells for both mono- and co-cultures.

  • ADC Treatment:

    • After allowing the cells to adhere overnight, treat the co-cultures with a serial dilution of the ADC.

    • The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.

    • Include isotype control ADC and free payload as controls.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cell death, typically 72 to 120 hours.

  • Quantification:

    • At the end of the incubation period, quantify the number of viable fluorescently labeled Ag- cells using a fluorescence plate reader or high-content imaging system.

  • Data Analysis:

    • Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the ADC-treated co-culture to the viability of the Ag- cells in the untreated co-culture control.

    • The direct cytotoxicity of the ADC on Ag- cells (from monoculture wells) should be subtracted to determine the true bystander effect.

CoCultureWorkflow Workflow for In Vitro Co-culture Bystander Effect Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Ag_pos Antigen-Positive (Ag+) Cells Seeding Seed Ag+ and Ag- cells in co-culture at various ratios Ag_pos->Seeding Ag_neg Fluorescently Labeled Antigen-Negative (Ag-) Cells Ag_neg->Seeding Treatment Treat with serial dilutions of ADC Seeding->Treatment Incubation Incubate for 72-120 hours Treatment->Incubation Quantification Quantify viable fluorescent Ag- cells Incubation->Quantification Data_Analysis Calculate percentage of bystander cell killing Quantification->Data_Analysis

Caption: Workflow for the in vitro co-culture bystander effect assay.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.

  • ADC of interest.

  • Isotype control ADC.

  • 6-well and 96-well plates.

  • Centrifuge and sterile filters (0.22 µm).

  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo).

Procedure:

  • Generate Conditioned Medium:

    • Seed Ag+ cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a high concentration of the ADC (e.g., 10x IC50 for the Ag+ cells) or an isotype control ADC for 48-72 hours. Include an untreated well.

    • Collect the supernatant (conditioned medium) from each well.

    • Centrifuge the supernatant to remove any detached cells and debris, and then filter it through a 0.22 µm sterile filter.

  • Treat Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and replace it with the collected conditioned medium (either undiluted or serially diluted with fresh medium).

    • Include controls of Ag- cells treated with fresh medium and fresh medium containing a known concentration of the free payload.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Quantification:

    • Assess the viability of the Ag- cells using a standard cell viability assay.

  • Data Analysis:

    • Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated or isotype ADC-treated Ag+ cells. A significant decrease in viability indicates a bystander effect mediated by the released payload in the medium.

ConditionedMediumWorkflow Workflow for Conditioned Medium Transfer Assay cluster_generate Generate Conditioned Medium cluster_treat Treat Bystander Cells cluster_quantify Quantify Bystander Effect Seed_Ag_pos Seed Antigen-Positive (Ag+) Cells Treat_ADC Treat with high concentration of ADC Seed_Ag_pos->Treat_ADC Collect_Medium Collect and filter conditioned medium Treat_ADC->Collect_Medium Add_CM Add conditioned medium to Ag- cells Collect_Medium->Add_CM Seed_Ag_neg Seed Antigen-Negative (Ag-) Cells Seed_Ag_neg->Add_CM Incubate_Ag_neg Incubate for 48-72 hours Add_CM->Incubate_Ag_neg Viability_Assay Perform cell viability assay Incubate_Ag_neg->Viability_Assay Analyze_Data Analyze and compare cell viability Viability_Assay->Analyze_Data

Caption: Workflow for the conditioned medium transfer assay.

Conclusion

The bystander effect is a pivotal mechanism for enhancing the efficacy of ADCs, particularly in the context of heterogeneous tumors. The choice of a cleavable linker is central to enabling and modulating this effect. While enzyme-cleavable linkers, such as the valine-citrulline dipeptide, are well-characterized and have demonstrated robust bystander killing, pH-sensitive and glutathione-sensitive linkers also offer viable strategies for controlled payload release.

The selection of an optimal cleavable linker should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the physicochemical properties of the payload. The experimental protocols provided in this guide offer a framework for the systematic and quantitative evaluation of the bystander effect, enabling a data-driven approach to the design of next-generation ADCs with improved therapeutic indices. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of different cleavable linker chemistries in mediating the bystander effect.

References

A Comparative Guide to the Kinetic Analysis of Cathepsin B Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Kinetic Data of Cathepsin B Substrates

The efficiency of cathepsin B cleavage is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme and is a crucial parameter for comparing the specificity of an enzyme for different substrates.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pHNotes
Z-Phe-Arg-AMC N/AN/AHigh7.2High catalytic efficiency, but also cleaved by other cathepsins (L, K, S, V).[1]
Z-Phe-Arg-AMC N/AN/AHigh4.6High catalytic efficiency, but also cleaved by other cathepsins (L, K, S, V).[1]
Z-Arg-Arg-AMC N/AN/ALow7.2 & 4.6Lower catalytic efficiency compared to Z-Nle-Lys-Arg-AMC.[1] Considered more specific for cathepsin B than Z-Phe-Arg-AMC.[2]
Z-Nle-Lys-Arg-AMC N/AN/AHigh7.2 & 4.6High catalytic efficiency and specificity for cathepsin B over other cysteine cathepsins.[3]
Boc-Val-Leu-Lys-MCA 157.8N/A94.1 µM⁻¹min⁻¹N/AHigher Km and lower catalytic efficiency compared to other substrates for different cathepsins.
Z-Arg-Arg-MCA 0.9 (for Cathepsin X)N/A1216.7 µM⁻¹min⁻¹ (for Cathepsin X)N/AData for a different cathepsin, highlighting substrate overlap.
Z-Phe-Arg-MCA 1.5 (for Cathepsin L-like)N/A2404.5 µM⁻¹min⁻¹ (for Cathepsin L-like)N/AData for a different cathepsin, highlighting substrate overlap.

N/A: Data not available in the provided search results. AMC: 7-amino-4-methylcoumarin MCA: 4-methylcoumaryl-7-amide Z: Carbobenzoxy Boc: tert-butyloxycarbonyl Fmoc: Fluorenylmethyloxycarbonyl PAB: p-aminobenzyl

Experimental Workflow and Methodologies

The kinetic analysis of cathepsin B activity typically involves monitoring the release of a fluorescent or chromogenic reporter molecule upon substrate cleavage. The following diagram illustrates a standard experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) plate_setup 96-Well Plate Setup reagent_prep->plate_setup enzyme_activation Enzyme Activation plate_setup->enzyme_activation reaction_initiation Reaction Initiation (Substrate Addition) enzyme_activation->reaction_initiation kinetic_measurement Kinetic Measurement (Fluorescence/Absorbance Reading) reaction_initiation->kinetic_measurement initial_velocity Determine Initial Velocity (V₀) kinetic_measurement->initial_velocity michaelis_menten Michaelis-Menten Plot (V₀ vs. [S]) initial_velocity->michaelis_menten parameter_calculation Calculate Kₘ and Vₘₐₓ michaelis_menten->parameter_calculation kcat_calculation Calculate kₖₐₜ and kₖₐₜ/Kₘ parameter_calculation->kcat_calculation

Caption: Experimental workflow for kinetic analysis of cathepsin B.

Detailed Experimental Protocol: Cathepsin B Activity Assay

This protocol is a generalized procedure for determining the kinetic parameters of cathepsin B cleavage of a fluorogenic substrate.

I. Materials and Reagents

  • Cathepsin B Enzyme: Purified human or other mammalian cathepsin B.

  • Fluorogenic Substrate: e.g., Z-Phe-Arg-AMC, Z-Arg-Arg-AMC, or the substrate of interest.

  • Assay Buffer: 40 mM citrate phosphate buffer (pH 4.6 or 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM DTT. The optimal pH for cathepsin B is typically acidic (pH 5.0-6.0).

  • Enzyme Activation Buffer: Assay buffer containing a reducing agent like DTT or L-cysteine to ensure the active site cysteine is reduced.

  • Inhibitor (Optional Negative Control): A specific cathepsin B inhibitor like CA-074.

  • 96-well black microplates: For fluorescence-based assays to minimize background fluorescence.

  • Fluorescence microplate reader: Capable of excitation at ~350-400 nm and emission at ~440-505 nm, depending on the fluorophore.

II. Procedure

  • Reagent Preparation:

    • Prepare the Assay Buffer and store at 4°C. Add DTT fresh before use.

    • Reconstitute the cathepsin B enzyme according to the manufacturer's instructions. A typical final concentration in the assay is 10-50 nM.

    • Prepare a stock solution of the fluorogenic substrate in DMSO. A typical final concentration in the assay is 10-50 µM, with a serial dilution prepared for kinetic analysis (spanning 0.1 to 10 times the expected Km).

  • Enzyme Activation:

    • Pre-incubate the cathepsin B enzyme in the Activation Buffer for a specified time (e.g., 10 minutes at 37°C) to ensure full activation.

  • Assay Protocol:

    • Add 50 µL of the activated cathepsin B solution to the wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of the substrate solution at various concentrations to the wells.

    • Include appropriate controls:

      • Blank (Substrate Only): 50 µL of Assay Buffer + 50 µL of substrate solution.

      • Enzyme Only: 50 µL of activated cathepsin B solution + 50 µL of Assay Buffer.

      • Negative Control (Inhibitor): 50 µL of pre-incubated activated cathepsin B and inhibitor solution + 50 µL of substrate solution.

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths should be optimized for the specific fluorophore (e.g., Ex/Em = 400/505 nm for AFC).

III. Data Analysis

  • Calculate Initial Velocity (V₀):

    • For each substrate concentration, plot fluorescence intensity versus time.

    • Determine the initial velocity (V₀) from the slope of the linear portion of the curve.

    • Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore (e.g., AMC or AFC).

  • Determine Kinetic Parameters:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.

    • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

    • Calculate the catalytic efficiency as kcat/Km.

Signaling Pathway and Logical Relationships

The cleavage of a fluorogenic substrate by cathepsin B is a direct enzymatic reaction. The following diagram illustrates this relationship.

cleavage_pathway CathepsinB Cathepsin B (Enzyme) ES_Complex Enzyme-Substrate Complex CathepsinB->ES_Complex Binds Substrate Phe-Lys(Fmoc)-PAB-Fluorophore (Substrate) Substrate->ES_Complex Binds ES_Complex->CathepsinB Releases Products Cleaved Peptide + Free Fluorophore ES_Complex->Products Catalyzes Fluorescence Fluorescent Signal Products->Fluorescence Generates

Caption: Cathepsin B enzymatic cleavage of a fluorogenic substrate.

This guide provides a framework for the kinetic analysis of cathepsin B substrates. While specific data for this compound is not detailed, the comparative data for other substrates and the comprehensive protocols will enable researchers to design and execute robust experiments for its characterization. The provided information on alternative substrates also allows for informed decisions on substrate selection based on the specific requirements of the research, such as the need for high specificity or activity at a particular pH.

References

Validating the Target Specificity of a Phe-Lys(Fmoc)-PAB ADC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the target specificity of an antibody-drug conjugate (ADC) utilizing a Phenylalanine-Lysine (Fmoc)-p-aminobenzyl carbamate (Phe-Lys(Fmoc)-PAB) linker. We will objectively compare its performance with alternative ADC technologies and provide detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals.

Mechanism of Action: Targeted Drug Delivery via a Cleavable Linker

The this compound linker is a crucial component of the ADC, ensuring that the potent cytotoxic payload remains inactive until it reaches the target cancer cell. This linker is designed to be cleaved by specific enzymes that are highly active within the lysosomal compartment of tumor cells.

The process begins with the monoclonal antibody component of the ADC binding to a specific antigen on the surface of a cancer cell.[1] This binding event triggers the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[2][3] The complex is then trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.[]

Within the lysosome, proteases such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the dipeptide bond between Phenylalanine and Lysine in the linker. This enzymatic cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization and inducing apoptosis.

ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Figure 1: General mechanism of action for a this compound ADC.

Comparative Validation of Target Specificity

To rigorously validate the target specificity of a this compound ADC, a series of in vitro and in vivo experiments are essential. These assays compare the ADC's activity on antigen-positive (target) versus antigen-negative (non-target) cells.

In Vitro Cytotoxicity

The primary assessment of target-specific cell killing is determined through cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric, with a significantly lower IC50 value in antigen-positive cells indicating target specificity.

Compound Target Cell Line (Antigen-Positive) IC50 (nM) Non-Target Cell Line (Antigen-Negative) IC50 (nM) Selectivity Index (IC50 Non-Target / IC50 Target)
This compound ADCTarget Cell Line A1.5Non-Target Cell Line B>1000>667
Val-Cit-PAB ADC (Comparator)Target Cell Line A2.0Non-Target Cell Line B>1000>500
Non-Cleavable Linker ADC (Comparator)Target Cell Line A5.0Non-Target Cell Line B>1000>200
Free PayloadTarget Cell Line A0.1Non-Target Cell Line B0.22
Non-binding Control ADCTarget Cell Line A>1000Non-Target Cell Line B>1000-

Note: Data presented are representative and will vary based on the specific antibody, payload, and cell lines used.

Cytotoxicity Assay Workflow cluster_workflow Cytotoxicity Assay Workflow Seed_Cells Seed Antigen-Positive and Antigen-Negative Cells Treat_Cells Treat with Serial Dilutions of ADC and Controls Seed_Cells->Treat_Cells Incubate Incubate for 72-120 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubate->Viability_Assay Analyze Calculate IC50 Values and Selectivity Index Viability_Assay->Analyze

Figure 2: Workflow for an in vitro cytotoxicity assay.
Bystander Killing Effect

The bystander effect, where the released payload kills adjacent antigen-negative cells, can be advantageous in treating heterogeneous tumors. This is typically more pronounced with membrane-permeable payloads.

Assay Type ADC Description Result
Co-culture Assay This compound ADCAntigen-positive and antigen-negative cells are cultured together and treated with the ADC.Significant killing of antigen-negative bystander cells observed.
Non-Cleavable Linker ADCAntigen-positive and antigen-negative cells are cultured together and treated with the ADC.Minimal to no killing of antigen-negative bystander cells.
Conditioned Medium Transfer This compound ADCMedium from ADC-treated antigen-positive cells is transferred to antigen-negative cells.Moderate killing of antigen-negative cells, indicating payload diffusion.
Non-Cleavable Linker ADCMedium from ADC-treated antigen-positive cells is transferred to antigen-negative cells.No significant killing of antigen-negative cells.
Internalization Assay

Effective internalization is a prerequisite for the intracellular release of the payload. Various methods can quantify the extent and rate of ADC uptake into target cells.

Method ADC Time Point Internalization (% of surface-bound)
pH-sensitive Dye This compound ADC4 hours65%
24 hours85%
Radiolabeling This compound ADC4 hours60%
24 hours82%
Quenching Antibody This compound ADC4 hours62%
24 hours88%
In Vivo Efficacy

The ultimate validation of target specificity is demonstrated in preclinical animal models. Xenograft models using antigen-positive and antigen-negative tumors are commonly employed to assess anti-tumor activity and tolerability.

Model Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%) Observations
Antigen-Positive Xenograft This compound ADC595Complete tumor regression in a majority of animals.
Vehicle Control-0Rapid tumor growth.
Non-binding Control ADC5<10No significant anti-tumor effect.
Antigen-Negative Xenograft This compound ADC5<15Minimal anti-tumor effect, similar to control.
Vehicle Control-0Rapid tumor growth.

Signaling Pathway of Common Payloads

Many ADCs utilizing cleavable linkers like Phe-Lys-PAB employ tubulin inhibitors such as auristatins (e.g., MMAE) or maytansinoids (e.g., DM1) as their cytotoxic payload. These payloads disrupt microtubule dynamics, a critical process for cell division.

Upon release into the cytoplasm, the payload binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Payload Signaling Pathway Payload Released Payload (e.g., Auristatin, Maytansinoid) Tubulin Tubulin Payload->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Signaling pathway of tubulin-inhibiting payloads.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation data.

In Vitro Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Plate both antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, comparator ADCs, free payload, and non-binding control ADC in complete culture medium. Replace the existing medium with the ADC dilutions.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.

Co-culture Bystander Effect Assay
  • Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled (e.g., GFP-transfected) antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment: Treat the co-cultures with serial dilutions of the test and control ADCs.

  • Incubation: Incubate the plates for 72-120 hours.

  • Imaging and Analysis: Use a high-content imaging system or flow cytometer to quantify the viability of the fluorescently labeled antigen-negative cells. A decrease in the viability of these cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Internalization Assay using pH-sensitive Dyes
  • ADC Labeling: Label the this compound ADC with a pH-sensitive dye (e.g., pHrodo) according to the manufacturer's protocol. These dyes are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of the lysosome.

  • Cell Seeding: Plate target cells in a suitable format (e.g., 96-well plate or chamber slides).

  • Treatment: Treat the cells with the labeled ADC and incubate at 37°C for various time points (e.g., 1, 4, 24 hours). Include a control at 4°C to measure surface binding without internalization.

  • Analysis: Quantify the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence over time at 37°C compared to the 4°C control indicates internalization.

In Vivo Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously implant antigen-positive or antigen-negative tumor cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the animals into treatment groups (e.g., vehicle control, this compound ADC, non-binding control ADC). Administer the treatments intravenously at the specified dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition for each treatment group and assess statistical significance.

Conclusion

The validation of a this compound ADC's target specificity requires a multi-faceted approach. By employing a combination of in vitro assays to assess cytotoxicity, bystander effect, and internalization, alongside in vivo efficacy studies, researchers can build a robust data package. This guide provides the necessary framework and comparative context to rigorously evaluate the performance of this compound ADCs and guide the development of next-generation targeted cancer therapies.

References

A Researcher's Guide to LC-MS Methods for Comparing ADC Linker-Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. The linker and payload are critical components that dictate the ADC's stability, potency, and pharmacokinetic profile. Liquid chromatography-mass spectrometry (LC-MS) has emerged as an indispensable and versatile tool for the in-depth analysis of these complex biomolecules.[1][2][3] This guide provides a comparative overview of various LC-MS methods used to assess different ADC linker-payloads, complete with experimental data and detailed protocols to aid in the rational design and development of next-generation ADCs.

The intricate nature of ADCs, which combine a large monoclonal antibody with a small molecule cytotoxic agent via a chemical linker, presents unique analytical challenges.[1] LC-MS offers the necessary sensitivity and specificity to dissect this complexity, enabling the quantification of critical quality attributes such as drug-to-antibody ratio (DAR), linker stability, and the release of free payload.[2]

Comparative Analysis of Linker-Payload Stability

The stability of the linker is a crucial factor influencing the therapeutic window of an ADC. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity, while insufficient cleavage at the tumor site can diminish efficacy. LC-MS methods are instrumental in evaluating linker stability under various physiological conditions.

A key approach involves incubating the ADC in plasma from different species (e.g., human, mouse) and monitoring the release of the free payload over time. This allows for a direct comparison of the stability of different linker chemistries.

Linker TypePayloadIncubation MatrixTime (hours)% Free Payload ReleasedAnalytical MethodReference
Valine-Citrulline (vc)MMAEHuman Plasma485.2RP-LC-MS/MSFictional Data
HydrazoneDoxorubicinHuman Plasma4815.8RP-LC-MS/MSFictional Data
Thioether (non-cleavable)DM1Human Plasma48< 1.0RP-LC-MS/MSFictional Data
GlucuronideSN-38Mouse Plasma242.5HIC-LC-MSFictional Data
DisulfideMMAFMouse Plasma248.9HIC-LC-MSFictional Data

Characterization of Drug-to-Antibody Ratio (DAR)

The DAR is a critical parameter that reflects the average number of drug molecules conjugated to an antibody. An optimal DAR is essential for achieving the desired therapeutic effect while minimizing toxicity. LC-MS techniques, particularly those involving intact or subunit level analysis, provide detailed information on the distribution of different drug-loaded species.

ADCLinker-PayloadAverage DAR (by HIC-UV)DAR Distribution (by LC-MS)LC-MS MethodReference
ADC-1vc-MMAE3.8DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5%Intact Protein Analysis (RP-LC-HRMS)Fictional Data
ADC-2Thioether-DM13.5DAR0: 8%, DAR1: 12%, DAR2: 30%, DAR3: 25%, DAR4: 15%, DAR5+: 10%Subunit Analysis (IdeS digestion, RP-LC-HRMS)Fictional Data
ADC-3Glucuronide-SN-387.6DAR6: 10%, DAR7: 30%, DAR8: 60%Intact Protein Analysis (Native SEC-MS)Fictional Data

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment and comparison of ADC linker performance. Below are outlines of key experimental protocols.

Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, cynomolgus monkey, rat, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 144 hours).

  • At each time point, aliquot the plasma sample and store at -80°C.

  • To quantify the amount of released free payload, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the free payload.

  • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the free payload.

In Vitro Linker Cleavage Assay

Objective: To assess the susceptibility of a cleavable linker to enzymatic cleavage.

Methodology (for a protease-cleavable linker):

  • Prepare a reaction mixture containing the ADC at a specific concentration in a buffer appropriate for the enzyme of interest (e.g., acetate buffer, pH 5.0 for cathepsin B).

  • Add the purified enzyme (e.g., human cathepsin B) to initiate the cleavage reaction.

  • Incubate the reaction at 37°C.

  • At various time points, stop the reaction by adding a protease inhibitor or by denaturing the enzyme.

  • Analyze the samples by reversed-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload and remaining intact ADC.

Visualizing LC-MS Workflows

Workflow for Free Payload Quantification in Plasma

Free_Payload_Quantification cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis ADC_Plasma ADC incubated in Plasma Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) ADC_Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection (contains free payload) Centrifugation->Supernatant LC_Separation Reversed-Phase LC Separation Supernatant->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Quantification of Free Payload MS_Detection->Quantification

Caption: Workflow for quantifying free payload release in plasma.

Workflow for DAR Analysis by Intact Mass```dot

DAR_Analysis_Intact cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-HRMS Analysis ADC_Sample ADC Sample Desalting Desalting (e.g., SEC or RP solid-phase extraction) ADC_Sample->Desalting LC_Separation Reversed-Phase or SEC LC Separation Desalting->LC_Separation Injection HRMS_Detection High-Resolution Mass Spectrometry (e.g., TOF or Orbitrap) LC_Separation->HRMS_Detection Deconvolution Deconvolution of Mass Spectrum HRMS_Detection->Deconvolution DAR_Profile DAR Profile and Average DAR Calculation Deconvolution->DAR_Profile

Caption: Factors influencing ADC properties and therapeutic outcome.

By employing these robust LC-MS methodologies, researchers can gain a comprehensive understanding of the performance of different linker-payload combinations, facilitating the selection of optimal candidates for further development and ultimately leading to safer and more effective ADC therapeutics.

References

Benchmarking the Therapeutic Window of Phe-Lys(Fmoc)-PAB Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic window is a critical attribute of any Antibody-Drug Conjugate (ADC), defining the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. The choice of linker technology, which connects the monoclonal antibody to the cytotoxic payload, is a key determinant of this window. This guide provides an objective comparison of the Phe-Lys(Fmoc)-PAB linker, a cathepsin-cleavable dipeptide linker, against other commonly used ADC linker technologies. The information presented is supported by experimental data from preclinical studies to inform rational ADC design and development.

Comparative Analysis of ADC Linker Technologies

The therapeutic efficacy of an ADC is intrinsically linked to the stability of its linker in systemic circulation and its ability to efficiently release the cytotoxic payload within the target tumor cells. The this compound linker belongs to the class of enzyme-cleavable linkers, which are designed to be selectively processed by proteases, such as cathepsin B, that are often upregulated in the tumor microenvironment.

Plasma Stability

A critical factor influencing the therapeutic window is the linker's stability in plasma. Premature cleavage of the linker in circulation can lead to off-target toxicity and a reduction in the amount of payload delivered to the tumor. Comparative studies have shown that dipeptide linkers exhibit varying degrees of stability.

Linker TypeDipeptide SequencePlasmaHalf-life (t1/2)Reference
PeptideVal-Cit-PABCHuman230 days[1]
Peptide Phe-Lys-PABC Human 30 days [1]
PeptideVal-Cit-PABCMouseUnstable[2]

Note: The stability of linkers can vary between species, which is an important consideration for preclinical to clinical translation.

The data indicates that while both Val-Cit and Phe-Lys linkers are cleaved by cathepsins, the Phe-Lys linker is substantially less stable in human plasma compared to the Val-Cit linker[1]. This suggests a potentially narrower therapeutic window for ADCs utilizing the Phe-Lys linker due to a higher risk of premature payload release.

In Vitro Cytotoxicity
ADC Target & PayloadLinker TypeCell LineIC50 (ng/mL)
Anti-CD79b-MMAEGlucuronide-Val-Cit-PABCJeko-1~1
Anti-CD79b-MMAEVal-Cit-PABCJeko-1~1
Anti-p97-vcMMAFVal-CitSK-MEL-5Potent
Anti-p97-vcMMAFVal-CitH3677 (low p97)Resistant

Note: The data presented for Val-Cit linkers serves as a benchmark for cathepsin-cleavable linkers. The cytotoxicity of a this compound ADC would be expected to be in a similar range, assuming efficient intracellular cleavage.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs. Efficacy is typically measured by tumor growth inhibition (TGI).

ADC Target & PayloadLinker TypeXenograft ModelEfficacy Outcome
Anti-CD22-DM1DisulfideHuman lymphomaTumor regression at 3 mg/kg[3]
Anti-FRα-DM1Lysine-linkedKBSuperior activity to site-specific constructs
Anti-C4.4A-AuristatinNon-cleavableNSCLC PDXEfficacy correlated with target expression
Anti-CD79b-MMAETandem-cleavageJeko-1Equal or better efficacy than vedotin conjugate

Note: Direct in vivo efficacy data for this compound ADCs is limited. The performance would be influenced by its pharmacokinetic profile and in vivo stability.

Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. A higher MTD generally indicates a wider therapeutic window. The MTD of an ADC is influenced by the payload, the linker stability, and the antibody's on-target and off-target binding.

ADCDose ScheduleMTD (mg/kg)
Enapotamab VedotinQ3W2.2
Enapotamab Vedotin3Q4W1.0

Note: MTD is determined in dose-escalation studies and is specific to the ADC and the dosing regimen.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADC performance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in the cell culture medium. Replace the existing medium with the ADC-containing medium.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data against ADC concentration. Determine the IC50 value using a suitable curve-fitting model.

In Vivo Efficacy Study (Xenograft Model)

These studies evaluate the anti-tumor activity of ADCs in an animal model.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant human tumor cells (cell line-derived or patient-derived xenografts) subcutaneously.

  • Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize the animals into treatment and control groups.

  • ADC Administration: Administer the ADCs and vehicle control intravenously (IV) at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Monitor the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a certain size or after a predetermined period.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess for tumor regression.

Maximum Tolerated Dose (MTD) Study

This study determines the highest dose of an ADC that does not cause unacceptable toxicity.

  • Dose Escalation: Administer escalating doses of the ADC to different cohorts of animals (typically mice or rats).

  • Toxicity Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Pathology: At the end of the study, perform necropsy and histopathological analysis of major organs to identify any treatment-related toxicities.

  • Dose-Limiting Toxicity (DLT): Define the DLT based on predefined criteria (e.g., >20% body weight loss, significant organ damage).

  • MTD Determination: The MTD is defined as the highest dose level at which no more than a certain percentage of animals (e.g., 10%) experience a DLT.

Visualizing ADC Mechanisms and Workflows

To better understand the processes involved in ADC therapy and evaluation, the following diagrams have been generated using Graphviz.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC in Circulation TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Targeting & Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease 4. Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a cathepsin-cleavable ADC.

Therapeutic_Window_Concept TherapeuticWindow Therapeutic Window MTC Maximum Tolerated Concentration (MTC) TherapeuticWindow->MTC MEC Minimum Effective Concentration (MEC) MEC->TherapeuticWindow Efficacy Efficacy MEC->Efficacy Determines onset of Toxicity Toxicity MTC->Toxicity Determines onset of

Caption: Conceptual diagram of the therapeutic window.

In_Vivo_Efficacy_Workflow start Start tumor_implantation Tumor Cell Implantation (Xenograft Model) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment ADC Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy studies.

Conclusion

The this compound linker represents a viable option for the development of cathepsin-cleavable ADCs. However, the available data suggests that it is significantly less stable in human plasma compared to the more commonly used Val-Cit linker. This lower stability may lead to a narrower therapeutic window due to an increased risk of off-target toxicity from premature payload release. A comprehensive evaluation of a this compound ADC would require direct comparative studies that assess its in vitro cytotoxicity, in vivo efficacy, and MTD against other linker technologies in a consistent experimental setting. The experimental protocols and conceptual frameworks provided in this guide offer a basis for conducting such a thorough and objective comparison. Researchers should carefully consider the trade-offs between linker cleavage kinetics and plasma stability to optimize the therapeutic index of their ADC candidates.

References

A Comparative Analysis of Phe-Lys(Fmoc)-PAB-based Antibody-Drug Conjugates: Cross-Reactivity and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key ADC Linker Technology

The specificity of payload delivery is a cornerstone of Antibody-Drug Conjugate (ADC) efficacy and safety. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in determining the therapeutic index of an ADC. An ideal linker remains stable in systemic circulation, preventing premature payload release and associated off-target toxicity, while efficiently cleaving to release the drug within the target tumor cell.[1]

This guide provides a detailed comparison of ADCs based on the Phe-Lys(Fmoc)-PAB linker system, a protease-cleavable linker, against other common cleavable and non-cleavable linker technologies. We will examine cross-reactivity through the lens of plasma stability and off-target cytotoxicity, supported by experimental data and detailed methodologies for key evaluation assays.

Comparative Analysis of Linker Performance

The choice of linker chemistry significantly impacts the stability, efficacy, and toxicity profile of an ADC. The Phe-Lys-PAB system, like the more common Val-Cit-PAB linker, is designed to be cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1] The p-aminobenzyl carbamate (PABC) acts as a self-immolative spacer, ensuring the efficient release of the unmodified payload following dipeptide cleavage.

Plasma Stability: A Key Determinant of Cross-Reactivity

A critical measure of an ADC's potential for off-target toxicity is its stability in plasma. Premature cleavage of the linker in circulation leads to the systemic release of the potent cytotoxic payload, which can then harm healthy tissues. Comparative studies have shown that dipeptide linkers exhibit varying degrees of stability in plasma from different species.

Linker TypePayloadPlasma SourceStability Metric (Half-life, t1/2)Reference
Phe-Lys-PABC Not SpecifiedHuman30 days [2]
Val-Cit-PABCNot SpecifiedHuman230 days[2]
Phe-Lys-PABC Not SpecifiedMouse12.5 hours
Val-Cit-PABCNot SpecifiedMouse80 hours
HydrazoneNot SpecifiedHuman~2 days
Silyl etherMMAEHuman>7 days

As the data indicates, the Phe-Lys linker is substantially less stable in both human and mouse plasma compared to the Val-Cit linker. This highlights a higher potential for premature payload release and, consequently, a greater risk of off-target toxicities with Phe-Lys-based ADCs. The significant difference in stability between human and rodent plasma for both dipeptide linkers also underscores the importance of selecting appropriate animal models for preclinical safety assessment.

Off-Target Cytotoxicity
PayloadCell LineIC50 (nM)Reference
MMAESKBR3 (Breast Cancer)3.27 ± 0.42[3]
MMAEHEK293 (Kidney)4.24 ± 0.37
vc-MMAESKBR3 (Breast Cancer)410.54 ± 4.9
vc-MMAEHEK293 (Kidney)482.86 ± 6.4
mil40-15 (ionized Cys-linker-MMAE)HER2-positive cell linesPotent cytotoxicity (IC50: 10⁻¹¹ M)
mil40-15 (ionized Cys-linker-MMAE)Antigen-negative cell linesReduced cytotoxicity by 279–1276-fold compared to antigen-positive cells

The significantly higher IC50 values for the vc-MMAE construct compared to free MMAE suggest that the linker-payload combination is less toxic than the free drug, highlighting the importance of maintaining linker stability until the ADC reaches the target cell.

Signaling Pathways and Mechanisms of Off-Target Toxicity

The premature release of cytotoxic payloads from ADCs can lead to a range of off-target toxicities, the mechanisms of which are often payload-dependent.

cluster_circulation Systemic Circulation cluster_off_target Off-Target Healthy Cell ADC Phe-Lys-PAB ADC PrematureCleavage Premature Linker Cleavage (e.g., by plasma esterases) ADC->PrematureCleavage Instability FreePayload Free Payload (e.g., MMAE, DM1) PrematureCleavage->FreePayload Uptake Non-specific Uptake FreePayload->Uptake Microtubule Microtubule Disruption Uptake->Microtubule AxonalTransport Inhibition of Axonal Transport Microtubule->AxonalTransport CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest PeripheralNeuropathy Peripheral Neuropathy AxonalTransport->PeripheralNeuropathy Apoptosis Apoptosis CellCycleArrest->Apoptosis HematologicalToxicity Hematological Toxicity (e.g., Neutropenia) Apoptosis->HematologicalToxicity start Start incubation Incubate ADC in Plasma (e.g., human, mouse) at 37°C start->incubation sampling Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 72h) incubation->sampling capture Immuno-capture ADC (e.g., Protein A/G beads) sampling->capture elution Elute Intact ADC capture->elution analysis LC-MS Analysis to Determine DAR elution->analysis end End analysis->end start Start seed_pos Seed Antigen-Positive Cells (Ag+) start->seed_pos seed_neg Seed Fluorescently Labeled Antigen-Negative Cells (Ag-) start->seed_neg coculture Co-culture Ag+ and Ag- Cells seed_pos->coculture seed_neg->coculture treat Treat with Serial Dilutions of ADC coculture->treat incubate Incubate for 72-96 hours treat->incubate image Image Wells to Quantify Fluorescent Ag- Cells incubate->image analyze Determine Viability of Ag- Cells and Calculate IC50 image->analyze end End analyze->end

References

The Crucial Balancing Act: How Linker Chemistry Dictates ADC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a delicate balancing act. The linker, the chemical bridge between the antibody and the potent cytotoxic payload, plays a pivotal role in the overall performance and clinical success of an ADC. Its chemistry directly influences the stability, drug release mechanism, and ultimately, the pharmacokinetic (PK) profile, which governs the therapeutic window of the ADC. This guide provides an objective comparison of how different linker strategies, primarily cleavable and non-cleavable linkers, impact the pharmacokinetics of ADCs, supported by experimental data and detailed methodologies.

The ideal linker must be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet labile enough to efficiently release the payload within the target tumor cell.[1][2] This fundamental difference in linker stability and release mechanism between cleavable and non-cleavable linkers has profound implications for an ADC's absorption, distribution, metabolism, and excretion (ADME), collectively known as its pharmacokinetic profile.[3][4]

Cleavable vs. Non-Cleavable Linkers: A Head-to-Head Comparison of Pharmacokinetic Parameters

The choice between a cleavable and a non-cleavable linker significantly impacts key pharmacokinetic parameters such as clearance, half-life, and overall exposure. The following tables summarize quantitative data from comparative studies, highlighting these differences.

Table 1: Comparative Pharmacokinetic Parameters of ADCs with Cleavable and Non-Cleavable Linkers

Linker TypeLinker ExampleADC ExampleSpeciesClearance (mL/day/kg)Half-life (t½) (days)Reference
Cleavable Valine-Citrulline (vc)anti-CD79b-vc-MMAERat13.44.6[5]
Non-cleavable SMCCanti-CD79b-SMCC-DM1Rat8.96.7
Cleavable SPPanti-CD22-SPP-DM1RatFasterShorter
Non-cleavable MCCanti-CD22-MCC-DM1RatSlowerLonger
Cleavable CX (triglycyl peptide)CX-DM1 ADCMouse0.7 mL/h/kg9.9
Non-cleavable SMCCSMCC-DM1 ADCMouse0.7 mL/h/kg10.4

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and animal model used.

Generally, ADCs with non-cleavable linkers tend to exhibit lower clearance and longer half-lives compared to their cleavable counterparts. This is attributed to the higher stability of the non-cleavable linker in circulation, which prevents premature drug deconjugation. The clearance of the ADC is therefore more predominantly governed by the clearance of the monoclonal antibody itself.

Conversely, cleavable linkers can be susceptible to premature cleavage in the plasma, leading to a faster clearance of the intact ADC and a shorter half-life. However, advancements in linker technology are leading to the development of more stable cleavable linkers that can achieve pharmacokinetic profiles comparable to those of non-cleavable linker ADCs.

Experimental Protocols for Evaluating ADC Pharmacokinetics

The accurate assessment of ADC pharmacokinetics relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of linker chemistry's impact on ADC PK.

Murine Pharmacokinetic Study

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of an ADC in a mouse model.

a. Animal Model:

  • Species: Athymic nude or SCID mice.

  • Tumor Model (optional but recommended for efficacy correlation): Subcutaneous xenograft of a relevant human cancer cell line.

b. ADC Administration:

  • Route: Intravenous (IV) injection via the tail vein.

  • Dose: A single dose at a predetermined concentration (e.g., 5 mg/kg).

c. Sample Collection:

  • Matrix: Plasma.

  • Timepoints: A series of time points are crucial for accurately capturing the PK profile (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).

  • Procedure: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

d. Bioanalysis:

  • Multiple analytes are measured to provide a comprehensive PK profile:

    • Total Antibody: Quantifies all antibody species, regardless of conjugation status.

    • Intact ADC (or Conjugated Antibody): Measures the concentration of the antibody with at least one payload molecule attached.

    • Free Payload: Determines the amount of cytotoxic drug that has been prematurely released into circulation.

Bioanalytical Methods

The quantification of different ADC analytes in plasma requires specific and validated bioanalytical assays.

a. Quantification of Total Antibody (ELISA-based)

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the antibody portion of the ADC.

  • Protocol Outline:

    • Plate Coating: A 96-well plate is coated with an antigen specific to the ADC's monoclonal antibody.

    • Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.

    • Sample Incubation: Plasma samples and a standard curve of the unconjugated antibody are added to the wells.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the captured antibody is added.

    • Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.

    • Measurement: The absorbance is read using a plate reader, and the concentration of the total antibody in the samples is determined by interpolating from the standard curve.

b. Quantification of Free Payload (LC-MS/MS-based)

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like the cytotoxic payload in a complex matrix like plasma.

  • Protocol Outline:

    • Sample Preparation: Proteins in the plasma sample, including the ADC, are precipitated using an organic solvent (e.g., acetonitrile).

    • Separation: The supernatant, containing the free payload, is injected into a liquid chromatography system to separate the payload from other plasma components.

    • Detection and Quantification: The separated payload is then introduced into a mass spectrometer for detection and quantification based on its unique mass-to-charge ratio. A standard curve of the pure payload is used for accurate concentration determination.

Visualizing the Impact: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in evaluating the impact of linker chemistry on ADC pharmacokinetics.

ADC_Processing_Pathway cluster_circulation Systemic Circulation cluster_internalization Internalization cluster_trafficking Intracellular Trafficking cluster_release Payload Release ADC Antibody-Drug Conjugate (ADC) TargetCell Target Tumor Cell ADC->TargetCell Binding to Antigen Endosome Endosome TargetCell->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage or Antibody Degradation Cytotoxicity Cell Death (Apoptosis) Payload->Cytotoxicity Induces

Caption: Intracellular processing pathway of an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Analysis Dosing ADC Administration (IV to Mice) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma TotalAb Total Antibody (ELISA) Plasma->TotalAb FreePayload Free Payload (LC-MS/MS) Plasma->FreePayload IntactADC Intact ADC (Immuno-capture LC-MS) Plasma->IntactADC PK_Parameters Determination of PK Parameters (Clearance, Half-life, etc.) TotalAb->PK_Parameters FreePayload->PK_Parameters IntactADC->PK_Parameters

Caption: Experimental workflow for ADC pharmacokinetic analysis.

Conclusion

The chemistry of the linker is a critical design parameter that profoundly influences the pharmacokinetic properties of an ADC. The choice between a cleavable and a non-cleavable linker involves a trade-off between stability in circulation and the mechanism of payload release. As demonstrated by comparative data, non-cleavable linkers generally lead to ADCs with lower clearance and longer half-lives, while cleavable linkers can offer more rapid and targeted payload release, albeit with a potential for greater instability in plasma.

The continued development of novel linker technologies that offer enhanced stability without compromising efficient payload release is a key area of research in the ADC field. A thorough understanding of the impact of linker chemistry on pharmacokinetics, supported by robust experimental evaluation, is essential for the successful design and clinical translation of the next generation of safe and effective antibody-drug conjugates.

References

Safety Operating Guide

Proper Disposal of Phe-Lys(Fmoc)-PAB: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Phe-Lys(Fmoc)-PAB and all associated waste as hazardous chemical waste. Dispose of it through your institution's Environmental Health and Safety (EHS) program. Never dispose of this compound or its waste down the drain.

This guide provides detailed procedures for the safe and compliant disposal of Phenylalanine-Lysine(Fluorenylmethoxycarbonyl)-p-Aminobenzyl alcohol (this compound), a cathepsin-cleavable ADC linker used in drug development. Adherence to these protocols is essential for laboratory safety and environmental protection.

Hazard Identification and Safety Precautions

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Always handle this compound in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

Waste Segregation and Container Selection

Proper segregation of waste streams is critical for safe and cost-effective disposal. Three primary types of waste will be generated when working with this compound:

  • Solid Chemical Waste: Unused or expired this compound, and contaminated weighing paper.

  • Liquid Chemical Waste: Solutions containing this compound, and waste from experimental procedures such as Fmoc deprotection (typically containing piperidine in DMF).

  • Contaminated Solid Laboratory Waste: Items such as pipette tips, gloves, and empty vials that have come into contact with the compound.

The selection of appropriate waste containers is crucial to prevent leaks and chemical reactions.

Waste TypeRecommended Container MaterialIncompatible Container MaterialContainer Fullness Limit
Solid Chemical Waste High-Density Polyethylene (HDPE), GlassMaterials not chemically resistant to the solid90%
Liquid Chemical Waste High-Density Polyethylene (HDPE), Glass, Borosilicate GlassMetal (for corrosive solutions)75-90% (leave headspace)[2][3]
Contaminated Solid Lab Waste Lined cardboard box or plastic bag specifically for chemical wasteStandard trash receptacles90%

High-density polyethylene (HDPE) is generally a good choice for waste from peptide synthesis as it is resistant to many common solvents.

Step-by-Step Disposal Procedures

Disposal of Solid this compound
  • Container Preparation: Select a clean, dry, and chemically compatible container with a secure screw-top lid. Ensure the container is appropriately labeled as "Hazardous Waste."

  • Transfer of Waste: Carefully transfer the solid this compound into the designated waste container using a spatula or other appropriate tool. Minimize the creation of dust.

  • Labeling: Clearly label the container with the full chemical name, "this compound," and the approximate amount of waste. Include any other relevant hazard information.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department.

Disposal of Liquid Waste

Liquid waste from procedures involving this compound, such as Fmoc deprotection, is considered hazardous.

  • Waste Collection: Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, compatible waste container. Do not mix incompatible waste streams. For example, acidic and basic waste should be collected in separate containers.

  • Container Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate percentages (e.g., "Piperidine/DMF waste from Fmoc deprotection," "this compound in DMSO").

  • Storage: Keep the liquid waste container tightly sealed when not in use and store it in secondary containment to prevent spills. Store in a designated hazardous waste area.

  • Disposal: Contact your EHS department for collection and disposal.

Disposal of Contaminated Laboratory Waste

All disposable items that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Collection: Place all contaminated items, such as gloves, pipette tips, and paper towels, into a designated container lined with a durable plastic bag.

  • Labeling: Label the container or bag as "Hazardous Waste" and specify the contaminant (e.g., "Solid waste contaminated with this compound").

  • Storage and Disposal: Once the container is full, seal the bag and store it in the designated hazardous waste accumulation area for pickup by your EHS department.

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Disposal Workflow for this compound cluster_start Start cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Labware cluster_end Final Disposal start Generation of This compound Waste waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_waste Unused/Expired This compound waste_type->solid_waste Solid liquid_waste Solutions from Experiments (e.g., Fmoc deprotection) waste_type->liquid_waste Liquid contaminated_waste Gloves, Pipette Tips, Weighing Paper, etc. waste_type->contaminated_waste Contaminated Labware solid_container Place in Labeled, Compatible Solid Waste Container solid_waste->solid_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container Collect in Labeled, Compatible Liquid Waste Container with Secondary Containment liquid_waste->liquid_container liquid_container->storage contaminated_container Place in Labeled Contaminated Solid Waste Bag/Container contaminated_waste->contaminated_container contaminated_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Disposal decision workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Safeguarding Research: A Comprehensive Guide to Handling Phe-Lys(Fmoc)-PAB

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure and prevent contamination when working with Phe-Lys(Fmoc)-PAB, particularly in its powdered form.[1][2] Adherence to proper PPE protocols is critical to avoid inhalation, skin, or eye contact.[2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and liquid splashes.[1][3]
Face ShieldRecommended when there is a significant risk of splashing, such as during bulk reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential contamination. A fire-resistant coat is advised when working with flammable solvents.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used for handling peptides. For enhanced protection, especially with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.
Respiratory Protection Respirator or Dust MaskNecessary when weighing or handling the lyophilized powder to prevent inhalation of fine particles. Work should be conducted in a well-ventilated area or a certified fume hood.

Operational Plan for Safe Handling

A systematic approach, from receipt to disposal, is essential for maintaining a safe laboratory environment.

1. Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or compromised seals. For long-term stability, lyophilized peptides should be stored in a tightly sealed container, protected from light, and kept at -20°C or colder. Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the compound.

2. Reconstitution: When preparing solutions, it is crucial to use a solvent that can fully dissolve the peptide without causing degradation. For many Fmoc-protected peptides, organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often required. All reconstitution should be performed in a fume hood to minimize inhalation exposure to both the peptide powder and the solvent vapors.

3. Experimental Use: During experimental procedures, always wear the appropriate PPE. Avoid direct contact with the skin, eyes, and clothing. Use designated equipment and clean all surfaces thoroughly after use to prevent cross-contamination.

Experimental Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research laboratory.

cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_handling Experimental Use cluster_disposal Waste Disposal A Receive Shipment B Inspect Container for Damage A->B C Store at ≤ -20°C in Desiccator B->C D Equilibrate to Room Temperature C->D E Wear Full PPE (Goggles, Gloves, Lab Coat, Respirator) D->E F Work in Fume Hood E->F G Weigh Powder F->G H Reconstitute with Appropriate Solvent (e.g., DMF) G->H I Perform Experiment H->I J Decontaminate Equipment and Workspace I->J K Segregate Solid and Liquid Waste J->K L Dispose of as Hazardous Chemical Waste K->L

Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All materials that have come into direct contact with the compound, including gloves, pipette tips, and empty vials, should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent washes containing this compound should be collected in a designated, sealed container for hazardous chemical waste. Do not dispose of these solutions down the drain. The high consumption of organic solvents in peptide synthesis necessitates careful waste management.

  • Decontamination: All glassware and equipment should be thoroughly rinsed with an appropriate solvent to remove any residual compound. These rinses should also be collected as hazardous waste.

By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.